molecular formula C4H3BrN2O B596192 2-Bromopyrimidin-5-ol CAS No. 1240621-87-7

2-Bromopyrimidin-5-ol

Cat. No.: B596192
CAS No.: 1240621-87-7
M. Wt: 174.985
InChI Key: QHUDDDWGZQPDIC-UHFFFAOYSA-N
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Description

2-Bromopyrimidin-5-ol is a useful research compound. Its molecular formula is C4H3BrN2O and its molecular weight is 174.985. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUDDDWGZQPDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676936
Record name 2-Bromopyrimidin-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240621-87-7
Record name 2-Bromopyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromopyrimidin-5-ol
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Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromopyrimidin-5-ol

Abstract

This compound is a key heterocyclic building block that has garnered significant interest within the fields of medicinal chemistry, drug discovery, and materials science. Its unique trifunctional nature—possessing a reactive bromine atom, an acidic hydroxyl group, and an electron-deficient pyrimidine core—renders it a versatile synthon for the construction of complex molecular architectures. The bromine at the C2 position is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. The hydroxyl group at the C5 position offers a handle for etherification, esterification, or other modifications. This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, synthetic applications, and safety considerations of this compound, designed for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

This compound is a solid at room temperature. Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry. The pyrimidine scaffold is a ubiquitous motif in biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate.[1]

PropertyValueSource
CAS Number 1240621-87-7[2][3][4]
Molecular Formula C₄H₃BrN₂O[2][3][4]
Molecular Weight 174.99 g/mol [2][3]
IUPAC Name This compound[3]
SMILES C1=C(C=NC(=N1)Br)O[2][3]
Appearance White to off-white powder/crystals[5]
Storage 2-8°C, sealed in a dry environment[5][6]

Spectroscopic Signature Analysis

SpectroscopyPredicted Characteristics
¹H NMR Two distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the two protons on the pyrimidine ring. These would appear as singlets or closely coupled doublets. A broad singlet for the hydroxyl proton (O-H), which is exchangeable with D₂O, could appear over a wide chemical shift range.
¹³C NMR Four signals are expected for the carbon atoms of the pyrimidine ring. The carbon bearing the bromine (C2) would be significantly downfield. The carbon attached to the hydroxyl group (C5) would also be deshielded.
Mass Spec (MS) A characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M+) and an (M+2)+ peak of nearly equal intensity (~1:1 ratio) would be observed at m/z ≈ 174 and 176, respectively.
Infrared (IR) A broad absorption band in the range of 3200-3600 cm⁻¹ for the O-H stretching of the hydroxyl group. Sharp peaks in the 1550-1650 cm⁻¹ region corresponding to C=N and C=C stretching vibrations of the aromatic pyrimidine ring. A C-Br stretch would be observed in the fingerprint region (typically 500-650 cm⁻¹).

Synthesis and Reactivity: A Versatile Chemical Hub

The synthetic utility of this compound stems from its capacity to undergo selective transformations at its key functional groups.

Plausible Synthetic Route

A direct, documented synthesis of this compound is not prevalent in the searched literature. However, a logical approach can be extrapolated from established pyrimidine chemistry. A common strategy involves the construction of the pyrimidine ring followed by functionalization. One plausible, albeit generalized, pathway could involve the bromination of a pre-existing pyrimidin-5-ol scaffold.

cluster_0 Plausible Synthesis of this compound start Pyrimidin-5-ol (Precursor) product This compound start->product Bromination reagent1 Brominating Agent (e.g., NBS, Br₂) reagent1->product solvent Inert Solvent (e.g., Acetonitrile, DCM) solvent->product

Caption: Plausible synthetic route to this compound.

Step-by-Step Generalized Bromination Protocol
  • Dissolution: Dissolve the starting material, pyrimidin-5-ol, in a suitable inert solvent such as acetonitrile or dichloromethane. Causality: An inert solvent is chosen to prevent side reactions with the brominating agent or the substrate.

  • Cooling: Cool the solution in an ice bath (0°C). Causality: Bromination reactions can be exothermic; cooling helps control the reaction rate and minimize the formation of over-brominated byproducts.

  • Reagent Addition: Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise to the stirred solution. Causality: NBS is a mild and selective source of electrophilic bromine, making it ideal for functionalizing electron-rich heterocyclic systems.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product via column chromatography or recrystallization to yield pure this compound.

Core Reactivity

The molecule's value lies in its predictable and versatile reactivity, making it a cornerstone for building molecular diversity.

cluster_bromo Reactions at C2-Br cluster_hydroxyl Reactions at C5-OH center This compound suzuki Suzuki Coupling (C-C Bond) center->suzuki Pd Catalyst, Boronic Acid buchwald Buchwald-Hartwig (C-N Bond) center->buchwald Pd Catalyst, Amine sonogashira Sonogashira Coupling (C-C Triple Bond) center->sonogashira Pd/Cu Catalysts, Alkyne alkylation O-Alkylation (Ether Formation) center->alkylation Base, Alkyl Halide acylation O-Acylation (Ester Formation) center->acylation Base, Acyl Chloride

Caption: Key reactivity pathways of this compound.

  • Cross-Coupling Reactions (at C2-Br): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This is the most powerful application of this building block.[6]

    • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds, attaching new aryl or alkyl groups.

    • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, a critical step in the synthesis of many pharmaceuticals.[6]

    • Sonogashira Coupling: Reacts with terminal alkynes to create C-C triple bonds.

  • Reactions at the Hydroxyl Group (at C5-OH): The phenolic hydroxyl group is nucleophilic and can be readily functionalized.

    • O-Alkylation (Williamson Ether Synthesis): Deprotonation with a base followed by reaction with an alkyl halide yields ethers. This is demonstrated in the synthesis of Macitentan, where a similar 5-bromo-2-pyrimidinyl group is connected via an ether linkage.[7]

    • O-Acylation: Reaction with acyl chlorides or anhydrides forms esters.

Applications in Drug Discovery and Beyond

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including antivirals and anticancer agents.[1] this compound serves as a crucial intermediate for synthesizing complex molecules with therapeutic potential.

  • Kinase Inhibitors: The pyrimidine core is central to many kinase inhibitors used in oncology. This building block allows for the exploration of structure-activity relationships (SAR) by modifying the C2 and C5 positions to optimize binding to target kinases.[6]

  • Antiviral Agents: Many nucleoside analogs used as antiviral drugs feature a pyrimidine base. Derivatives of this compound can be used to synthesize novel non-nucleoside antivirals.[6][8]

  • Endothelin Receptor Antagonists: The 5-bromo-2-pyrimidinyl motif is a key component of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[7] This highlights the real-world application of this chemical scaffold in approved therapeutics.

  • Agrochemicals: The inherent biological activity of the pyrimidine ring makes its derivatives candidates for the development of new herbicides and pesticides.[5][6]

  • Materials Science: While less common, its reactive nature and potential for polymerization have been noted for applications in plastics and optical materials.[2]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification (GHS Classification)

Based on available data, the compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[3]

Recommended Handling Procedures
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[11]

  • Spill Management: In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[9] Avoid generating dust.[9][10]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] Recommended storage temperature is between 2-8°C.[6] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in its versatile reactivity. The ability to selectively functionalize the C2 position via robust cross-coupling chemistry, combined with the potential for modification at the C5 hydroxyl group, provides chemists with a powerful tool for the rapid generation of diverse and complex molecules. Its proven relevance in the synthesis of approved pharmaceuticals underscores its significance for professionals in drug discovery and development. A thorough understanding of its properties, reactivity, and handling requirements is paramount to unlocking its full potential in the laboratory.

References

An In-depth Technical Guide to 2-Bromopyrimidin-5-ol (CAS: 1240621-87-7)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromopyrimidin-5-ol, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. The document elucidates its chemical identity, physicochemical properties, and plausible synthetic pathways based on established chemical principles. A core focus is placed on the reactivity of this molecule, particularly the strategic utility of its bromo and hydroxyl functionalities in advanced organic synthesis, including palladium-catalyzed cross-coupling reactions. Potential applications in the design of bioactive molecules, with an emphasis on kinase inhibitors, are discussed. Furthermore, this guide includes predicted spectroscopic data to aid in characterization, detailed safety and handling protocols, and a curated list of references to support further investigation.

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

The pyrimidine scaffold is a cornerstone in the development of a vast array of pharmaceuticals and biologically active compounds, owing to its presence in nucleobases and its capacity for diverse chemical modifications. This compound (CAS: 1240621-87-7) emerges as a particularly valuable building block, possessing two key functional groups—a reactive bromine atom and a nucleophilic hydroxyl group—on an electron-deficient pyrimidine ring. This unique arrangement offers synthetic chemists a versatile platform for constructing complex molecular architectures.

The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino functionalities.[1] The hydroxyl group at the 5-position provides a site for etherification or esterification, and its electronic influence on the pyrimidine ring modulates the reactivity of the C-Br bond. These features make this compound a strategic intermediate in the synthesis of targeted therapies, including kinase inhibitors, as well as in the development of novel agrochemicals and functional materials.[2][3][4]

Physicochemical and Structural Properties

This compound is typically a solid at room temperature and possesses properties influenced by the interplay of its functional groups.[5] The hydroxyl group, in particular, enhances its polarity and potential for hydrogen bonding.

PropertyValueSource
CAS Number 1240621-87-7[1][6]
Molecular Formula C₄H₃BrN₂O[1][6]
Molecular Weight 174.98 g/mol [1]
IUPAC Name This compound[1]
SMILES C1=C(C=NC(=N1)Br)O[1][6]
InChIKey QHUDDDWGZQPDIC-UHFFFAOYSA-N[1]
Appearance White to off-white solid (predicted)[5]
Solubility Soluble in polar organic solvents[5]
Storage Temperature 2-8°C[1]

Synthesis of this compound: A Plausible Synthetic Route

Step-by-Step Methodology:

Step 1: Synthesis of 5-(Benzyloxy)pyrimidin-2-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-hydroxypyrimidine in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the hydroxyl group.

  • Alkylation: To the resulting mixture, add benzyl bromide (BnBr) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-(benzyloxy)pyrimidin-2-ol.

Step 2: Bromination of 5-(Benzyloxy)pyrimidin-2-ol

  • Reaction Setup: Dissolve the 5-(benzyloxy)pyrimidin-2-ol from the previous step in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.

  • Brominating Agent: Cool the solution in an ice bath and slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, quench any excess bromine with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 2-bromo-5-(benzyloxy)pyrimidine can be purified by recrystallization or column chromatography.

Step 3: Deprotection to Yield this compound

  • Reaction Setup: Dissolve the purified 2-bromo-5-(benzyloxy)pyrimidine in a solvent suitable for hydrogenation, such as ethanol or methanol, in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) while stirring vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent. Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Synthesis_of_2_Bromopyrimidin_5_ol cluster_step1 Step 1: Protection cluster_step2 Step 2: Bromination cluster_step3 Step 3: Deprotection 5-Hydroxypyrimidine 5-Hydroxypyrimidine BnBr_K2CO3 BnBr, K2CO3 DMF 5-Hydroxypyrimidine->BnBr_K2CO3 5-Benzyloxypyrimidin-2-ol 5-Benzyloxypyrimidin-2-ol BnBr_K2CO3->5-Benzyloxypyrimidin-2-ol NBS NBS CHCl3 5-Benzyloxypyrimidin-2-ol->NBS 2-Bromo-5-benzyloxypyrimidine 2-Bromo-5-benzyloxypyrimidine H2_PdC H2, Pd/C EtOH 2-Bromo-5-benzyloxypyrimidine->H2_PdC This compound This compound

Figure 1: Plausible synthetic route to this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the reactivity of its two functional groups. The electron-deficient nature of the pyrimidine ring activates the C2 position, making the bromine atom a good leaving group in nucleophilic aromatic substitution and an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or K₂CO₃) to introduce diverse substituents at the 2-position. This is a key strategy in the synthesis of kinase inhibitors, where specific aryl moieties are often required for binding to the ATP pocket of the target kinase.[7]

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to 2-aminopyrimidine derivatives. This compound can be reacted with a wide range of primary or secondary amines using a palladium catalyst and a suitable phosphine ligand (e.g., BINAP or XPhos) in the presence of a strong base like sodium tert-butoxide. This is particularly relevant in medicinal chemistry, as the amino group can act as a crucial hydrogen bond donor, enhancing the binding affinity of a drug candidate to its biological target.

Reactions at the Hydroxyl Group

The hydroxyl group at the 5-position can undergo standard reactions such as O-alkylation (Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. This allows for further diversification of the molecule and modulation of its physicochemical properties, such as solubility and lipophilicity.

Reactivity_Diagram cluster_coupling Cross-Coupling at C2-Br cluster_hydroxyl Reactions at C5-OH This compound This compound Suzuki Suzuki-Miyaura (R-B(OH)2, Pd catalyst) This compound->Suzuki Buchwald Buchwald-Hartwig (R2NH, Pd catalyst) This compound->Buchwald Alkylation O-Alkylation (R-X, base) This compound->Alkylation Acylation O-Acylation (RCOCl, base) This compound->Acylation

Figure 2: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules, particularly in the realm of oncology.

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted pyrimidine core that mimics the purine ring of ATP, enabling competitive inhibition at the enzyme's active site.[7] The ability to introduce diverse substituents at the 2-position of this compound via cross-coupling reactions makes it an ideal starting material for generating libraries of potential kinase inhibitors for high-throughput screening.[3][8] The hydroxyl group at the 5-position can also be functionalized to explore additional interactions within the kinase active site or to improve the pharmacokinetic properties of the molecule.

Agrochemicals: Pyrimidine derivatives are also widely used in the agrochemical industry as herbicides and fungicides.[4] The versatile reactivity of this compound allows for the synthesis of novel compounds that can be screened for their potential to protect crops.

Materials Science: The inherent properties of the pyrimidine ring, such as its ability to participate in π-stacking and hydrogen bonding, make it an attractive component in the design of functional organic materials. This compound can be used as a building block for polymers and other materials with interesting electronic or optical properties.[6]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from similar compounds.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The proton at the 6-position, being adjacent to two nitrogen atoms, will likely appear as a singlet at a higher chemical shift (δ 8.0-8.5 ppm). The proton at the 4-position will also be a singlet and is expected to be in a similar region. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show four distinct signals for the pyrimidine ring carbons. The carbon bearing the bromine atom (C2) will be significantly downfield. The carbon attached to the hydroxyl group (C5) will also be downfield. The other two carbons (C4 and C6) will appear at chemical shifts typical for pyrimidine ring carbons.

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of CO from the pyrimidine ring and cleavage of the C-Br bond.

Safety, Handling, and Storage

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Identification: [1]

  • Harmful if swallowed (Acute toxicity, oral)

  • Causes skin irritation (Skin corrosion/irritation)

  • Causes serious eye irritation (Serious eye damage/eye irritation)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[1]

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for organic synthesis, offering multiple avenues for molecular diversification. Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable precursor for the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of kinase inhibitors. This technical guide provides a foundation for researchers to understand and effectively utilize this versatile compound in their synthetic endeavors. Further research into the applications of this compound is warranted and is likely to uncover novel therapeutic agents and functional materials.

References

An In-depth Technical Guide to 2-Bromopyrimidin-5-ol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2-Bromopyrimidin-5-ol (CAS No. 1240621-87-7). As a versatile heterocyclic building block, this compound is of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of a bromine atom and a hydroxyl group on the pyrimidine ring allows for selective functionalization, making it a valuable precursor in the synthesis of complex bioactive molecules, particularly kinase inhibitors and antiviral agents. This guide delves into the causality behind its synthetic routes, its reactivity in key cross-coupling reactions, and its potential applications, offering field-proven insights for professionals in drug development and organic synthesis.

Core Molecular Structure and Formula

This compound is a substituted pyrimidine with the chemical formula C₄H₃BrN₂O .[1][2][3] Its structure features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The ring is substituted with a bromine atom at the 2-position and a hydroxyl group at the 5-position.

The fundamental identifiers and structural representations of this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 1240621-87-7[1][2][4]
Molecular Formula C₄H₃BrN₂O[1][2][3]
Molecular Weight 174.98 g/mol [1][3]
SMILES C1=C(C=NC(=N1)Br)O[1][3]
InChI Key QHUDDDWGZQPDIC-UHFFFAOYSA-N[3]

Diagram of this compound's Molecular Structure:

synthesis_workflow start 2-Hydroxypyrimidine bromination Electrophilic Bromination start->bromination Brominating Agent (e.g., Bromine, HBr/H₂O₂) Acidic Conditions product 5-Bromo-2-hydroxypyrimidine (Keto tautomer of This compound) bromination->product Suzuki_Coupling reactant1 This compound plus1 + reactant2 R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) arrow Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) product 2-Aryl(or Heteroaryl)-pyrimidin-5-ol chain->arrow

References

An In-depth Technical Guide to 2-Bromopyrimidin-5-ol: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive exploration of 2-Bromopyrimidin-5-ol, a heterocyclic building block of considerable interest to researchers, scientists, and professionals in drug development. This document provides a detailed overview of its core physical and chemical properties, outlines plausible synthetic strategies, and discusses its applications as a versatile intermediate in the synthesis of biologically active molecules. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction to a Versatile Pyrimidine Scaffold

The pyrimidine ring is a foundational motif in medicinal chemistry, present in a multitude of clinically approved drugs.[1][2][3] this compound, with its unique substitution pattern of a reactive bromine atom and a hydroxyl group, presents a valuable scaffold for the synthesis of diverse compound libraries. The electron-deficient nature of the pyrimidine ring, further influenced by the electronegative bromine, makes the 2-position susceptible to various nucleophilic and cross-coupling reactions. This inherent reactivity allows for the strategic introduction of a wide array of functional groups, a key aspect in the exploration of structure-activity relationships (SAR) during drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₃BrN₂O[4]
Molecular Weight 174.98 g/mol [4]
Appearance Off-white to pale yellow solid (Predicted)-
Melting Point Not available-
Boiling Point 268.9 ± 35.0 °C (Predicted)-
pKa 6.56 ± 0.10 (Predicted)-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF) (Predicted)-
Spectroscopic Characterization (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyrimidine ring. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit four signals for the pyrimidine ring carbons. The carbon atom attached to the bromine (C2) is expected to be the most deshielded, appearing at the lowest field.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with peaks at m/z 174 and 176. Common fragmentation pathways for pyrimidine derivatives may involve the loss of small molecules like CO or HCN.[5]

G Start 5-Hydroxypyrimidine or related precursor Step1 Bromination (e.g., NBS, Br₂) Start->Step1 Product This compound Step1->Product G Core This compound Suzuki Suzuki-Miyaura Coupling Core->Suzuki Buchwald Buchwald-Hartwig Amination Core->Buchwald Product_Aryl 2-Aryl/Heteroaryl-pyrimidin-5-ols Suzuki->Product_Aryl Product_Amine 2-Amino-pyrimidin-5-ols Buchwald->Product_Amine Aryl Aryl/Heteroaryl Boronic Acids Aryl->Suzuki Amine Primary/Secondary Amines Amine->Buchwald Application Kinase Inhibitors & Other Bioactive Molecules Product_Aryl->Application Product_Amine->Application

References

An In-depth Technical Guide to 2-Bromopyrimidin-5-ol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and naturally occurring biomolecules, including the nucleobases uracil, thymine, and cytosine.[1][2] Its inherent biological relevance and synthetic tractability have made it a "privileged scaffold" in drug discovery, leading to the development of a wide array of drugs with diverse pharmacological activities.[3] Pyrimidine derivatives have demonstrated clinical success as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][2] This guide focuses on a particularly valuable, functionalized pyrimidine derivative: 2-Bromopyrimidin-5-ol.

This compound is a key synthetic intermediate whose strategic placement of a bromo group and a hydroxyl group on the pyrimidine ring offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom at the 2-position serves as a convenient handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[4] The hydroxyl group at the 5-position can act as a crucial hydrogen bond donor or acceptor, facilitating interactions with biological targets, or it can be further functionalized to modulate the compound's physicochemical properties. This unique combination of reactive sites makes this compound a highly sought-after building block in the synthesis of targeted therapies, particularly kinase inhibitors and antiviral agents.

Core Molecular Data

PropertyValue
IUPAC Name This compound[5]
Synonyms 2-Bromo-5-hydroxypyrimidine, 5-Pyrimidinol, 2-bromo-[5]
CAS Number 1240621-87-7
Molecular Formula C₄H₃BrN₂O[5]
Molecular Weight 174.98 g/mol [5]
Appearance Typically a solid
Storage 2-8°C

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound, which can exist in tautomeric equilibrium with 2-bromo-1,2-dihydropyrimidin-5-one, is most commonly achieved through the electrophilic bromination of a pyrimidin-5-ol precursor. The following protocol is a representative method based on established chemical principles for the bromination of hydroxypyrimidines.[6]

Experimental Protocol: Bromination of 2-Hydroxypyrimidine

Objective: To synthesize 2-hydroxy-5-bromopyrimidine, a tautomer of this compound, via electrophilic bromination of 2-hydroxypyrimidine.

Materials:

  • 2-Hydroxypyrimidine

  • Bromine

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-hydroxypyrimidine (1.0 eq) and dissolve it in deionized water.

  • Cool the solution to below 5°C using an ice-water bath.

  • Slowly add bromine (1.0 eq) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 5°C during the addition.

  • After the complete addition of bromine, allow the reaction mixture to warm to room temperature and continue stirring for 45 minutes.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Dry the crude product over anhydrous magnesium sulfate.

  • Purify the crude product by recrystallization from a suitable solvent, such as 85% ethanol, to yield the final product.[6]

Expected Outcome: This method is expected to yield 2-hydroxy-5-bromopyrimidine as a white to off-white solid.

G cluster_synthesis Synthesis Workflow of 2-Hydroxy-5-bromopyrimidine start Start: 2-Hydroxypyrimidine in Deionized Water cool Cool to < 5°C in Ice Bath start->cool add_br2 Slow Dropwise Addition of Bromine cool->add_br2 react Stir at Room Temperature for 45 min add_br2->react filter Vacuum Filtration react->filter wash Wash with Deionized Water filter->wash dry Dry over Anhydrous MgSO₄ wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Final Product: 2-Hydroxy-5-bromopyrimidine recrystallize->product

Caption: A generalized workflow for the synthesis of 2-hydroxy-5-bromopyrimidine.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable scaffold for the synthesis of a diverse range of bioactive molecules. Its application is particularly prominent in the development of kinase inhibitors and as a potential precursor for antiviral nucleoside analogues.

Kinase Inhibitors: Targeting Aberrant Signaling in Cancer

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1][2][3] The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase active site.

This compound serves as an excellent starting material for the synthesis of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).

The EGFR signaling pathway is crucial for normal cell growth and proliferation. However, its aberrant activation through mutation or overexpression is a key driver in the development and progression of several cancers, including non-small cell lung cancer.[1][2] EGFR inhibitors block this signaling cascade, leading to the inhibition of tumor growth.

The this compound scaffold can be elaborated to generate potent EGFR inhibitors. The 2-bromo position allows for the introduction of various substituents via Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to occupy the hydrophobic pocket of the EGFR active site, thereby enhancing potency and selectivity. The 5-hydroxyl group can form a key hydrogen bond with the hinge region of the kinase, a critical interaction for many EGFR inhibitors.

G cluster_pathway Simplified EGFR Signaling Pathway and Inhibition cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor (from this compound) Inhibitor->Dimerization

Caption: EGFR signaling pathway and its inhibition by a pyrimidine-based drug.

The JAK-STAT signaling pathway is a critical regulator of the immune response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.[7][8][9] JAK inhibitors are a class of drugs that modulate the immune system by blocking the activity of JAK enzymes.

The phenylaminopyrimidine scaffold is a common feature in many JAK inhibitors.[7][10] this compound can be a key precursor in the synthesis of such compounds. The 2-bromo group can be substituted with a suitably functionalized aniline derivative via a Buchwald-Hartwig amination to generate the core phenylaminopyrimidine structure. The 5-hydroxyl group can contribute to the binding affinity and selectivity of the inhibitor.

Antiviral Agents: Building Blocks for Nucleoside Analogues

Nucleoside analogues are a major class of antiviral drugs that act by inhibiting viral polymerases, thus preventing the replication of the viral genome.[11][12][13] These drugs are structurally similar to natural nucleosides and are incorporated into the growing viral DNA or RNA chain, leading to chain termination.

This compound has the potential to serve as a starting material for the synthesis of novel nucleoside analogues. The pyrimidine ring can be coupled with a modified sugar moiety, and the 2-bromo and 5-hydroxy groups can be further functionalized to enhance antiviral activity and selectivity. While specific examples are not yet prevalent in the literature, the synthetic versatility of this molecule makes it an attractive candidate for the development of new antiviral therapies.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its strategically positioned reactive sites—the 2-bromo and 5-hydroxy groups—provide medicinal chemists with a powerful tool for the synthesis of a wide range of biologically active molecules. The ability to readily perform cross-coupling and other functionalization reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents. As our understanding of the molecular basis of diseases continues to grow, the demand for novel and effective therapeutics will only increase. Versatile building blocks like this compound will undoubtedly play a crucial role in meeting this demand and advancing the field of medicine.

References

2-Bromopyrimidin-5-ol spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromopyrimidin-5-ol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of this compound (CAS No: 1240621-87-7), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Given the limited availability of published experimental spectra for this specific molecule, this document leverages predictive methodologies, comparative analysis with structurally related pyrimidine derivatives, and foundational spectroscopic principles to offer a robust framework for its identification and characterization. The guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, alongside expert interpretation of the expected spectral data.

Introduction: The Significance of this compound

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[2][4][5] this compound serves as a versatile synthetic intermediate, particularly in the development of kinase inhibitors and antiviral agents.[1] Its structure, featuring a bromine atom and a hydroxyl group on the pyrimidine ring, allows for selective functionalization through common synthetic routes like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1] Accurate structural elucidation is paramount for quality control and for understanding the reactivity of this key building block. This guide establishes the expected spectroscopic fingerprint of this compound, providing a critical reference for its unambiguous identification.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound dictates its spectroscopic output. The aromatic pyrimidine ring, the electronegative bromine atom, the phenolic hydroxyl group, and the two nitrogen heteroatoms all contribute unique and predictable features in NMR, IR, and MS analyses.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[6] The analysis below is predictive, based on established principles of chemical shifts and coupling constants for substituted pyrimidines.[7][8]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals: two for the aromatic protons on the pyrimidine ring and one for the hydroxyl proton. The nitrogen atoms and the bromine atom in the ring are strongly electron-withdrawing, which deshields the ring protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene.[7]

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H6~8.5 - 8.8Doublet (d)~2-3 Hz1HLocated between two electronegative nitrogen atoms, leading to significant deshielding. Coupled to H4 (meta-coupling).
H4~8.2 - 8.5Doublet (d)~2-3 Hz1HAdjacent to a nitrogen atom and influenced by the hydroxyl group. Coupled to H6 (meta-coupling).
5-OH~9.0 - 11.0Broad Singlet (br s)-1HPhenolic proton, chemical shift is concentration and solvent dependent. Signal may broaden or exchange with D₂O.

Note: Predictions are based on typical values for substituted pyrimidines in a solvent like DMSO-d₆. Actual values may vary.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show four signals corresponding to the four unique carbon atoms in the pyrimidine ring.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~155 - 160Directly attached to bromine and two nitrogen atoms, resulting in a significant downfield shift.
C5~150 - 155Attached to the electronegative hydroxyl group.
C4~145 - 150Influenced by adjacent nitrogen and the C5-OH group.
C6~140 - 145Influenced by the adjacent nitrogen atom at position 1.

Note: These are estimated chemical shift ranges. DEPT experiments can be used to distinguish between CH and quaternary carbons.[6]

Experimental Protocol: NMR Spectroscopy

A robust NMR analysis is critical for structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, to observe the hydroxyl proton) in a clean NMR tube.[6][7] Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).[9]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[7][10]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient. The number of scans will depend on the sample concentration, but 16 to 64 scans are common.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., 0 to 180 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[11]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift axis using the solvent signal or TMS. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] The analysis relies on the absorption of infrared radiation, which causes vibrations of molecular bonds.

Predicted IR Spectral Analysis

The IR spectrum of this compound will be characterized by absorptions from the O-H, C-H, C=N, C=C, and C-Br bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3200 - 3500O-H stretch (H-bonded)Broad, StrongCharacteristic of the hydroxyl group. Broadness indicates hydrogen bonding.
3000 - 3100Aromatic C-H stretchMediumTypical for sp² C-H bonds in heterocyclic rings.[12]
1570 - 1620C=N stretchMedium-StrongCharacteristic of the pyrimidine ring.[4]
1450 - 1600C=C stretchMedium-StrongAromatic ring stretching vibrations.[4][12]
1200 - 1350C-N stretchMedium-StrongRing vibrations involving the C-N bonds.[4][13]
1100 - 1250C-O stretchStrongPhenolic C-O bond vibration.
600 - 900C-H out-of-plane bendMedium-StrongFingerprint region, useful for substitution pattern analysis.
600 - 800C-Br stretchMedium-StrongThe position can vary, but this is a typical range for aryl bromides.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a standard technique for analyzing solid samples.[14]

  • Equipment Preparation: Ensure the agate mortar and pestle, and the pellet die set are perfectly clean and dry. Clean with a solvent like acetone if necessary.[15]

  • Sample Grinding: Weigh approximately 1-2 mg of this compound and place it in the agate mortar. Grind the sample thoroughly until it is a fine, fluffy powder.[15][16]

  • Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar. Gently mix with the sample for about a minute to ensure homogeneous dispersion.[14][16] Avoid over-grinding the KBr, as it is hygroscopic and can absorb atmospheric moisture, leading to interfering O-H bands in the spectrum.[17]

  • Pellet Pressing: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for 1-2 minutes.[15][18] This should form a thin, transparent, or translucent pellet.

  • Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or empty sample compartment should be recorded first and subtracted from the sample spectrum.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation, offering valuable structural clues.[19][20]

Predicted Mass Spectrum Analysis (EI-MS)

The mass spectrum of this compound will be distinguished by a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

  • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[21] This will result in two molecular ion peaks of almost equal intensity at m/z values corresponding to [C₄H₃⁷⁹BrN₂O]⁺ and [C₄H₃⁸¹BrN₂O]⁺.

    • M⁺ peak: m/z = 174 (for ⁷⁹Br)

    • M+2 peak: m/z = 176 (for ⁸¹Br)

  • Fragmentation Pattern: EI is a high-energy process that will likely cause the molecular ion to fragment.[22][23] Key predicted fragments include:

    • [M - Br]⁺: Loss of the bromine radical (m/z 95). This is often a significant fragmentation pathway for brominated compounds.[21]

    • [M - HBr]⁺: Loss of hydrogen bromide (m/z 94).

    • [M - CO]⁺: Loss of carbon monoxide, a common fragmentation for phenolic compounds (m/z 146/148).

    • Further fragmentation of the pyrimidine ring would lead to smaller ions.

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z ValueIon IdentityNotes
174 / 176[C₄H₃BrN₂O]⁺ (M⁺)Molecular ion peak cluster, characteristic 1:1 ratio for bromine.
146 / 148[C₃H₃BrN₂]⁺Loss of CO from the molecular ion.
95[C₄H₃N₂O]⁺Loss of Br radical.
94[C₄H₂N₂O]⁺Loss of HBr.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or, if the compound is sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[19][22] This causes the ejection of a valence electron, forming a positively charged molecular ion (M⁺).

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The most confident structural elucidation comes from integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Spectroscopic_Workflow cluster_0 Structural Elucidation of this compound Start Purified Sample MS Mass Spectrometry (EI-MS) Start->MS Determine Molecular Weight & Isotopic Pattern IR Infrared Spectroscopy (FTIR) Start->IR Identify Functional Groups (O-H, C=N, C-Br) NMR NMR Spectroscopy Start->NMR Structure Proposed Structure Confirmed MS->Structure [M]⁺ at m/z 174/176 IR->Structure Key stretches confirmed H_NMR ¹H NMR NMR->H_NMR Determine H framework & connectivity C_NMR ¹³C NMR NMR->C_NMR Determine C backbone H_NMR->Structure Proton signals assigned C_NMR->Structure Carbon signals assigned

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

References

The Pyrimidine Scaffold: A Cornerstone of Modern Medicine - From Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Pyrimidine

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block of life. As a core component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure and function of DNA and RNA.[1] This inherent biological significance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, providing a versatile framework for the design of a vast array of therapeutic agents.[1][2] Over the past century, the journey of pyrimidine derivatives in medicine has evolved from serendipitous discoveries to the rational design of highly targeted therapies, impacting millions of lives across a spectrum of diseases, including cancer, viral infections, and inflammatory disorders.[3][4] This guide provides a comprehensive exploration of the discovery, history, and medicinal applications of pyrimidine derivatives, offering in-depth technical insights for professionals in the field of drug development.

A Historical Odyssey: Key Milestones in Pyrimidine Chemistry and Medicine

The story of pyrimidines in science began not with a targeted synthesis, but with the isolation of a derivative from a biological source.

  • 1818: The Dawn of Pyrimidine Chemistry - The first pyrimidine derivative to be isolated was alloxan, obtained by Brugnatelli through the nitric acid oxidation of uric acid.[5]

  • 1879: The First Laboratory Synthesis - Grimaux reported the first laboratory synthesis of a pyrimidine, barbituric acid, by reacting urea with malonic acid in the presence of phosphorus oxychloride.[6]

  • 1884: Systematic Study Begins - The systematic investigation of pyrimidines was initiated by Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[7]

  • 1900: The Parent Compound is Born - The parent pyrimidine compound was first prepared by Gabriel and Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[7]

  • Mid-20th Century: The Therapeutic Revolution - The mid-1900s marked a turning point with the discovery of the therapeutic potential of pyrimidine analogs. The pioneering work of George Hitchings and Gertrude Elion on purine and pyrimidine antimetabolites, initially aimed at treating malaria, laid the foundation for their use in cancer chemotherapy.[8] This research, which earned them the Nobel Prize in Physiology or Medicine in 1988, led to the development of foundational drugs like 5-fluorouracil.

Mechanism of Action: The Art of Molecular Mimicry and Targeted Inhibition

The therapeutic efficacy of pyrimidine derivatives stems from their ability to interfere with fundamental cellular processes. Two primary mechanisms of action dominate their clinical applications: antimetabolite activity and kinase inhibition.

Antimetabolites: Deceiving the Cellular Machinery

Pyrimidine analogs are structurally similar to endogenous pyrimidine nucleobases and can thus be mistakenly incorporated into cellular metabolic pathways.[9] This molecular mimicry disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[9]

A prime example is 5-Fluorouracil (5-FU) , a cornerstone of chemotherapy for solid tumors.[10] Once inside a cell, 5-FU is converted to several active metabolites. One of these, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[9] This inhibition of thymidylate synthase depletes the cellular pool of thymidine, leading to "thymineless death." Another active metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its processing and function.[9]

Kinase Inhibitors: Taming Aberrant Signaling

In recent decades, pyrimidine derivatives have emerged as a powerful class of protein kinase inhibitors.[7] Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The pyrimidine scaffold serves as an excellent ATP-competitive pharmacophore, fitting into the ATP-binding pocket of kinases and preventing their activity.[11]

Many pyrimidine-based kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[2] By blocking the ATP-binding site of EGFR, these inhibitors prevent its activation and downstream signaling.

Experimental Protocols: Synthesizing the Pyrimidine Core

The versatility of the pyrimidine scaffold is matched by the diversity of synthetic methods developed for its construction. The Biginelli reaction is a classic and efficient one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which can be readily oxidized to pyrimidines.[12]

Protocol 1: Classical Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol describes a conventional heating method for the Biginelli reaction.[13]

Reactants:

  • Aldehyde (e.g., Benzaldehyde): 1 mmol

  • β-ketoester (e.g., Ethyl acetoacetate): 1 mmol

  • Urea or Thiourea: 1.5 mmol

  • Catalyst (e.g., HCl or NH₄Cl): Catalytic amount

  • Solvent (e.g., Methanol): 30 cm³

Procedure:

  • Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a round-bottom flask.

  • Add the solvent to the mixture.

  • Reflux the reaction mixture at 60°C for 3 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 5-Fluorouracil (5-FU)

This protocol outlines a common synthetic route to the crucial anticancer drug, 5-fluorouracil.[14][15]

Step 1: Formation of the Sodium Salt of Fluoromalonaldehyde Enol

  • In a reaction vessel under a nitrogen atmosphere, add sodium methoxide to toluene.

  • Slowly add a portion of ethyl formate, followed by the dropwise addition of methyl fluoroacetate and the remaining ethyl formate.

  • Stir the reaction mixture after the addition is complete.

Step 2: Cyclization with Urea

  • To the reaction mixture from Step 1, add methanol and sodium methoxide and stir.

  • Cool the mixture to 15-25°C and add urea.

  • Allow the reaction to proceed for 4-6 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue, cool, and stir.

  • Adjust the pH to 3-4 with a suitable acid (e.g., concentrated hydrochloric acid).

  • Filter the resulting precipitate to obtain the crude 5-fluorouracil.

  • The crude product can be purified by recrystallization.

Data Presentation: A Quantitative Look at Efficacy

The potency of pyrimidine derivatives as therapeutic agents is often quantified by their half-maximal inhibitory concentration (IC50) values. The following tables provide a summary of reported IC50 values for various pyrimidine derivatives against different cancer cell lines and viruses.

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives
Compound/DrugCancer Cell LineIC50 (µM)Reference
5-FluorouracilHCT-116 (Colon)37.22[4]
5-FluorouracilHT-29 (Colon)16.07[4]
Compound 131A549 (Lung)0.80 ± 0.09[9]
Compound 131HepG2 (Liver)0.11 ± 0.02[9]
Compound 131U937 (Lymphoma)0.07 ± 0.01[9]
Compound 95EGFR-Dell9/T790M/C797S0.2 ± 0.01[9]
Compound 88HER281 ± 40 (ng/mL)[9]
Compound 89HER2208 ± 110 (ng/mL)[9]
Compound 88EGFR-L858R mutant59 ± 30 (ng/mL)[9]
Compound 89EGFR-L858R mutant112 ± 60 (ng/mL)[9]
Compound 88EGFR-T790M mutant49 ± 20 (ng/mL)[9]
Compound 89EGFR-T790M mutant152 ± 70 (ng/mL)[9]
Table 2: Antiviral Activity of Representative Pyrimidine Derivatives
CompoundVirusEC50 (nM)Reference
Compound 48HIV-1-IIIB< 10[9]
Compound 48HIV-1 (K103N/Y181C)3.43 - 11.8[9]
N-phenyl pyrimidine thiogalactoside (6e)SARS-CoV-218.47 µM (IC50)[16]
N-P-chlorophenyl pyrimidine thiogalactoside (6f)SARS-CoV-215.41 µM (IC50)[16]

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the intricate signaling pathways affected by pyrimidine-based drugs is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.

Diagram 1: Simplified EGFR Signaling Pathway

This diagram depicts the activation of the EGFR signaling cascade, a common target for pyrimidine-based kinase inhibitors.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based kinase inhibitors.

Diagram 2: Dihydrofolate Reductase (DHFR) Pathway and Antifolate Action

This diagram illustrates the role of DHFR in nucleotide synthesis and its inhibition by antifolate drugs, a class that includes some pyrimidine derivatives.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP dTMP dTMP Thymidylate_Synthase->dTMP dUMP dUMP dUMP->Thymidylate_Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Antifolate_Drug Antifolate Drug (e.g., Methotrexate) Antifolate_Drug->DHFR Inhibits

Caption: The Dihydrofolate Reductase (DHFR) pathway and its inhibition by antifolate drugs.

Diagram 3: General Workflow for Pyrimidine Synthesis

This diagram outlines a general workflow for the synthesis of pyrimidine derivatives, applicable to various synthetic methodologies.

Pyrimidine_Synthesis_Workflow Start Starting Materials (e.g., Aldehyde, β-ketoester, Urea) Reaction Reaction (e.g., Biginelli Reaction) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Product Pyrimidine Derivative Characterization->Product

Caption: A general experimental workflow for the synthesis and characterization of pyrimidine derivatives.

Conclusion: The Enduring Legacy and Future Horizons of Pyrimidine-Based Drugs

From their humble beginnings as natural product isolates to their current status as rationally designed, targeted therapeutics, pyrimidine derivatives have carved an indelible mark on the landscape of modern medicine. Their remarkable versatility, stemming from a privileged structural scaffold, has enabled the development of life-saving drugs for a multitude of diseases. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the intricate cellular pathways they modulate, promises to unlock the full therapeutic potential of this remarkable class of compounds. For researchers and drug development professionals, the pyrimidine scaffold remains a fertile ground for innovation, offering endless possibilities for the creation of next-generation medicines that are more potent, selective, and safer than ever before.

References

The Brominated Pyrimidine Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a cornerstone in the design of therapeutic agents. The strategic introduction of a bromine atom onto this heterocyclic scaffold has given rise to a class of molecules with a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the potential biological applications of brominated pyrimidines, with a focus on their anticancer, antiviral, and antimicrobial properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights into this versatile chemical class.

Introduction: The Strategic Advantage of Bromination

The pyrimidine ring is an essential pharmacophore, integral to the structure of DNA and RNA, and its derivatives have demonstrated a wide array of pharmacological activities.[1][2] The introduction of a bromine atom, particularly at the C-5 position, significantly alters the electronic and steric properties of the pyrimidine ring. This halogenation can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability, and provide a reactive handle for further chemical modifications, making brominated pyrimidines a highly attractive scaffold in medicinal chemistry.[3][4] This guide will explore the diverse biological activities stemming from this simple yet impactful chemical modification.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Brominated pyrimidines have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell growth and survival, most notably protein kinases.[3][5]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases, which are critical regulators of cellular signaling pathways.[6] The pyrimidine scaffold is a well-established "hinge-binding" motif, capable of interacting with the ATP-binding site of many kinases.[3] The addition of a bromine atom can enhance this interaction and contribute to the inhibitor's selectivity. For instance, pyrimidine-based derivatives have been designed as potent inhibitors of Aurora kinases, which are involved in cell cycle regulation and are often overexpressed in tumors.[7] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[8]

Below is a conceptual diagram illustrating the role of a brominated pyrimidine as a kinase inhibitor.

kinase_inhibition cluster_0 Cell Signaling Cascade cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate_Protein Substrate Protein Kinase->Substrate_Protein Phosphorylates No_Phosphorylation No Phosphorylation Kinase->No_Phosphorylation Phosphorylated_Protein Phosphorylated Protein Downstream_Effects Cell Proliferation, Survival Phosphorylated_Protein->Downstream_Effects Brominated_Pyrimidine Brominated Pyrimidine Inhibitor Brominated_Pyrimidine->Kinase Competitively binds to ATP site Blocked_Effects Apoptosis, Cell Cycle Arrest No_Phosphorylation->Blocked_Effects antiviral_mechanism cluster_infected_cell Herpesvirus-Infected Cell BVDU BVDU Viral_TK Viral Thymidine Kinase (TK) BVDU->Viral_TK Phosphorylation BVDU_MP BVDU-Monophosphate Viral_TK->BVDU_MP Cellular_Kinases Cellular Kinases BVDU_MP->Cellular_Kinases BVDU_TP BVDU-Triphosphate Cellular_Kinases->BVDU_TP Viral_DNA_Polymerase Viral_DNA_Polymerase BVDU_TP->Viral_DNA_Polymerase Competitive Inhibition Inhibition Inhibition Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication antibacterial_workflow Bacterial_Culture Bacterial Culture Incubation Incubation of Bacteria with Compound Bacterial_Culture->Incubation Compound_Dilution Serial Dilution of Brominated Pyrimidine Compound_Dilution->Incubation MIC_Determination Visual Inspection for Turbidity (Growth) Incubation->MIC_Determination Result MIC Value Determined MIC_Determination->Result

References

Introduction: The Strategic Value of 2-Bromopyrimidin-5-ol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity and Stability Profile of 2-Bromopyrimidin-5-ol

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] Its structure, featuring a pyrimidine core functionalized with a reactive bromine atom at the C2 position and a hydroxyl group at the C5 position, offers a versatile platform for molecular elaboration. The electron-deficient nature of the pyrimidine ring activates the C-Br bond for a variety of palladium-catalyzed cross-coupling reactions, while the hydroxyl group provides a handle for further functionalization or can influence the molecule's overall electronic properties and solubility.

This guide provides an in-depth analysis of the reactivity and stability of this compound, offering field-proven insights and detailed protocols for its application in key synthetic transformations. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific molecular targets.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1240621-87-7[2][3]
Molecular Formula C₄H₃BrN₂O[2][3]
Molecular Weight 174.98 g/mol [2]
Appearance White to off-white solidN/A
SMILES C1=C(C=NC(=N1)Br)O[2][3]

Part 1: The Reactivity Profile - A Hub for Molecular Diversification

The synthetic utility of this compound is dominated by its susceptibility to palladium-catalyzed cross-coupling reactions at the C2 position. The bromine atom serves as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][4][5]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds by coupling an organohalide with an organoboron species.[6][7] For this compound, this reaction provides a reliable route to introduce aryl, heteroaryl, or vinyl substituents at the C2 position.

Causality of Experimental Design:

  • Catalyst Selection: A palladium catalyst is essential. For heteroaryl bromides like our substrate, catalysts equipped with electron-rich, bulky phosphine ligands are often superior. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice as it is air-stable, commercially available, and highly effective for a broad range of substrates, preventing catalyst decomposition and promoting the desired reductive elimination step.[8]

  • Base: A base is required to activate the organoboron species, facilitating the crucial transmetalation step.[7][9] An inorganic base like potassium carbonate (K₂CO₃) is often preferred because it is effective, inexpensive, and its moderate basicity is tolerant of many functional groups.

  • Solvent: The choice of solvent is critical for ensuring all components remain in solution at the reaction temperature. A mixture of an ethereal solvent like 1,2-dimethoxyethane (DME) and water is a common system that effectively dissolves both the organic substrates and the inorganic base.[6][8]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Ar-Br trans_complex Transmetalation Complex (Ar-Pd(II)L₂-R) oa_complex->trans_complex R-B(OR)₂ Base trans_complex->pd0 re_product Ar-R (Product) trans_complex->re_product

Caption: Suzuki-Miyaura Catalytic Cycle Diagram.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Add a degassed 3:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-pyrimidin-5-ol.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines.[10][11] This transformation is invaluable in pharmaceutical development, as the aniline and heteroarylamine moieties are privileged structures in a vast number of bioactive molecules.

Causality of Experimental Design:

  • Catalyst System (Palladium Source & Ligand): The reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination steps.[12] Ligands like XantPhos are exceptionally effective.[13] A common palladium source is palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.

  • Base: A strong, non-nucleophilic base is critical for deprotonating the amine coupling partner, which allows it to coordinate to the palladium center.[12] Sodium tert-butoxide (NaOt-Bu) is a standard and highly effective choice. For applications in flow chemistry where solubility is paramount, a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[13]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst complex.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Ar-Br amido_complex Amido Complex (Ar-Pd(II)L₂-NR₂) oa_complex->amido_complex HNR₂ Base amido_complex->pd0 re_product Ar-NR₂ (Product) amido_complex->re_product

Caption: Buchwald-Hartwig Amination Cycle Diagram.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To a flame-dried Schlenk flask, add sodium tert-butoxide (NaOt-Bu, 1.4 eq). Seal the flask, and evacuate and backfill with an inert atmosphere (Nitrogen or Argon).

  • Catalyst Pre-formation (Optional but Recommended): In the same flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and XantPhos (0.04 eq), followed by anhydrous toluene. Stir the mixture at room temperature for 15 minutes.

  • Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

  • Reaction: Heat the mixture to 100-110 °C and stir for 6-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography.

Part 2: Stability Profile, Storage, and Safe Handling

A thorough understanding of a chemical's stability and handling requirements is paramount for ensuring experimental reproducibility and laboratory safety.

Chemical Stability and Incompatibilities
  • General Stability: this compound is stable under normal laboratory conditions.[14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[14][15]

  • Hazardous Decomposition: When subjected to fire, this compound can decompose to produce hazardous combustion products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[15]

Storage and Handling Protocols

Proper storage is crucial to maintain the integrity of the compound.

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15] For long-term storage, refrigeration at 2-8°C is recommended.[1]

  • Handling Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Ensure adequate ventilation, using a chemical fume hood when handling larger quantities to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing.[15]

Handling_Workflow Safe Handling Workflow start Start: Retrieve from Storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh reaction Add to Reaction Vessel weigh->reaction cleanup Clean Spill Promptly if Occurs weigh->cleanup Spill reaction->cleanup Spill storage Return to Storage (Cool, Dry, Sealed) reaction->storage Procedure Complete waste Dispose of Contaminated Waste Properly reaction->waste cleanup->weigh end End storage->end

Caption: General workflow for safe handling of this compound.

Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Always consult the latest Safety Data Sheet (SDS) before use.[15]

References

Unlocking the Code: A Technical Guide to the 2-Aminopyrimidine Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-Aminopyrimidine Scaffold - A Privileged Player in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These are termed "privileged scaffolds" for their ability to interact with multiple, diverse biological targets through specific, high-affinity binding. The 2-aminopyrimidine ring is a quintessential example of such a scaffold.[1] Its unique arrangement of hydrogen bond donors and acceptors, coupled with a tunable aromatic system, makes it a versatile building block for designing potent and selective modulators of biological function.[2]

The significance of this heterocyclic system is underscored by its presence in a multitude of FDA-approved drugs, including groundbreaking anticancer agents like Imatinib (Gleevec), Palbociclib (Ibrance), and Ribociclib (Kisqali).[3][4] These molecules, primarily kinase inhibitors, leverage the 2-aminopyrimidine core to achieve high-affinity binding in the ATP pocket of their target enzymes.[5][6] This guide provides an in-depth technical exploration of the 2-aminopyrimidine pharmacophore, detailing the key molecular features that drive its biological activity and the experimental and computational methodologies used to elucidate and exploit these features in modern drug development.

Chapter 1: Deconstructing the Core Pharmacophore

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to exert a specific biological effect.[7] The 2-aminopyrimidine scaffold presents a simple yet powerful set of intrinsic features that form the basis of its pharmacophoric identity.

The fundamental pharmacophore model of 2-aminopyrimidine is defined by three key features:

  • Hydrogen Bond Donor (HBD): The exocyclic amino group at the C2 position provides a crucial hydrogen bond donor. This feature is frequently involved in anchoring the molecule to a key residue in the target's binding site.[8]

  • Hydrogen Bond Acceptors (HBA): The two nitrogen atoms (N1 and N3) within the pyrimidine ring act as hydrogen bond acceptors. This dual-acceptor system allows for diverse and robust interactions with the target protein.

  • Aromatic/Hydrophobic Region: The pyrimidine ring itself provides a planar, aromatic surface that can engage in hydrophobic or π-stacking interactions with complementary residues in the binding pocket.

These core features can be decorated with various substituents at the C4, C5, and C6 positions to modulate potency, selectivity, and pharmacokinetic properties, thereby tailoring the molecule for a specific target.

Core_Pharmacophore cluster_0 2-Aminopyrimidine Core scaffold hbd H-Bond Donor p_hbd hbd->p_hbd hba1 H-Bond Acceptor p_hba1 hba1->p_hba1 hba2 H-Bond Acceptor p_hba2 hba2->p_hba2 aro Aromatic Region p_aro aro->p_aro

Caption: Core pharmacophoric features of the 2-aminopyrimidine scaffold.

Chapter 2: Methodologies for Pharmacophore Elucidation

Defining the precise pharmacophore for a specific biological target is a critical step in drug design. This process involves a synergistic combination of experimental and computational techniques, broadly categorized as structure-based and ligand-based approaches.[9][10]

Structure-Based Approaches: Visualizing the Interaction

When the three-dimensional structure of the target protein is known, structure-based methods provide the most direct and powerful means of understanding ligand binding.

This technique is the gold standard for determining the atomic-level details of a protein-ligand complex. By obtaining a high-resolution crystal structure of a 2-aminopyrimidine derivative bound to its target, researchers can directly visualize the binding orientation, conformational changes, and specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) that define the pharmacophore.[11]

Causality in Protocol Design: The choice between co-crystallization and soaking is a critical decision point. Co-crystallization is often preferred for initial structure determination or for ligands that induce significant conformational changes in the protein, as it ensures the complex is formed prior to crystal lattice formation.[12] Soaking is a simpler, higher-throughput method suitable for screening fragments or analogs into existing apo-protein crystals, but it relies on the crystal lattice being porous enough to allow ligand diffusion without compromising crystal integrity.[13]

Detailed Protocol: Protein-Ligand Co-Crystallization

  • Protein Preparation: Purify the target protein to >95% homogeneity. The final purification step should be size-exclusion chromatography using the intended crystallization buffer to ensure a monodisperse sample. Concentrate the protein to a working stock of 5-20 mg/mL.

  • Ligand Preparation: Prepare a 50-100 mM stock solution of the 2-aminopyrimidine ligand in a suitable organic solvent (e.g., 100% DMSO). The high concentration is necessary to minimize the final solvent concentration in the complex solution.[14]

  • Complex Formation: On ice, add the ligand stock solution to the protein solution to achieve a 5- to 10-fold molar excess of the ligand. A molar excess ensures saturation of the protein's binding sites, which is critical for obtaining a homogenous complex for crystallization.[12]

  • Incubation: Incubate the mixture on ice or at 4°C for at least 1-2 hours. Some protein-ligand interactions have slow on-rates, and this incubation period allows the binding equilibrium to be reached.

  • Clarification: Centrifuge the complex solution at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any precipitated protein or ligand. This step is crucial for preventing amorphous precipitation in the crystallization drops.

  • Crystallization Screening: Use the clarified protein-ligand complex solution to set up crystallization trials using commercially available sparse-matrix screens (e.g., via sitting-drop or hanging-drop vapor diffusion).

  • Optimization: Once initial crystal "hits" are identified, systematically vary the precipitant concentration, buffer pH, and additives to optimize crystal size and quality for X-ray diffraction.

  • Data Collection and Structure Solution: Cryo-protect the optimized crystals, collect diffraction data at a synchrotron source, and solve the structure to reveal the ligand's binding mode.

NMR spectroscopy is a powerful solution-phase technique that complements crystallography. It is particularly valuable for studying weaker interactions (μM to mM affinity) and for systems that are difficult to crystallize.[15] Techniques like Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein, effectively mapping the binding epitope.[16][17]

Detailed Protocol: Ligand-Observed NMR (Saturation Transfer Difference)

  • Sample Preparation: Prepare two identical samples containing the 2-aminopyrimidine ligand (~100 µM to 1 mM) in a deuterated buffer (e.g., phosphate buffer in D₂O). To one sample, add the target protein to a final concentration of 1-20 µM. The other sample serves as a negative control. The vast molar excess of ligand is a requirement of the technique.

  • Acquisition of STD-NMR Spectrum:

    • Acquire a standard 1D proton spectrum of the protein-ligand sample to serve as a reference.

    • Set up the STD experiment. This involves creating a train of selective radiofrequency pulses to saturate a region of the protein's aliphatic proton signals (e.g., at -1 ppm), where no ligand signals are present.

    • Acquire the "on-resonance" spectrum with protein saturation.

    • Acquire the "off-resonance" spectrum where the saturation frequency is moved to a region far from any protein or ligand signals (e.g., 40 ppm). This serves as the control spectrum.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from ligand protons that received saturation transfer from the protein, indicating they are in close proximity to the protein surface.[18]

  • Epitope Mapping: The relative intensities of the signals in the STD spectrum correspond to the proximity of each ligand proton to the protein. The strongest signals indicate the parts of the ligand most deeply engaged in the binding pocket, thus defining the binding epitope.

Structure_Based_Workflow cluster_main Structure-Based Pharmacophore Elucidation cluster_exp Experimental Methods target Target Protein (Known 3D Structure) complex Form Protein-Ligand Complex target->complex ligand 2-Aminopyrimidine Ligand ligand->complex xray X-Ray Crystallography complex->xray Co-crystallization or Soaking nmr NMR Spectroscopy complex->nmr Titration crystal High-Resolution Co-crystal Structure xray->crystal binding_data Solution-Phase Binding Epitope Map nmr->binding_data model Generate 3D Pharmacophore Model crystal->model binding_data->model validated_model Validated Pharmacophore Hypothesis model->validated_model Ligand_Based_Workflow cluster_main Ligand-Based Pharmacophore Modeling actives Set of Active 2-Aminopyrimidines conform Generate Conformers for each Ligand actives->conform inactives Set of Inactive Analogs (Optional) validate Validate Model (Predict Inactives) inactives->validate align Align Molecules & Identify Common Features conform->align generate Generate Pharmacophore Hypotheses align->generate generate->validate final_model Final Pharmacophore Hypothesis validate->final_model Kinase_Hinge_Binding cluster_kinase Kinase ATP-Binding Pocket cluster_ligand 2-Aminopyrimidine Inhibitor hinge_co Hinge Backbone (Carbonyl Oxygen) gatekeeper Gatekeeper Residue hinge_nh Hinge Backbone (Amide N-H) back_pocket Hydrophobic Back Pocket scaffold 2-Aminopyrimidine Core scaffold->hinge_co H-Bond (Donor) scaffold->hinge_nh r_group R-Group (Selectivity Element) r_group->back_pocket Hydrophobic Interaction

References

The Versatile Synthon: A Technical Guide to 2-Bromopyrimidin-5-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Intermediate

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents. Among the diverse array of pyrimidine-based building blocks, 2-Bromopyrimidin-5-ol has emerged as a synthon of significant interest. Its strategic placement of a reactive bromine atom and a hydroxyl group on the pyrimidine ring offers a versatile platform for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and antiviral agents.[1] This technical guide provides a comprehensive review of the synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring laboratory safety.

PropertyValueReference
Molecular Formula C₄H₃BrN₂O--INVALID-LINK--
Molecular Weight 174.98 g/mol --INVALID-LINK--
CAS Number 1240621-87-7--INVALID-LINK--
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as methanol, DMSO, and DMF
Tautomerism Exists in equilibrium with its keto tautomer, 2-bromo-1H-pyrimidin-5(4H)-one

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Proposed Pathway

A potential synthetic route could involve the diazotization of a suitable aminopyrimidine precursor followed by a Sandmeyer-type reaction.[3][4] For instance, starting from 2-amino-5-bromopyrimidine, a diazotization reaction followed by hydrolysis could yield the desired this compound.

It is important to note that the tautomeric nature of the product, existing as both the -ol and -one forms, should be considered during purification and characterization.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups: the bromine atom at the 2-position and the hydroxyl group at the 5-position. The electron-deficient nature of the pyrimidine ring renders the bromine atom susceptible to nucleophilic aromatic substitution and, more significantly, a prime candidate for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The bromine atom at the C2 position is an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[5] This reaction is pivotal for introducing aryl or heteroaryl moieties, a common strategy in the design of kinase inhibitors that target the ATP-binding site.[6]

Buchwald-Hartwig Amination: The C-Br bond can also readily participate in Buchwald-Hartwig amination reactions to form carbon-nitrogen bonds.[7] This transformation is invaluable for installing various amine side chains, which can serve as critical pharmacophoric elements for enhancing potency and modulating physicochemical properties.[8]

The general catalytic cycles for these transformations are depicted below:

Suzuki_Miyaura_Buchwald_Hartwig cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination pd0_s Pd(0)L_n pd_add_s Oxidative Addition pd0_s->pd_add_s Ar-Br aryl_pd_br_s Ar-Pd(II)-Br(L_n) pd_add_s->aryl_pd_br_s transmetal_s Transmetalation (R-B(OR')_2, Base) aryl_pd_br_s->transmetal_s aryl_pd_r_s Ar-Pd(II)-R(L_n) transmetal_s->aryl_pd_r_s reductive_elim_s Reductive Elimination aryl_pd_r_s->reductive_elim_s reductive_elim_s->pd0_s Regenerates Catalyst product_s Ar-R reductive_elim_s->product_s pd0_b Pd(0)L_n pd_add_b Oxidative Addition pd0_b->pd_add_b Ar-Br aryl_pd_br_b Ar-Pd(II)-Br(L_n) pd_add_b->aryl_pd_br_b amine_coord Amine Coordination (R2NH) aryl_pd_br_b->amine_coord pd_amido De-protonation (Base) amine_coord->pd_amido aryl_pd_nr2 Ar-Pd(II)-NR2(L_n) pd_amido->aryl_pd_nr2 reductive_elim_b Reductive Elimination aryl_pd_nr2->reductive_elim_b reductive_elim_b->pd0_b Regenerates Catalyst product_b Ar-NR2 reductive_elim_b->product_b

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Reactions of the Hydroxyl Group

The hydroxyl group at the 5-position can undergo a variety of transformations, including O-alkylation and O-arylation, to introduce further diversity into the molecular scaffold. Protection of the hydroxyl group may be necessary prior to performing reactions at the C2-bromo position, depending on the specific reagents and conditions employed.

Applications in Kinase Inhibitor Drug Discovery: A Case Study Approach

While direct examples of marketed drugs synthesized from this compound are not prominently featured in the literature, the closely related analog, 2-amino-5-bromopyridine, serves as a key starting material for the synthesis of the FDA-approved kinase inhibitor, Pexidartinib (Turalio™) .[1] Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of macrophages.[2]

The synthesis of Pexidartinib highlights the utility of the 2-bromo-substituted heterocyclic core in building complex drug molecules. A similar synthetic strategy can be envisioned for this compound, where the bromine atom serves as a handle for introducing a key pharmacophore via a cross-coupling reaction, and the hydroxyl group can be functionalized to modulate solubility and other pharmacokinetic properties.

Pexidartinib_Analogue_Synthesis start This compound step1 Suzuki Coupling (Arylboronic Acid) start->step1 intermediate1 2-Aryl-pyrimidin-5-ol step1->intermediate1 step2 O-Alkylation (R-X, Base) intermediate1->step2 final_product Kinase Inhibitor Analogue step2->final_product

Caption: A potential synthetic workflow for a kinase inhibitor analogue from this compound.

Experimental Protocols: Foundational Methodologies

The following are generalized, yet detailed, protocols for key transformations involving bromopyrimidine scaffolds. These should serve as a starting point for optimization with this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-substituted heterocycles.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the Buchwald-Hartwig amination of bromo-substituted heterocycles.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the base, this compound, and the amine under a positive pressure of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 90-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the introduction of diverse functionalities, making it an attractive starting material for the discovery of novel kinase inhibitors and other biologically active molecules. While the full potential of this synthon is still being explored, the foundational principles of its reactivity, as outlined in this guide, provide a solid framework for its application in cutting-edge drug discovery programs. Further research into the development of specific and efficient synthetic protocols and the exploration of its use in the synthesis of a broader range of therapeutic targets will undoubtedly solidify the position of this compound as a key intermediate in the medicinal chemist's toolbox.

References

Introduction to 2-Bromopyrimidin-5-ol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Procurement and Handling of 2-Bromopyrimidin-5-ol for Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug development. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of the bromo and hydroxyl functional groups makes it a versatile intermediate for the synthesis of a wide array of complex molecular architectures. The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents to build molecular libraries for screening. The hydroxyl group, on the other hand, can be derivatized or utilized for its hydrogen bonding capabilities in interactions with biological targets. Consequently, this compound is a valuable starting material in the development of kinase inhibitors, antiviral agents, and other therapeutics.[1][2][3]

This guide provides a comprehensive overview of the critical aspects of sourcing, procuring, and safely handling this compound to ensure the integrity of research and development activities.

Supplier Identification and Qualification

The selection of a reliable supplier is paramount to the success of any research program. The purity and consistency of starting materials like this compound directly impact the reproducibility of synthetic routes and the biological activity of the final compounds.

Reputable Suppliers of this compound

A number of chemical suppliers specialize in providing reagents for research and development. The following table summarizes some of the key suppliers for this compound. It is important to note that availability and product specifications can change, so direct inquiry with the suppliers is always recommended.

SupplierCAS NumberMolecular FormulaMolecular WeightAdditional Information
--INVALID-LINK--1240621-87-7C₄H₃BrN₂O174.99 g/mol Offered for pharmaceutical testing and research purposes.[4]
--INVALID-LINK--1240621-87-7C₄H₃BrN₂O174.98 g/mol Available through their partnership with ChemScene.
--INVALID-LINK--1240621-87-7C₄H₃BrN₂O174.98 g/mol Provides various pack sizes for research needs.[1]
--INVALID-LINK--1240621-87-7C₄H₃BrN₂O174.98 g/mol A comprehensive database with links to various suppliers.[5]
Supplier Qualification Workflow

A systematic approach to qualifying a new supplier is crucial. The following workflow outlines the key steps to ensure the selection of a reputable source.

SupplierQualification cluster_0 Supplier Vetting Process InitialScreening Initial Screening Identify potential suppliers via databases (e.g., PubChem) and industry knowledge. DocumentationRequest Documentation Request Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS). InitialScreening->DocumentationRequest Shortlist TechnicalEvaluation Technical Evaluation Assess purity, impurity profile, and physical properties from CoA. DocumentationRequest->TechnicalEvaluation Review QualityAudit Quality Systems Audit (Optional) For large-scale or GMP requirements, audit supplier's quality management system. TechnicalEvaluation->QualityAudit If necessary SampleTesting Sample Testing Procure a small sample for in-house QC testing. TechnicalEvaluation->SampleTesting Proceed FinalSelection Final Supplier Selection Approve supplier based on all evaluation criteria. QualityAudit->FinalSelection Approval SampleTesting->FinalSelection Verification QC_Workflow cluster_1 Incoming Material QC MaterialReceipt Material Receipt Log the material and quarantine until QC is complete. DocumentationReview Documentation Review Compare the supplier's CoA with the purchase specifications. MaterialReceipt->DocumentationReview Sampling Sampling Take a representative sample for analysis. DocumentationReview->Sampling AnalyticalTesting Analytical Testing Perform identity and purity tests (e.g., NMR, HPLC, MS). Sampling->AnalyticalTesting DataAnalysis Data Analysis Compare analytical results with expected specifications. AnalyticalTesting->DataAnalysis ReleaseOrReject Release or Reject Release the material for use if it meets all specifications. Otherwise, reject and contact the supplier. DataAnalysis->ReleaseOrReject

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Bromopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for the multi-step synthesis of 2-Bromopyrimidin-5-ol (CAS: 1240621-87-7), a valuable heterocyclic building block for researchers, medicinal chemists, and drug development professionals.[1][2] The pyrimidine core is central to numerous biologically active molecules, and targeted functionalization, as detailed herein, is critical for developing novel therapeutic agents.

This guide eschews a rigid template in favor of a narrative that follows the synthetic logic, emphasizing the causality behind procedural choices and grounding the protocol in established chemical principles. We will proceed via a robust protection-functionalization-deprotection strategy, a common and effective approach in complex organic synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound presents a distinct regiochemical challenge. The target molecule has two different functional groups—a bromine atom and a hydroxyl group—at specific positions on the pyrimidine ring. Direct functionalization is often plagued by a lack of selectivity. Therefore, a more controlled, stepwise approach is necessary.

Our strategy involves three key stages:

  • Protection: The reactive 5-hydroxyl group is masked with a benzyl protecting group to prevent unwanted side reactions in the subsequent step. This leverages the principles of the Williamson ether synthesis.[3]

  • Regioselective Bromination: A bromine atom is selectively introduced at the C-2 position of the protected pyrimidine ring.

  • Deprotection: The benzyl group is cleaved to reveal the 5-hydroxyl group, yielding the final product.

This strategic pathway is visualized below.

G cluster_0 Retrosynthetic Pathway Target This compound Intermediate_2 5-(Benzyloxy)-2-bromopyrimidine Target->Intermediate_2 Deprotection Intermediate_1 5-(Benzyloxy)pyrimidine Intermediate_2->Intermediate_1 C-2 Bromination Start 5-Hydroxypyrimidine (Starting Material) Intermediate_1->Start Protection (Benzylation) G start Start: 5-Hydroxypyrimidine step1_react Step 1: Benzylation (K₂CO₃, Benzyl Bromide, DMF) start->step1_react step1_purify Work-up & Column Chromatography step1_react->step1_purify intermediate1 Intermediate: 5-(Benzyloxy)pyrimidine step1_purify->intermediate1 step2_react Step 2: Bromination (NBS, Acetonitrile) intermediate1->step2_react step2_purify Work-up & Column Chromatography step2_react->step2_purify intermediate2 Intermediate: 5-(Benzyloxy)-2-bromopyrimidine step2_purify->intermediate2 step3_react Step 3: Deprotection (H₂, 10% Pd/C, MeOH) intermediate2->step3_react step3_purify Filtration & Solvent Evaporation step3_react->step3_purify end_product Final Product: This compound step3_purify->end_product

References

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 2-Bromopyrimidin-5-ol for the Synthesis of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for forming carbon-carbon bonds, enabling the functionalization of such heterocyclic systems.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on performing the Suzuki-Miyaura coupling with 2-bromopyrimidin-5-ol, a key building block for novel molecular entities. We delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide insights into parameter optimization and troubleshooting, ensuring a high rate of success for this critical transformation.

Introduction: The Importance of 5-Hydroxypyrimidine Scaffolds

The 5-hydroxypyrimidine moiety is a significant pharmacophore found in a range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. Its ability to act as both a hydrogen bond donor and acceptor makes it a valuable feature for molecular recognition at protein active sites. The synthesis of analogs, particularly through C-C bond formation at the 2-position, is a key strategy in lead optimization. The palladium-catalyzed Suzuki-Miyaura reaction is an indispensable tool for this purpose, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[3][4]

However, coupling heteroaryl halides like this compound presents unique challenges. The electron-deficient nature of the pyrimidine ring can influence reactivity, and the presence of Lewis basic nitrogen atoms and a phenolic hydroxyl group can potentially interact with and deactivate the palladium catalyst.[5][6] This guide provides a framework for navigating these challenges to achieve efficient and reliable coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is paramount to rational protocol design and troubleshooting. The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[7][8][9] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound, forming an organopalladium(II) complex. This is often the rate-determining step of the reaction.[9]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium(II) complex, displacing the halide. This crucial step requires activation of the boronic acid by a base.[10][11] The base reacts with the organoboron compound to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the electrophilic palladium center.[12][13]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Product (Ar-Ar') Trans->Product ArX This compound (Ar-X) ArX->OxAdd ArB Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) ArB->Boronate Activation Base Base (e.g., K₂CO₃) Boronate->Trans

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Experimental Parameters

The success of coupling with this compound hinges on the careful selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the reaction temperature.

Catalyst and Ligand Selection

For electron-deficient heteroaryl halides, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective.[1][14] However, modern catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands often provide superior results, exhibiting higher turnover numbers and broader substrate scope, especially with challenging substrates.[15][16]

  • Rationale: These bulky ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the oxidative addition step. Their electron-donating nature also accelerates the final reductive elimination step.

  • Recommendations:

    • Primary Choice: Pd(PPh₃)₄ is a reliable starting point due to its wide use and commercial availability.[17]

    • For Higher Efficacy: Systems generated in situ from a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand like SPhos or XPhos are recommended for overcoming low reactivity or for coupling with hindered boronic acids.[15][16]

The Role of the Base and the Hydroxyl Group

The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[12] The choice of base can significantly impact yield.

  • Common Bases:

    • Potassium Carbonate (K₂CO₃): A moderately strong base, effective in many Suzuki couplings, often used in aqueous solvent mixtures.[1][7]

    • Potassium Phosphate (K₃PO₄): A stronger base that is often effective when carbonates fail, particularly with less reactive substrates.[18]

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, known to accelerate reactions, partly due to the high solubility of its fluoride byproduct in organic solvents.

  • Consideration for this compound: The phenolic hydroxyl group (pKa ≈ 8-10) will be deprotonated by the bases used. This is generally well-tolerated and may even improve the solubility of the starting material in the reaction mixture. In most cases, protection of the hydroxyl group is not necessary, simplifying the synthetic route.

Solvent System Selection

The solvent must solubilize all components of the reaction to varying degrees. Biphasic solvent systems are common.

  • Recommended Solvents:

    • 1,4-Dioxane/Water: A classic and highly effective mixture. Dioxane solubilizes the organic components, while water solubilizes the inorganic base and the boronate intermediate.[1][18]

    • Toluene/Ethanol/Water: Another effective combination, where toluene is the primary organic phase.

    • DMF or Acetonitrile/Water: Useful polar aprotic solvent options.

Crucial Note: All solvents must be thoroughly degassed before use. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)Notes
This compoundStarting Material1.0 equiv (175 mg)Ensure purity.
Arylboronic AcidCoupling Partner1.2 - 1.5 equivCan be varied.
Pd(PPh₃)₄Catalyst5 mol% (58 mg)Handle in a glovebox or quickly in air.
Potassium Carbonate (K₂CO₃)Base2.0 - 3.0 equiv (276 - 414 mg)Anhydrous grade recommended.
1,4-DioxaneSolvent4 mLMust be degassed.
Deionized WaterCo-solvent1 mLMust be degassed.
Schlenk flask or Microwave VialReaction Vessel10 mLMust be oven-dried.
Magnetic Stirrer & Stir BarAgitation--
Inert Gas Supply (Ar or N₂)Atmosphere Control-Essential for catalyst stability.

Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Reagent Setup Add solids (pyrimidine, boronic acid, base, catalyst) to an oven-dried flask. start->setup inert 2. Inert Atmosphere Seal flask, evacuate and backfill with Argon/Nitrogen (3 cycles). setup->inert solvent 3. Solvent Addition Add degassed 1,4-dioxane and water via syringe. inert->solvent reaction 4. Reaction Heat to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. solvent->reaction workup 5. Workup Cool to RT. Dilute with EtOAc. Wash with water and brine. reaction->workup purify 6. Purification Dry organic layer (Na₂SO₄). Concentrate and purify by column chromatography. workup->purify end End Product purify->end

General experimental workflow for the Suzuki coupling protocol.
  • Vessel Preparation: Place an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar on a magnetic stirrer hotplate.

  • Addition of Solids: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using syringes, add the degassed 1,4-dioxane, followed by the degassed water. A brief flush of the flask's headspace with inert gas after solvent addition is good practice.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[18] The mixture will typically be a heterogeneous slurry.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.[19][20] Reaction times can vary from 2 to 24 hours.[18]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with water, then with brine.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the final product.[18]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently degassed solvents.3. Base is not strong enough.4. Impure boronic acid (decomposed).1. Ensure a rigorously inert atmosphere.2. Degas solvents thoroughly before use.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.4. Use fresh, high-purity boronic acid.
Debromination of Starting Material 1. Presence of water and base can lead to protodebromination.2. Catalyst system promotes side reaction.1. Minimize water content if possible, or try anhydrous conditions with a base like KF.2. Screen different catalyst/ligand combinations.
Homo-coupling of Boronic Acid 1. Oxygen present in the reaction mixture.2. Certain palladium catalysts are more prone to this side reaction.1. Improve degassing procedure for solvents and flask.2. Try a different palladium precursor or ligand.
Product is Difficult to Purify 1. Contamination with residual palladium.2. Co-elution with byproducts.1. Filter the crude product through a plug of Celite or silica before concentration.2. Optimize chromatography conditions (solvent gradient, different stationary phase).

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing a diverse library of 2-aryl-5-hydroxypyrimidines. Success relies on a fundamental understanding of the catalytic cycle and meticulous attention to experimental detail, particularly the exclusion of oxygen and the rational selection of catalyst, base, and solvent. The protocol provided herein serves as a robust starting point that, when combined with careful monitoring and optimization, will enable researchers to efficiently access these valuable scaffolds for application in drug discovery and development.

References

using 2-Bromopyrimidin-5-ol as an intermediate for kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Leveraging 2-Bromopyrimidin-5-ol as a Strategic Intermediate for the Synthesis of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[2][3] This document provides an in-depth technical guide on the strategic use of this compound, a versatile bifunctional intermediate, for the synthesis of novel kinase inhibitors. We will explore its reactivity and provide detailed, field-proven protocols for its elaboration through cornerstone palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery.

The Strategic Advantage of this compound

The molecular architecture of this compound offers a powerful platform for building kinase inhibitors. Its value lies in its distinct reactive sites, which allow for sequential and controlled diversification.

  • The C2-Bromine Atom: This site is an excellent "handle" for palladium-catalyzed cross-coupling reactions.[4] It allows for the introduction of a wide array of aryl and heteroaryl groups via Suzuki-Miyaura coupling (C-C bond formation) or various amine-containing fragments through Buchwald-Hartwig amination (C-N bond formation).[5][6] These fragments can be designed to occupy specific pockets within the kinase active site, thereby tuning potency and selectivity.

  • The C5-Hydroxyl Group: The phenolic hydroxyl group provides a crucial point for interaction or further functionalization. It can act as a hydrogen bond donor, mimicking the interactions of the ribose moiety of ATP. Alternatively, it can be alkylated or used as a point of attachment for solubility-enhancing groups or linkers for further conjugation.

This orthogonal reactivity allows chemists to build molecular complexity in a planned and efficient manner, making it an ideal starting material for creating libraries of potential drug candidates.

Generalized Synthetic Workflow

The strategic application of this compound typically involves a multi-step sequence to build the final inhibitor. The following workflow illustrates a common and effective approach.

G cluster_0 Core Synthesis Strategy A This compound (Starting Material) B Step 1: C-N Bond Formation (e.g., Buchwald-Hartwig Amination) A->B R-NH2, Pd Catalyst F Alternative Step 1: C-C Bond Formation (e.g., Suzuki Coupling) A->F Ar-B(OH)2, Pd Catalyst C 2-Amino-pyrimidin-5-ol Intermediate B->C D Step 2: C-C Bond Formation (e.g., Suzuki Coupling) C->D Ar-B(OH)2, Pd Catalyst E Final Kinase Inhibitor Scaffold D->E G 2-Aryl-pyrimidin-5-ol Intermediate F->G H Alternative Step 2: C-N Bond Formation (e.g., Buchwald-Hartwig Amination) G->H R-NH2, Pd Catalyst H->E

Caption: A generalized workflow for synthesizing kinase inhibitors from this compound.

Key Synthetic Protocols

The following protocols are designed as robust starting points for the functionalization of this compound. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig Amination at the C2 Position

This protocol details the palladium-catalyzed coupling of an amine to the C2-position of the pyrimidine ring. The formation of a C-N bond at this position is a common strategy for introducing a side chain that interacts with the solvent-exposed region of the kinase active site.[7]

Reaction Principle: The Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[6] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.

Materials:

  • This compound (1.0 equiv)

  • Desired primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Handling air- and moisture-sensitive catalysts and ligands under an inert atmosphere is crucial for reproducibility.[8]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.[9]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-pyrimidin-5-ol derivative.

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-Br C Pd(II) Complex B->C D Ligand Exchange & Deprotonation C->D R2NH, Base E Pd(II)-Amido Complex D->E F Reductive Elimination E->F Product (Ar-NR2) F->A

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C2 Position

This protocol is for installing an aryl or heteroaryl moiety at the C2 position, which often serves as the "hinge-binding" element of the kinase inhibitor.[4]

Reaction Principle: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organic group from the boronic acid to the palladium center, and subsequent reductive elimination to yield the biaryl product.[1][10]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide. Reactions are often complete in 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography to obtain the desired 2-aryl-pyrimidin-5-ol product.

Data Presentation & Troubleshooting

Successful synthesis requires careful monitoring and characterization. The following table provides representative data and common troubleshooting steps.

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura CouplingTroubleshooting Steps
Catalyst Pd₂(dba)₃ / XantphosPd(dppf)Cl₂Low/No Conversion: Ensure reagents and solvents are anhydrous and degassed. Use a pre-catalyst or screen alternative ligand/catalyst systems.[8]
Base Cs₂CO₃, NaOtBuK₂CO₃, K₃PO₄Side Reactions: The choice of base is critical. A base that is too strong can cause undesired reactions. Screen different bases for optimal results.[11]
Solvent Dioxane, TolueneDioxane/H₂O, DMEPoor Solubility: Ensure all reagents are fully dissolved. A change in solvent or co-solvent may be necessary.
Temperature 100-110 °C80-90 °CDecomposition: If product or starting material degrades, lower the temperature and extend the reaction time. Microwave irradiation can sometimes improve yields at lower bulk temperatures.[10][12]
Typical Yield 50-85%60-95%Low Yield: Impurities in starting materials can poison the catalyst. Ensure high-purity reagents. Re-optimize stoichiometry of coupling partners.

Biological Context: Kinase Inhibition

The synthesized pyrimidine derivatives are designed to inhibit protein kinases. These enzymes catalyze the transfer of a phosphate group from ATP to a protein substrate, a fundamental process in cellular signaling. In many cancers, kinases become constitutively active, driving uncontrolled cell growth.[13][14]

G cluster_0 Kinase Signaling & Inhibition Kinase Active Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ADP ADP Kinase->ADP Blocked Signaling Blocked Kinase->Blocked ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Synthesized Inhibitor Inhibitor->Kinase Downstream Downstream Signaling (e.g., Proliferation) PhosphoSubstrate->Downstream

Caption: Inhibition of a kinase signaling pathway by a competitive inhibitor.

The 2-substituted pyrimidine core typically binds in the ATP pocket, with the pyrimidine nitrogen atoms forming hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP.[2] The various substituents installed via the protocols described here explore other regions of the active site to achieve high affinity and selectivity.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of kinase inhibitors. Its orthogonal reactive sites permit the use of powerful and reliable cross-coupling methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The protocols and strategic guidance provided herein offer a solid foundation for medicinal chemists to efficiently generate diverse libraries of pyrimidine-based compounds, accelerating the discovery of novel therapeutics for a range of diseases.[4]

References

Application Notes and Protocols for 2-Bromopyrimidin-5-ol in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Potential of Pyrimidine Scaffolds in Virology

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of nucleosides that are fundamental to life.[1] Viruses, as obligate intracellular parasites, are heavily dependent on the host cell's machinery for replication, particularly the supply of nucleoside triphosphates for the synthesis of their genetic material.[2][3] This dependency creates a critical vulnerability that has been successfully exploited by nucleoside analogs for decades. Synthetic pyrimidine nucleosides, which mimic natural building blocks like cytosine and thymine, can act as potent inhibitors of viral replication.[4] Drugs such as Lamivudine, a cytidine analog, effectively combat HIV and Hepatitis B by inhibiting viral DNA polymerase and reverse transcriptase.[5]

Beyond direct nucleoside mimicry, the pyrimidine ring itself is a versatile starting point for developing non-nucleoside inhibitors and other novel antiviral agents.[1][6] Its planar structure and multiple sites for chemical modification allow for the creation of diverse compound libraries with the potential to target various viral proteins and host-cell factors involved in the viral life cycle.[6][7] The ongoing discovery of new viral threats necessitates the continuous exploration of novel chemical matter, and functionalized pyrimidines remain a cornerstone of this effort.[6]

This document provides a detailed guide for researchers on the application of 2-Bromopyrimidin-5-ol , a highly functionalized and reactive building block, in the discovery and development of novel antiviral agents. We will explore its chemical properties, propose synthetic strategies for library generation, and provide detailed protocols for antiviral screening and cytotoxicity assessment.

Physicochemical Properties of this compound

This compound is a key starting material for chemical synthesis due to its distinct reactive sites. The bromine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions, while the hydroxyl group at the 5-position can be alkylated, acylated, or used as a directing group.

PropertyValueSource
Molecular Formula C₄H₃BrN₂O[8][9]
Molecular Weight 174.99 g/mol [8][9]
CAS Number 1240621-87-7[8][9]
Appearance Off-white to yellow solid-
Solubility Soluble in DMSO, DMF, and hot methanol-
SMILES C1=C(C=NC(=N1)Br)O[8]

Strategic Synthesis of a Candidate Antiviral Library

The primary utility of this compound is as a scaffold for generating a library of diverse derivatives. The bromine and hydroxyl groups offer orthogonal handles for chemical modification. A typical strategy involves Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromine position and etherification or esterification at the hydroxyl position.

Workflow for Derivative Synthesis

This workflow illustrates a divergent synthesis strategy to rapidly generate a small library of candidate compounds from the this compound starting material.

G cluster_0 Step 1: C2-Position Modification (Suzuki Coupling) cluster_1 Step 2: O5-Position Modification (Etherification) start This compound suzuki Suzuki Reaction (Aryl/Heteroaryl Boronic Acid, Pd Catalyst) start->suzuki Diversification Point 1 intermediate_A Intermediate A (2-Aryl-pyrimidin-5-ol) suzuki->intermediate_A ether Williamson Ether Synthesis (Alkyl Halide, Base) intermediate_A->ether Diversification Point 2 final_product Final Product Library (2-Aryl-5-alkoxy-pyrimidine) ether->final_product

Caption: A divergent synthetic workflow for creating a library of 2,5-disubstituted pyrimidines.

Protocol 1: Synthesis of 2-(4-fluorophenyl)pyrimidin-5-ol (Intermediate A)

This protocol describes a representative Suzuki coupling reaction. The rationale is to introduce an aryl group at the C2 position, a common feature in many bioactive molecules. The 4-fluorophenyl group is chosen as an example due to the prevalence of fluorine in modern pharmaceuticals to enhance metabolic stability and binding affinity.

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Sodium carbonate (Na₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen gas supply

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask, add this compound, 4-fluorophenylboronic acid, and sodium carbonate.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Add the dioxane/water solvent mixture, followed by palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Add ethyl acetate to dilute the mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(4-fluorophenyl)pyrimidin-5-ol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 5-(Benzyloxy)-2-(4-fluorophenyl)pyrimidine (Final Product)

This protocol details a Williamson ether synthesis to modify the hydroxyl group. Alkylating the hydroxyl group increases lipophilicity, which can improve cell permeability—a crucial factor for intracellular antiviral activity.[10]

Materials:

  • 2-(4-fluorophenyl)pyrimidin-5-ol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Standard stirring apparatus

Procedure:

  • Dissolve the 2-(4-fluorophenyl)pyrimidin-5-ol in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate to the solution. This base is strong enough to deprotonate the phenolic hydroxyl group, forming the nucleophilic alkoxide.

  • Add benzyl bromide dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol or purify by column chromatography if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Antiviral Activity and Cytotoxicity Screening

Once a library of derivatives has been synthesized, the next critical phase is to evaluate their biological activity. This involves a two-pronged approach: assessing the compound's ability to inhibit viral replication and determining its toxicity to host cells.[11][12] The therapeutic potential of a compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity.[13]

Screening Cascade Workflow

A tiered screening approach is efficient for identifying promising candidates from a larger library.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Lead Candidate Selection A Synthesized Compound Library B Single High-Dose Antiviral Screen (e.g., 10-50 µM) Target Virus: e.g., SARS-CoV-2, Influenza A->B C Single High-Dose Cytotoxicity Assay (e.g., 10-50 µM) Uninfected Host Cells A->C D Dose-Response Antiviral Assay (Calculate EC₅₀) B->D Active Compounds E Dose-Response Cytotoxicity Assay (Calculate CC₅₀) C->E Non-Toxic Compounds F Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ D->F E->F G Prioritize Hits (High SI, Favorable Structure) F->G Confirmed Hits H Mechanism of Action Studies (e.g., Polymerase Assay, Entry Assay) G->H

Caption: A standard workflow for screening a compound library for antiviral activity.

Protocol 3: Cell-Based Antiviral Assay (CPE Reduction)

This protocol describes a common method to quantify antiviral activity by measuring the inhibition of the virus-induced cytopathic effect (CPE).[13][14]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza).[15]

  • Virus stock with a known titer.

  • 96-well cell culture plates.

  • Cell culture medium (e.g., MEM with 2% FBS).[13]

  • Synthesized compounds dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) or similar.[14]

  • Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2).

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a near-confluent monolayer after 24 hours (e.g., 1.2 x 10⁴ cells/well).[13][14] Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the cell culture medium. Typically, an 8-point, half-log₁₀ dilution series starting from 32 µM is used.[13]

  • Infection and Treatment: After 24 hours, remove the old medium from the cells. Add the diluted compounds to the wells in triplicate.

  • Add the virus at a predetermined Multiplicity of Infection (MOI), for example, 0.05.[14]

  • Controls: Include the following controls on each plate:

    • Virus Control: Cells infected with the virus but without any compound (represents 0% inhibition).[13]

    • Cell Control: Uninfected cells without any compound (represents 100% viability).[13]

    • Positive Control: Cells infected with the virus and treated with a known antiviral drug.[13]

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours for SARS-CoV-2).[14]

  • Quantification of Cell Viability: Remove the plates from the incubator. Add the CellTiter-Glo® reagent according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.

  • Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the cell and virus controls. Plot the percentage of CPE inhibition against the log of the compound concentration and use a non-linear regression model to calculate the 50% effective concentration (EC₅₀).

Protocol 4: Cytotoxicity Assay

A parallel cytotoxicity assay is essential to ensure that the observed antiviral effect is not simply due to the compound killing the host cells.[10][11]

Procedure:

  • Follow the exact same procedure as the antiviral assay (Protocol 3, steps 1-2 and 7-8), but do not add the virus to the wells.[11]

  • The goal is to measure the direct effect of the compound on uninfected host cells.

  • Data Analysis: Normalize the data to the cell control (no compound). Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the 50% cytotoxic concentration (CC₅₀).

Data Interpretation and Candidate Prioritization

The ultimate goal of the initial screening is to identify compounds that are potent against the virus but safe for the host cells.

Compound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Example-001 1.2>100>83.3
Example-002 5.615.22.7
Example-003 0.81.11.4
Positive Control 0.7>100>142.8

Interpretation:

  • Example-001 is a promising hit. It has potent antiviral activity (low EC₅₀) and low cytotoxicity (high CC₅₀), resulting in a high Selectivity Index. This compound warrants further investigation.

  • Example-002 shows some antiviral activity, but it is also moderately toxic, leading to a poor SI. It is a lower priority candidate.

  • Example-003 is not a viable candidate. Its antiviral activity is indistinguishable from its cytotoxicity, suggesting it simply kills the host cells.

Compounds with a high SI (typically >10) and desirable chemical properties are prioritized for further studies, including mechanism of action elucidation, structure-activity relationship (SAR) analysis, and evaluation against other viruses to determine their spectrum of activity.[13]

Conclusion

This compound represents a valuable and versatile chemical scaffold for the initiation of an antiviral drug discovery program. Its amenable functional groups allow for the straightforward synthesis of diverse chemical libraries. By employing a systematic workflow of chemical synthesis followed by a robust cascade of antiviral and cytotoxicity screening, researchers can efficiently identify novel hit compounds. The protocols and strategies outlined in this document provide a foundational framework for leveraging this promising building block in the urgent and ongoing search for new therapies to combat viral diseases.

References

Synthetic Routes to Novel 2,5-Disubstituted Pyrimidines: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence in nature, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine, underscores its inherent ability to engage in specific molecular interactions within biological systems.[3][4] In the realm of drug design, the 2,5-disubstituted pyrimidine motif is of particular interest. This substitution pattern allows for the precise vectorial projection of functional groups into the binding pockets of biological targets, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and versatile synthetic routes to access novel 2,5-disubstituted pyrimidines remains a highly active and critical area of research for scientists and drug development professionals.[5][6]

This technical guide provides an in-depth exploration of robust and contemporary synthetic strategies for the preparation of 2,5-disubstituted pyrimidines. Moving beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design and optimization. The protocols detailed herein are intended to serve as a practical resource for researchers at the forefront of pharmaceutical innovation.

Strategic Approaches to the Synthesis of 2,5-Disubstituted Pyrimidines

The synthesis of the pyrimidine core can be broadly categorized into two main approaches: the classical construction of the heterocyclic ring from acyclic precursors and the post-functionalization of a pre-formed pyrimidine scaffold. While classical methods, such as the Pinner synthesis, have historical significance, modern drug discovery efforts heavily rely on the late-stage functionalization of halogenated pyrimidine intermediates.[3][7] This latter strategy offers superior modularity and convergence, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide will focus on the most impactful and widely adopted late-stage functionalization techniques, namely transition-metal-catalyzed cross-coupling reactions and emerging C-H functionalization strategies.

I. Palladium-Catalyzed Cross-Coupling: A Workhorse in Pyrimidine Diversification

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds.[2][8] For the synthesis of 2,5-disubstituted pyrimidines, these methods provide a powerful toolkit for the selective formation of carbon-carbon and carbon-nitrogen bonds. The general workflow for this approach is depicted below.

G start 2,5-Dihalopyrimidine step1 Selective Cross-Coupling at C5 or C2 start->step1 r1 Coupling Partner 1 (e.g., Boronic Acid, Alkyne, Amine) r1->step1 p1 Pd Catalyst, Ligand, Base p1->step1 intermediate 2-Halo-5-substituted Pyrimidine or 5-Halo-2-substituted Pyrimidine step1->intermediate step2 Second Cross-Coupling intermediate->step2 r2 Coupling Partner 2 (e.g., Boronic Acid, Alkyne, Amine) r2->step2 p2 Pd Catalyst, Ligand, Base p2->step2 end 2,5-Disubstituted Pyrimidine step2->end

Figure 1: General workflow for the synthesis of 2,5-disubstituted pyrimidines via sequential cross-coupling reactions.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the introduction of aryl, heteroaryl, and vinyl substituents onto the pyrimidine core.[9][10][11] The reaction's popularity stems from the commercial availability of a vast array of boronic acids and their derivatives, as well as the generally mild reaction conditions and tolerance of a broad range of functional groups.[11]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the halopyrimidine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is critical for achieving high yields and preventing side reactions such as dehalogenation.

Protocol: Synthesis of 2-Benzyloxy-5-(3-methylsulfonylphenyl)pyrimidine [9]

This protocol details a Suzuki coupling reaction in an aqueous medium, highlighting a more environmentally benign approach.

Materials:

  • 2-(Substituted benzyloxy)-5-bromopyrimidine (1.0 equiv)

  • 3-(Methylsulfonyl)phenylboronic acid (1.2 equiv)

  • PdCl2(PPh3)2 (0.03 equiv)

  • 0.5 M Aqueous Na2CO3 solution

  • Water

Procedure:

  • To a reaction vessel, add 2-(substituted benzyloxy)-5-bromopyrimidine and 3-(methylsulfonyl)phenylboronic acid.

  • Add water, followed by the 0.5 M aqueous Na2CO3 solution.

  • Spurge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Add the PdCl2(PPh3)2 catalyst to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,5-disubstituted pyrimidine.

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh3)4K3PO41,4-Dioxane100Good[10]
PdCl2(dppf)K2CO3Dioxane/H2O8087-97[12]
PdCl2(PPh3)2Na2CO3Water80Moderate[9]
Table 1: Comparison of selected conditions for Suzuki-Miyaura coupling on halopyrimidines.
B. Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling enables the direct installation of terminal alkynes onto the pyrimidine ring, providing a gateway to a variety of further transformations.[13] The resulting alkynylpyrimidines are valuable intermediates that can be elaborated into more complex structures.

Mechanistic Rationale: The Sonogashira reaction is co-catalyzed by palladium and copper. The palladium catalyst undergoes oxidative addition with the halopyrimidine. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-halopyrimidine complex. Reductive elimination furnishes the alkynylpyrimidine and regenerates the Pd(0) catalyst.

Protocol: General Procedure for Sonogashira Coupling of Halopyrimidines [14]

Materials:

  • Halopyrimidine (e.g., 2-chloro-5-iodopyrimidine) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh3)2Cl2 (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et3N) (2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a flask under an inert atmosphere, dissolve the halopyrimidine and the terminal alkyne in the chosen anhydrous solvent.

  • Add the palladium catalyst, copper(I) iodide, and triethylamine to the solution.

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the 2,5-disubstituted pyrimidine.

C. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl pyrimidines.[15][16][17] This reaction is of paramount importance in medicinal chemistry, as the arylamine moiety is a common feature in many kinase inhibitors and other targeted therapeutics.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the halopyrimidine to a Pd(0) complex. The amine then coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the desired N-substituted pyrimidine and regenerates the Pd(0) catalyst.[16][18] The choice of a sterically hindered phosphine ligand is often crucial for promoting the reductive elimination step.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd2_complex L2Pd(II)(Ar)(X) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange amine R2NH amine->ligand_exchange pd_amine_complex [L2Pd(II)(Ar)(NHR2)]+X- ligand_exchange->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation base Base base->deprotonation pd_amido_complex L2Pd(II)(Ar)(NR2) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Microwave-Assisted Buchwald-Hartwig Amination of a Halopyrimidine [19]

Materials:

  • Halopyrimidine (e.g., 2-chloro-5-arylpyrimidine) (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • Xantphos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a microwave-safe reaction vial, combine the halopyrimidine, amine, Pd2(dba)3, Xantphos, and NaOt-Bu.

  • Add anhydrous toluene to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (e.g., 120 °C for 30 minutes), with stirring.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

II. C-H Functionalization: An Emerging Frontier

Direct C-H functionalization is an increasingly attractive strategy for the synthesis of substituted heterocycles, as it avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps.[20][21] While still an evolving field for pyrimidines, several methods for the regioselective C-H functionalization of the pyrimidine core are being developed.

A "deconstruction-reconstruction" strategy has been reported that allows for the net C-H functionalization at the C2 and C5 positions of pyrimidines.[20] This approach involves the conversion of a pyrimidine into an N-arylpyrimidinium salt, which can be cleaved to an iminoenamine building block. This intermediate can then be functionalized and subsequently cyclized to form a new 2,5-disubstituted pyrimidine.[20]

III. One-Pot Syntheses: A Streamlined Approach

For certain substitution patterns, one-pot procedures that combine multiple reaction steps without the isolation of intermediates can offer significant advantages in terms of efficiency and resource utilization. A practical one-pot process for the synthesis of 2,5-disubstituted pyrimidines directly from nitriles has been developed.[5][22][23] This method involves the in-situ generation of an amidine from a nitrile, which then condenses with a vinamidinium salt.[1][5]

Protocol: One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles [5]

Materials:

  • Nitrile (1.0 equiv)

  • 25 wt % NaOMe in MeOH

  • 7.0 N Ammonia in MeOH

  • 2,5-Disubstituted vinamidinium hexafluorophosphate salt (1.0 equiv)

  • Methanol

Procedure:

  • In a reaction vessel, dissolve the nitrile in methanol.

  • Cool the mixture to 5 °C and add the NaOMe solution while maintaining the temperature below 15 °C.

  • Stir for 10-15 minutes, then add the ammonia solution and stir for 2 hours at ambient temperature.

  • Concentrate the mixture under reduced pressure to remove excess ammonia.

  • Add the vinamidinium hexafluorophosphate salt to the reaction mixture.

  • Stir at ambient temperature until the reaction is complete.

  • Work up the reaction as appropriate and purify the product by crystallization or column chromatography.

Conclusion and Future Outlook

The synthesis of 2,5-disubstituted pyrimidines is a dynamic field of research, driven by the insatiable demand for novel molecular entities in drug discovery. While palladium-catalyzed cross-coupling reactions currently represent the most robust and versatile tools for accessing this important scaffold, the continued development of more sustainable and efficient methods, such as direct C-H functionalization and innovative one-pot procedures, will undoubtedly shape the future of pyrimidine synthesis. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and execute the synthesis of novel 2,5-disubstituted pyrimidines, thereby accelerating the discovery of the next generation of therapeutics.

References

Mastering the Purification of 2-Bromopyrimidin-5-ol Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Pyrimidine-Based Drug Discovery

2-Bromopyrimidin-5-ol and its derivatives are pivotal building blocks in medicinal chemistry, forming the core scaffold of numerous compounds investigated for therapeutic applications, including kinase inhibitors and antiviral agents. The strategic placement of the bromine atom and the hydroxyl group allows for diverse and selective functionalization, making this class of molecules highly valuable in the synthesis of complex bioactive compounds.[1] However, the synthetic routes to these intermediates can often yield a mixture of products, unreacted starting materials, and various impurities. The presence of these contaminants can have profound negative consequences on downstream applications, leading to ambiguous biological data, reduced compound efficacy, and potential off-target effects.

Therefore, robust and efficient purification protocols are not merely a matter of procedural completion but a cornerstone of scientific rigor and the successful development of novel therapeutics. This comprehensive guide provides detailed, field-proven protocols for the purification of this compound derivatives, grounded in the principles of chemical separation and tailored to the specific physicochemical properties of this compound class. We will delve into the causality behind experimental choices, offering insights that empower researchers to not only follow a protocol but to understand, adapt, and troubleshoot it effectively.

Physicochemical Properties and Safety Precautions

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies and ensuring laboratory safety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₃BrN₂O[2][3]
Molecular Weight174.99 g/mol [2][3]
AppearancePale yellow to yellow solid[4]
IUPAC NameThis compound[2]
SMILESC1=C(C=NC(=N1)Br)O[2][3]

Safety is paramount when handling brominated heterocyclic compounds. this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5][6]

Purification Strategy: A Decision-Making Workflow

The choice of purification method hinges on the nature and quantity of impurities, as well as the scale of the reaction. The following workflow provides a logical approach to selecting the optimal purification strategy.

Purification_Workflow Purification Decision Workflow for this compound Derivatives A Crude Product Analysis (TLC, LC-MS, NMR) B Major Impurities Identified? A->B E Are impurities significantly more or less polar? B->E Yes F Is the desired product the major component and solid? B->F No C Recrystallization G Final Purity Analysis (>98% desired) C->G D Column Chromatography D->G E->D Yes E->F No F->C Yes F->D No G->D Purity Not Met, Repurify H Pure Product G->H Purity Met

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Recrystallization for High-Yield Purification

Recrystallization is often the most efficient method for purifying solid compounds when the desired product is the major component and impurities have different solubility profiles.[7]

Rationale and Solvent Selection

The ideal recrystallization solvent will dissolve the this compound derivative at an elevated temperature but have low solubility for it at room temperature or below. Conversely, impurities should either be insoluble at high temperatures or remain in solution upon cooling. For many bromopyrimidine derivatives, polar protic solvents like methanol and ethanol have proven effective.[8]

Table 2: Recommended Solvents for Recrystallization

SolventRationale
MethanolOften provides a good balance of solubility at reflux and insolubility at lower temperatures for bromopyrimidines.
Ethanol (85-95%)A slightly less polar alternative to methanol, which can be beneficial if the compound is too soluble in pure methanol.
TolueneA non-polar option for less polar derivatives or to remove polar impurities.
Step-by-Step Protocol
  • Dissolution: In a fume hood, transfer the crude this compound derivative to an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., methanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding excessive solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: High-Resolution Purification by Column Chromatography

Column chromatography is the method of choice when dealing with complex mixtures of similar polarity or when recrystallization is ineffective.[9]

Rationale for Stationary and Mobile Phase Selection

For polar compounds like this compound derivatives, silica gel is a common stationary phase. However, the acidic nature of silica can sometimes cause degradation of sensitive compounds. In such cases, neutral alumina can be a suitable alternative.[8][9]

The mobile phase (eluent) is critical for achieving good separation. A solvent system is typically chosen based on preliminary analysis by Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for the desired compound.[9]

Table 3: Common Eluent Systems for this compound Derivatives

Eluent SystemPolarityTypical Application
Hexane/Ethyl AcetateLow to MediumGood for a wide range of polarities. The ratio is adjusted to achieve the desired Rf.
Dichloromethane/MethanolMedium to HighEffective for more polar derivatives. A small percentage of methanol (1-5%) is often sufficient.
Dichloromethane/EthanolMedium to HighAn alternative to dichloromethane/methanol, sometimes offering different selectivity.[10]
Step-by-Step Protocol
  • TLC Analysis: Develop a suitable eluent system using TLC. Spot the crude mixture on a TLC plate and elute with different solvent ratios to find the optimal separation.

  • Column Packing: Prepare the chromatography column by packing it with silica gel or alumina as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that will be replaced by the eluent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the least polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Troubleshooting Common Purification Issues

Table 4: Troubleshooting Guide

IssuePossible CauseSolution
Recrystallization: No crystals formToo much solvent was used.Boil off some of the solvent and allow the solution to cool again.[11]
Recrystallization: Oiling outThe compound is precipitating above its melting point due to rapid cooling or high impurity levels.Reheat the solution, add a small amount of additional solvent, and allow for slower cooling.[11]
Column Chromatography: Poor separationThe chosen eluent system is not optimal.Re-evaluate the eluent system using TLC. A shallower gradient during elution may also improve separation.
Column Chromatography: Compound streakingThe compound may be too polar or interacting strongly with the stationary phase.Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds.[9]
General: Yellow coloration in the final productPresence of colored impurities or degradation products.Consider treating a solution of the compound with activated charcoal before the final purification step.[8]

Conclusion

The successful purification of this compound derivatives is a critical step in the synthesis of many promising drug candidates. By understanding the principles behind recrystallization and column chromatography and by systematically troubleshooting common issues, researchers can ensure the high purity of their compounds. This, in turn, leads to more reliable biological data and accelerates the drug discovery process. The protocols and insights provided in this guide are intended to empower scientists with the knowledge and techniques necessary to master the purification of this important class of molecules.

References

Application Note: A Stability-Indicating Reversed-Phase HPLC Method for the Analytical Characterization of 2-Bromopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analytical characterization of 2-Bromopyrimidin-5-ol. As a critical heterocyclic building block in modern medicinal chemistry and drug development, ensuring the purity and stability of this intermediate is paramount. The described protocol utilizes reversed-phase chromatography with gradient elution and photodiode array (PDA) detection, enabling accurate quantification and effective separation from potential impurities and degradation products. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing not only a step-by-step protocol but also the scientific rationale behind the methodological choices.

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

This compound is a key intermediate used in the synthesis of a variety of biologically active molecules.[1] The pyrimidine scaffold is central to numerous therapeutic agents, and halogenated derivatives like this compound serve as versatile precursors for introducing further molecular complexity through cross-coupling reactions. The purity of such starting materials directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[2] A well-developed, stability-indicating HPLC method is a regulatory requirement and a critical tool for:

  • Purity Assessment: Quantifying the main component and detecting impurities.

  • Impurity Profiling: Identifying and tracking process-related impurities or potential degradation products.

  • Stability Studies: Evaluating the intrinsic stability of the molecule under various stress conditions (e.g., acid, base, heat, light, oxidation) as mandated by ICH guidelines.[3][4]

This document provides a comprehensive framework for the development and application of such a method for this compound.

Method Development: A Rationale-Driven Approach

The selection of chromatographic parameters is based on the physicochemical properties of this compound (Molecular Formula: C₄H₃BrN₂O, Molecular Weight: 174.98 g/mol [5]) and established principles of reversed-phase chromatography.[6]

Column Selection: The Foundation of Separation

A C18 (octadecylsilyl) column is the preferred stationary phase for this analysis.[3][7]

  • Causality: this compound is a moderately polar molecule containing both hydrophobic (bromopyrimidine ring) and hydrophilic (-OH group) moieties. The hydrophobic C18 alkyl chains provide effective retention through van der Waals interactions with the pyrimidine ring, while allowing for efficient elution with standard organic mobile phases. Columns with low silanol activity are recommended to prevent peak tailing, which can occur with the basic nitrogen atoms in the pyrimidine ring.[8]

Mobile Phase Optimization: Driving Selectivity

A gradient elution using an acidified water/acetonitrile mobile phase is employed to ensure the separation of the main analyte from impurities of varying polarities.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff wavelength, providing a cleaner baseline.[9]

  • Aqueous Phase & pH Control: The mobile phase is acidified with 0.1% formic acid.

    • Expertise: The hydroxyl group on the pyrimidine ring is weakly acidic, and the ring nitrogens are weakly basic. Maintaining a consistent, acidic pH (around 2.5-3.5) suppresses the ionization of these functional groups. This is critical because the non-ionized form of the analyte is more hydrophobic and interacts more consistently with the C18 stationary phase, resulting in sharp, symmetrical peaks and stable retention times.[8][10]

    • Trustworthiness: Formic acid is a volatile modifier, making this method fully compatible with Mass Spectrometry (MS) if further characterization of unknown impurities is required.[10]

Detector Selection: Maximizing Information

A Photodiode Array (PDA) or Diode Array Detector (DAD) is essential.

  • Rationale: Unlike a fixed-wavelength UV detector, a PDA detector acquires the full UV-Vis spectrum for each eluting peak. This capability is leveraged in three ways:

    • Wavelength Optimization: The optimal detection wavelength, corresponding to the analyte's absorbance maximum (λmax), can be determined directly from its spectrum to ensure maximum sensitivity.

    • Peak Purity Analysis: The software can compare spectra across a single peak. Spectral homogeneity indicates a pure peak, whereas heterogeneity suggests the co-elution of an impurity. This is a cornerstone of a self-validating protocol.[3]

    • Impurity Identification: The UV spectra of unknown peaks can provide preliminary structural information and help distinguish them from the main analyte.

Experimental Protocol

Instrumentation, Reagents, and Materials
CategoryItem
Instrumentation HPLC system with gradient pump, autosampler, column thermostat, and PDA/DAD detector.
Chemicals This compound Reference Standard (>98% purity)
Acetonitrile (HPLC grade)
Formic acid (LC-MS grade)
Water (Type I, Ultrapure)
Consumables C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
0.22 µm Syringe filters (PTFE or other compatible material)
HPLC vials with septa
Volumetric flasks and pipettes (Class A)
Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. (Add 1.0 mL of formic acid to 1000 mL of ultrapure water).

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. (Add 1.0 mL of formic acid to 1000 mL of acetonitrile).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Prepare the test sample in the same manner as the working standard solution. Filter the final solution through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA/DAD, acquire 200-400 nm, monitor at λmax (approx. 260 nm)
Run Time 30 minutes
System Suitability Test (SST)

Before initiating any analysis, the system's performance must be verified. Inject the Working Standard Solution (50 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance and absence of undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and the ability to produce narrow peaks.
RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[2]

Method Validation and Stability-Indicating Power

To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH guidelines. The most critical aspect for this application is demonstrating specificity through forced degradation studies.

Forced Degradation Protocol

Expose the sample solution (~50 µg/mL) to the stress conditions below. Analyze the stressed samples alongside an unstressed control. The goal is to achieve 5-20% degradation of the active peak.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid sample at 105 °C for 48 hours, then prepare solution.

  • Photolytic Degradation: Expose solution to UV light (ICH option 1 or 2) for a defined period.

Trustworthiness Check: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main this compound peak, and the peak purity analysis of the main peak passes in all conditions.[3][11]

Summary of Validation Parameters
ParameterPurposeExpected Results
Specificity To demonstrate separation from impurities and degradants.No interference at the retention time of the main peak. Purity angle < Purity threshold.
Linearity To show a direct relationship between concentration and response.R² ≥ 0.999 over a range of 1-100 µg/mL.
Accuracy To measure the closeness of test results to the true value.Recovery between 98.0% and 102.0% at three concentration levels.
Precision (RSD%) To assess random error (repeatability and intermediate precision).RSD ≤ 2.0% for both intra-day and inter-day analyses.
LOD & LOQ To determine the lowest concentration that can be detected and quantified.Based on Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ). Expected in the ng/mL range.
Robustness To check the method's reliability with small, deliberate changes.System suitability parameters remain within limits when flow rate (±0.1 mL/min) and column temp (±2 °C) are varied.[7]

Data Visualization and Workflow

HPLC Analysis Workflow

The following diagram outlines the logical flow of the analytical procedure from sample receipt to final data reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample/Standard Weighing Dissolution Dissolution & Dilution Sample->Dissolution Filtration Syringe Filtration Dissolution->Filtration SST System Suitability Test (SST) Filtration->SST Injection HPLC Injection SST->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection PDA Detection (200-400 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Purity Peak Purity Check Integration->Purity Calculation Purity Calculation (% Area) Purity->Calculation Report Final Report Calculation->Report

Caption: Standard workflow for the HPLC analysis of this compound.

Logic of a Stability-Indicating Method

This diagram illustrates the core principle of using forced degradation to validate the method's specificity.

Stability_Method_Logic cluster_stress Forced Degradation (ICH Conditions) cluster_criteria Acceptance Criteria Analyte This compound (Test Sample) Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Heat Analyte->Thermal Photo Light Analyte->Photo Method Proposed HPLC Method Acid->Method Base->Method Oxidation->Method Thermal->Method Photo->Method Result Validation Outcome Method->Result Resolution Analyte peak is resolved from all degradant peaks Result->Resolution Is... PurityCheck Analyte peak passes purity analysis Result->PurityCheck And is... Validated Method is Stability-Indicating Resolution->Validated PurityCheck->Validated

Caption: Logical validation process for a stability-indicating HPLC method.

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, robust, and suitable for the quantitative analysis and purity control of this compound. By integrating principles of method development with a rigorous validation protocol, including forced degradation studies, this guide provides a trustworthy framework for ensuring the quality of this critical pharmaceutical intermediate. The provided protocols and rationale serve as a valuable resource for analytical laboratories supporting drug discovery and development programs.

References

Application Notes and Protocols for C-N Cross-Coupling of 2-Bromopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-aminopyrimidin-5-ol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The development of robust and versatile methods for the synthesis of N-substituted derivatives of this core structure is therefore of paramount importance to drug discovery and development professionals. This comprehensive guide provides an in-depth analysis of C-N cross-coupling methodologies for the functionalization of 2-bromopyrimidin-5-ol. We will explore the mechanistic underpinnings of the Buchwald-Hartwig amination and Ullmann condensation, offering field-proven insights into the selection of catalysts, ligands, and reaction conditions. Detailed, step-by-step protocols for both conventional and microwave-assisted C-N cross-coupling reactions are provided, alongside strategies for overcoming the inherent challenges posed by the hydroxyl functionality.

Introduction: The Significance of N-Aryl-2-aminopyrimidin-5-ols in Drug Discovery

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved drugs. The specific substitution pattern of a 2-amino group and a 5-hydroxyl group is particularly noteworthy. For instance, this core is found in potent cyclin-dependent kinase (CDK) inhibitors like SNS-032, which has been investigated for its therapeutic potential in oncology.[1][2] The ability to introduce a diverse range of substituents at the 2-amino position through C-N cross-coupling reactions allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

This guide focuses on providing researchers, scientists, and drug development professionals with the essential knowledge and practical protocols to successfully implement C-N cross-coupling strategies for this compound, a key starting material for the synthesis of these valuable compounds.

Mechanistic Principles of C-N Cross-Coupling Reactions

The formation of a C-N bond between an aryl halide and an amine is a challenging transformation that has been elegantly addressed by the development of transition metal-catalyzed cross-coupling reactions. The two most prominent methods, the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), have revolutionized the synthesis of arylamines.[3][4]

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[5] The reaction proceeds through a catalytic cycle involving a palladium(0) active species.

The Catalytic Cycle:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. A base is crucial in this step to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl-2-aminopyrimidin-5-ol product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination L-Pd(II)(Ar)(X)(R2NH) Oxidative Addition Complex->Amine Coordination + R2NH Amido Complex L-Pd(II)(Ar)(NR2) Amine Coordination->Amido Complex + Base - Base-H+X- Amido Complex->Pd(0)L Product Ar-NR2 Amido Complex->Product Reductive Elimination

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalytic systems. This reaction typically requires a copper catalyst, a base, and often a ligand to facilitate the coupling. While historically requiring harsh reaction conditions, modern protocols have made the Ullmann reaction a more viable option.

The Proposed Mechanism:

The precise mechanism of the Ullmann condensation is still a subject of some debate, but a generally accepted pathway involves the formation of a copper(I) amide intermediate.

  • Formation of Copper(I) Amide: The reaction begins with the formation of a copper(I) amide from the amine and a copper(I) salt in the presence of a base.

  • Oxidative Addition/Metathesis: The aryl halide then reacts with the copper(I) amide. This can be viewed as an oxidative addition followed by reductive elimination or a metathesis-type reaction.

  • Product Formation: The desired arylamine is formed, and the copper species is regenerated to continue the catalytic cycle.

Key Considerations for the C-N Coupling of this compound

The presence of the hydroxyl group at the 5-position of the pyrimidine ring introduces a specific challenge that must be addressed for successful C-N cross-coupling.

The Role of the Hydroxyl Group

The acidic proton of the hydroxyl group can potentially interfere with the catalytic cycle in several ways:

  • Competitive Nucleophilicity: The hydroxyl group could act as a nucleophile, leading to undesired O-arylation products.

  • Catalyst Inhibition: The hydroxyl group could coordinate to the metal center, potentially inhibiting the catalytic activity.

  • Base Consumption: The acidic proton will react with the base, requiring at least one additional equivalent of base to be used.

Strategies to Mitigate Hydroxyl Group Interference

Several strategies can be employed to overcome the challenges posed by the hydroxyl group:

  • Use of Specific Ligands and Bases: For Buchwald-Hartwig amination, the use of bulky, electron-rich phosphine ligands such as BrettPhos in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) can provide excellent tolerance for protic functional groups.[6]

  • Protecting Group Strategy: An alternative approach is to temporarily protect the hydroxyl group with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether. The protecting group can then be removed after the C-N coupling reaction.

  • Careful Optimization of Reaction Conditions: Fine-tuning the reaction temperature, solvent, and reaction time can also help to minimize side reactions and favor the desired C-N bond formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the C-N cross-coupling of this compound.

Note: The following protocols are representative methods based on established procedures for closely related substrates and the principles of C-N cross-coupling reactions.[5] Optimization may be required for specific amine coupling partners.

Protocol 1: Buchwald-Hartwig Amination of this compound with a Primary Amine (Conventional Heating)

This protocol describes the coupling of this compound with a generic primary amine (R-NH₂).

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Add_Reagents Add this compound, Pd catalyst, ligand, and base to a dry reaction vessel. Start->Add_Reagents Inert_Atmosphere Establish an inert atmosphere (e.g., argon or nitrogen). Add_Reagents->Inert_Atmosphere Add_Solvent_Amine Add degassed solvent and amine. Inert_Atmosphere->Add_Solvent_Amine Heat Heat the reaction mixture to the desired temperature with stirring. Add_Solvent_Amine->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Reaction Complete Quench Quench the reaction (e.g., with water or NH4Cl). Cool->Quench Extract Extract with an organic solvent. Quench->Extract Dry_Concentrate Dry the organic layer and concentrate under reduced pressure. Extract->Dry_Concentrate Purify Purify the crude product (e.g., by column chromatography). Dry_Concentrate->Purify End End Purify->End

Materials and Equipment:

  • This compound

  • Primary amine (R-NH₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware for workup and purification

  • TLC plates and developing chamber

  • LC-MS system for reaction monitoring

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and BrettPhos (0.04 equiv).

    • Evacuate and backfill the tube with inert gas three times.

  • Reagent Addition:

    • Add anhydrous, degassed toluene to the Schlenk tube to achieve a final concentration of approximately 0.1 M with respect to this compound.

    • Add the primary amine (1.2 equiv).

    • Slowly add the LiHMDS solution (2.2 equiv) to the reaction mixture at room temperature.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-aminopyrimidin-5-ol.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

Microwave irradiation can significantly accelerate the rate of C-N cross-coupling reactions, often leading to higher yields and cleaner reaction profiles in shorter times.[7]

Materials and Equipment:

  • Same as Protocol 1, with the addition of:

  • Microwave reactor

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • Reaction Setup:

    • To a microwave-safe reaction vial, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), BrettPhos (0.04 equiv), and the primary amine (1.2 equiv).

  • Reagent Addition:

    • Add anhydrous, degassed toluene to the vial to achieve a final concentration of approximately 0.2 M.

    • Add the LiHMDS solution (2.2 equiv).

    • Seal the vial with a cap.

  • Microwave Reaction:

    • Place the vial in the microwave reactor.

    • Irradiate the reaction mixture at a constant temperature of 120-140 °C for 15-60 minutes.

    • Monitor the internal pressure to ensure it remains within the safe limits of the vial.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1.

Data Presentation and Characterization

The success of the C-N cross-coupling reaction should be confirmed by appropriate analytical techniques.

Parameter Buchwald-Hartwig Amination (Conventional) Buchwald-Hartwig Amination (Microwave) Ullmann Condensation
Catalyst Pd(OAc)₂Pd(OAc)₂CuI
Ligand BrettPhosBrettPhosL-proline or DMEDA
Base LiHMDSLiHMDSK₂CO₃ or Cs₂CO₃
Solvent Toluene or DioxaneToluene or DioxaneDMF or DMSO
Temperature 80-110 °C120-150 °C100-140 °C
Reaction Time 4-24 hours15-60 minutes12-48 hours
Typical Yield Moderate to HighGood to ExcellentVariable

Characterization of the Product (N-Aryl-2-aminopyrimidin-5-ol):

  • ¹H NMR: The proton NMR spectrum should show the disappearance of the C-H proton adjacent to the bromine on the pyrimidine ring of the starting material and the appearance of new signals corresponding to the protons of the newly introduced aryl group. The chemical shifts of the remaining pyrimidine protons will also be affected. The NH proton will typically appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will confirm the formation of the new C-N bond with a characteristic shift for the carbon atom of the pyrimidine ring now bonded to the nitrogen.

  • LC-MS: Liquid chromatography-mass spectrometry is an excellent tool for monitoring the reaction progress and confirming the molecular weight of the desired product.

Conclusion

The C-N cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse library of N-substituted 2-aminopyrimidin-5-ol derivatives. The Buchwald-Hartwig amination, in particular, offers a robust and reliable method, with the use of specialized ligands and bases allowing for the successful coupling in the presence of the unprotected hydroxyl group. Microwave-assisted protocols can further enhance the efficiency of these transformations, making them highly attractive for applications in drug discovery and development. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can effectively utilize these methods to accelerate their research programs.

References

Application Notes and Protocols: 2-Bromopyrimidin-5-ol in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 2-bromopyrimidin-5-ol as a pivotal intermediate in the synthesis of advanced agrochemicals, with a primary focus on the development of potent pyrimidinyl ether fungicides. We will delve into the strategic importance of the pyrimidine scaffold in modern fungicide design, underpinned by a detailed exploration of the Williamson ether synthesis as the core chemical transformation. This guide offers field-proven insights into reaction mechanisms, step-by-step experimental protocols, and data-driven analysis to empower researchers in the efficient and effective utilization of this compound for the creation of novel crop protection agents.

Introduction: The Significance of the Pyrimidine Moiety in Agrochemicals

The pyrimidine ring is a privileged scaffold in the realm of agrochemical discovery, featuring prominently in a variety of commercial herbicides and fungicides.[1] Its presence is often associated with high biological activity, favorable metabolic profiles, and novel modes of action. Pyrimidine derivatives have been successfully commercialized as fungicides, such as the anilinopyrimidines (e.g., cyprodinil and pyrimethanil) and strobilurin analogues, which target essential fungal cellular processes. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties, thereby optimizing its efficacy, spectrum of activity, and crop safety.

This compound is a versatile and reactive building block for the synthesis of such agrochemicals. The bromine atom at the 2-position and the hydroxyl group at the 5-position offer orthogonal reactivity, enabling selective chemical modifications. The electron-deficient nature of the pyrimidine ring makes the bromine atom susceptible to nucleophilic aromatic substitution, while the hydroxyl group is an excellent nucleophile for forming ether linkages.[2]

Core Application: Synthesis of Pyrimidinyl Ether Fungicides

A significant application of this compound lies in the synthesis of pyrimidinyl ether fungicides. This class of compounds has demonstrated remarkable efficacy against a broad spectrum of plant pathogens.[2][3] The general structure of these fungicides consists of a substituted pyrimidine ring linked via an ether bond to a second aromatic or heteroaromatic moiety. This structural motif is key to their biological activity, often targeting the fungal respiratory chain.

The key synthetic strategy for constructing these molecules is the Williamson ether synthesis , a robust and widely used method for forming carbon-oxygen bonds.[4] In this context, the hydroxyl group of this compound acts as the nucleophile, attacking an electrophilic carbon atom of a suitable coupling partner.

Mechanistic Insight: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The reaction is initiated by the deprotonation of the alcohol (in this case, the hydroxyl group of this compound) by a base to form a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic carbon of an alkyl halide or a similar compound with a good leaving group, resulting in the formation of the ether and a salt byproduct.

The choice of base is critical to the success of the reaction. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed to ensure complete deprotonation of the phenolic hydroxyl group of this compound. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.

Williamson_Ether_Synthesis

Experimental Protocol: Synthesis of a Model Pyrimidinyl Ether Fungicide

The following protocol provides a detailed, step-by-step methodology for the synthesis of a representative pyrimidinyl ether fungicide, N-(2-((2-bromo-5-pyrimidinyl)oxy)phenyl)acetamide, starting from this compound. This protocol is adapted from general procedures described in the literature for the synthesis of analogous compounds.[3][5]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
N-(2-hydroxyphenyl)acetamide≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.75 g, 10 mmol) and N-(2-hydroxyphenyl)acetamide (1.51 g, 10 mmol).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.76 g, 20 mmol) and anhydrous dimethylformamide (40 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water. A precipitate will form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it with cold water (3 x 50 mL).

  • Purification: Recrystallize the crude product from ethanol to afford the pure N-(2-((2-bromo-5-pyrimidinyl)oxy)phenyl)acetamide as a white to off-white solid.

  • Drying and Characterization: Dry the purified product under vacuum. The expected yield is typically in the range of 80-90%. The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol_Workflow

Structure-Activity Relationships (SAR) and Further Applications

The this compound core provides a versatile platform for generating a library of potential agrochemicals. The bromine atom at the 2-position can be further functionalized through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce additional diversity and modulate the biological activity of the final compounds.

The nature of the substituent on the phenyl ring of the ether-linked moiety also plays a crucial role in determining the fungicidal potency and spectrum of activity. For instance, the introduction of electron-withdrawing groups can enhance the efficacy against certain pathogens.[3]

Beyond fungicides, this compound can also serve as a precursor for the synthesis of other classes of agrochemicals, including herbicides. The pyrimidine scaffold is a key component of sulfonylurea herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme in plants.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its application in the construction of pyrimidinyl ether fungicides via the Williamson ether synthesis represents a robust and efficient strategy for the development of novel crop protection agents. The protocols and insights provided in this guide are intended to facilitate the work of researchers in the agrochemical field, enabling the rational design and synthesis of next-generation fungicides and herbicides with improved performance and environmental profiles.

References

Application Notes and Protocols for the Functionalization of the C-Br Bond in 2-Bromopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The strategic functionalization of the pyrimidine ring is a cornerstone of drug discovery, enabling the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. 2-Bromopyrimidin-5-ol is a key intermediate in this endeavor, offering a versatile platform for the synthesis of novel therapeutic agents, particularly kinase inhibitors and antiviral compounds.[2] The reactivity of this molecule is dominated by the carbon-bromine bond at the 2-position and the hydroxyl group at the 5-position. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders the C-Br bond highly susceptible to a variety of transformations.[3]

This guide provides a comprehensive technical overview of the key reactions for the functionalization of the C-Br bond in this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, mechanistic insights, and data presentation are provided to support researchers, scientists, and drug development professionals in their synthetic efforts.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds.[4] The C-Br bond at the 2-position of this compound is an excellent substrate for these transformations due to its susceptibility to oxidative addition to a palladium(0) catalyst.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex.[5] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The reaction is initiated by the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex. The subsequent transmetalation with a boronic acid, activated by a base, is a crucial step.[6][7] The cycle is completed by reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[1][6]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L)n 2-(5-hydroxypyrimidinyl)- Pd(II)-Br(L)n Oxidative_Addition->Ar-Pd(II)-Br(L)n Transmetalation Transmetalation Ar-Pd(II)-Br(L)n->Transmetalation Ar-Pd(II)-R(L)n 2-(5-hydroxypyrimidinyl)- Pd(II)-R(L)n Transmetalation->Ar-Pd(II)-R(L)n Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L)n->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R 2-Aryl-pyrimidin-5-ol Reductive_Elimination->Ar-R R-B(OH)2 R-B(OH)2 + Base R-B(OH)2->Transmetalation Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L)n 2-(5-hydroxypyrimidinyl)- Pd(II)-Br(L)n Oxidative_Addition->Ar-Pd(II)-Br(L)n Amine_Coordination Amine Coordination + Deprotonation Ar-Pd(II)-Br(L)n->Amine_Coordination Ar-Pd(II)-NR2(L)n 2-(5-hydroxypyrimidinyl)- Pd(II)-NR2(L)n Amine_Coordination->Ar-Pd(II)-NR2(L)n Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)n->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 2-Amino-pyrimidin-5-ol Reductive_Elimination->Ar-NR2 R2NH R2NH + Base R2NH->Amine_Coordination Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L)n 2-(5-hydroxypyrimidinyl)- Pd(II)-Br(L)n Oxidative_Addition->Ar-Pd(II)-Br(L)n Transmetalation Transmetalation Ar-Pd(II)-Br(L)n->Transmetalation Ar-Pd(II)-CCR(L)n 2-(5-hydroxypyrimidinyl)- Pd(II)-CCR(L)n Transmetalation->Ar-Pd(II)-CCR(L)n Reductive_Elimination Reductive Elimination Ar-Pd(II)-CCR(L)n->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-CCR 2-Alkynyl-pyrimidin-5-ol Reductive_Elimination->Ar-CCR R-CCH R-C≡CH + Base Cu-CCR Cu(I)-C≡CR R-CCH->Cu-CCR Cu-CCR->Transmetalation CuI CuI CuI->Cu-CCR SNAr_Mechanism Start This compound + Nucleophile (Nu-) Addition Addition Start->Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer Elimination Elimination Meisenheimer->Elimination -Br- Product 2-Substituted-pyrimidin-5-ol Elimination->Product

References

One-Pot Synthesis Strategies Involving 2-Bromopyrimidin-5-ol: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of 2-Bromopyrimidin-5-ol in Drug Discovery

This compound is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure features three key reactive sites: a bromine atom at the 2-position, a hydroxyl group at the 5-position, and the electron-deficient pyrimidine ring itself. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of carbon-based substituents. The hydroxyl group, a hydrogen bond donor and potential nucleophile, provides a secondary site for functionalization or for directing intramolecular cyclization events. This unique combination of functionalities makes this compound an ideal starting material for the construction of complex molecular architectures, particularly fused heterocyclic systems like furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, which are prevalent scaffolds in numerous biologically active compounds and approved drugs.[1][2]

This technical guide presents a detailed exploration of one-pot synthesis strategies involving this compound. By leveraging its inherent reactivity, multiple synthetic transformations can be performed sequentially in a single reaction vessel, avoiding the need for isolation and purification of intermediates. Such one-pot procedures offer significant advantages in terms of efficiency, cost-effectiveness, and reduced solvent waste, making them highly attractive for the rapid generation of compound libraries for screening and lead optimization.

Core Strategy: Tandem Sonogashira Coupling and Intramolecular Annulation

A powerful one-pot strategy for the synthesis of fused pyrimidine derivatives from this compound involves a tandem sequence of a Sonogashira cross-coupling reaction followed by an intramolecular cyclization (annulation). This approach allows for the efficient construction of a new fused ring onto the pyrimidine core in a single operation.

The general workflow for this one-pot synthesis of a furo[2,3-d]pyrimidine is depicted below:

G cluster_0 One-Pot Reaction Vessel A This compound D Step 1: Sonogashira Coupling A->D B Terminal Alkyne B->D C Pd Catalyst, Cu(I) Co-catalyst, Base C->D Conditions E Intermediate: 2-Alkynylpyrimidin-5-ol (Not Isolated) D->E F Step 2: Intramolecular 5-endo-dig Cyclization E->F Base/Heat Promoted G Final Product: Furo[2,3-d]pyrimidine F->G

Caption: One-pot tandem Sonogashira coupling and annulation workflow.

Mechanistic Insights

The success of this one-pot strategy hinges on the careful selection of reaction conditions that are amenable to both the cross-coupling and the subsequent cyclization step.

Step 1: Sonogashira Coupling

The Sonogashira reaction is a robust and widely used method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[3][4] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. The catalytic cycle involves two interconnected parts: a palladium cycle and a copper cycle.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition pd0->pd_ox R¹-X pd_complex R¹-Pd(II)(X)L₂ pd_ox->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_trans->pd_alkynyl pd_re Reductive Elimination pd_alkynyl->pd_re pd_re->pd0 product R¹-C≡CR² pd_re->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide Alkyne Activation cu_alkyne H-C≡CR² + Base cu_alkyne->cu_acetylide cu_acetylide->pd_trans Transfers Alkynyl Group to Palladium

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound.

  • Copper Cycle : The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper acetylide intermediate.

  • Transmetalation : The alkynyl group is transferred from the copper acetylide to the palladium complex.

  • Reductive Elimination : The final coupled product, the 2-alkynylpyrimidin-5-ol intermediate, is formed, and the Pd(0) catalyst is regenerated.

Step 2: Intramolecular 5-endo-dig Cyclization (Annulation)

Once the 2-alkynylpyrimidin-5-ol intermediate is formed in situ, the hydroxyl group can attack the proximal carbon of the alkyne triple bond. This intramolecular nucleophilic addition is a 5-endo-dig cyclization, which is generally disfavored by Baldwin's rules but can be promoted by transition metal catalysis (residual palladium or copper) or by appropriate base and temperature conditions.[5] The resulting enolate or vinyl anion is then protonated upon workup to yield the stable aromatic furo[2,3-d]pyrimidine product. The base used in the Sonogashira coupling, often an amine like triethylamine or diisopropylethylamine, can facilitate the deprotonation of the phenolic hydroxyl group, increasing its nucleophilicity and promoting the cyclization.

Application Note & Protocol: One-Pot Synthesis of Furo[2,3-d]pyrimidines

This section provides a representative protocol for the one-pot synthesis of a substituted furo[2,3-d]pyrimidine from this compound and a terminal alkyne.

Objective: To synthesize a 2-substituted furo[2,3-d]pyrimidine in a one-pot, two-step sequence without isolation of the 2-alkynylpyrimidin-5-ol intermediate.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Role
This compoundC₄H₃BrN₂O174.99Starting Material
Terminal Alkyne (e.g., Phenylacetylene)C₈H₆102.13Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56Catalyst
Copper(I) IodideCuI190.45Co-catalyst
Triethylamine (TEA)(C₂H₅)₃N101.19Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Detailed Experimental Protocol

Note: This protocol is a generalized procedure and may require optimization for specific substrates. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. An inert atmosphere is crucial for the success of the cross-coupling reaction.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), Copper(I) Iodide (CuI, 0.1 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1 M. Stir the mixture to dissolve the solids.

  • Base and Alkyne Addition: Add degassed Triethylamine (TEA, 3.0 equiv.) via syringe, followed by the dropwise addition of the terminal alkyne (1.2 equiv.).

  • Reaction - Step 1 (Sonogashira): Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the this compound.

  • Reaction - Step 2 (Cyclization): After completion of the first step, heat the reaction mixture to 80-100 °C. Monitor the formation of the furo[2,3-d]pyrimidine product by TLC or LC-MS. The reaction time for this step can vary from 4 to 16 hours depending on the substrate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired furo[2,3-d]pyrimidine.

Expected Outcomes and Data

The following table provides hypothetical data for the one-pot synthesis of 2-phenylfuro[2,3-d]pyrimidine, based on typical yields for similar sequential reactions reported in the literature.

Starting MaterialCoupling PartnerKey ReagentsProductYield (%)
This compoundPhenylacetylenePd(PPh₃)₄, CuI, TEA2-Phenylfuro[2,3-d]pyrimidine65-80
This compound1-HexynePd(PPh₃)₄, CuI, TEA2-Butylfuro[2,3-d]pyrimidine60-75
This compound3-Hydroxy-3-methyl-1-butynePd(PPh₃)₄, CuI, TEA2-(1-Hydroxy-1-methylethyl)furo[2,3-d]pyrimidine55-70

Troubleshooting and Optimization

  • Low Yield of Sonogashira Coupling: Ensure all reagents and solvents are anhydrous and thoroughly degassed. The quality of the palladium catalyst is critical. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial.

  • Formation of Alkyne Homocoupling (Glaser Coupling) Product: This side reaction is often promoted by the presence of oxygen. Maintaining a strict inert atmosphere is essential. Using a copper-free Sonogashira protocol can also mitigate this issue, although this may require different ligands and conditions.

  • Incomplete Cyclization: If the 2-alkynylpyrimidin-5-ol intermediate persists, a stronger base (e.g., K₂CO₃) or a higher reaction temperature may be required for the cyclization step. However, be mindful that harsh conditions can lead to decomposition.

  • Substrate Scope: Electron-withdrawing groups on the terminal alkyne may slow down the Sonogashira coupling, while bulky groups may hinder both the coupling and the cyclization step. Optimization of reaction time and temperature for each new substrate is recommended.

Conclusion

The tandem Sonogashira coupling/intramolecular annulation represents a highly efficient one-pot strategy for leveraging the unique reactivity of this compound. This approach enables the rapid assembly of medicinally relevant furo[2,3-d]pyrimidine scaffolds from readily available starting materials. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively utilize this versatile building block to accelerate the discovery and development of novel therapeutic agents. The principles outlined in this guide can be extended to other one-pot sequences, such as tandem Suzuki coupling/etherification or Buchwald-Hartwig amination/cyclization, further highlighting the synthetic potential of this compound.

References

Application Notes and Protocols for the Utilization of 2-Bromopyrimidin-5-ol in the Synthesis of Chemical Libraries for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrimidine Scaffold and 2-Bromopyrimidin-5-ol as a Versatile Building Block

The pyrimidine core is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products, vitamins, and a significant number of FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, making it a frequent component of molecules targeting a wide array of enzymes and receptors.[3] Consequently, the synthesis of diverse libraries of pyrimidine derivatives is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel therapeutic agents for indications ranging from oncology to infectious diseases.[4][5]

This compound is a particularly valuable building block for the construction of such libraries.[6][7] Its structure incorporates three key features that medicinal chemists can strategically exploit:

  • A Reactive Bromine Handle at the 2-Position: The carbon-bromine bond at the 2-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[8] This allows for the facile introduction of a wide range of aryl, heteroaryl, amine, and alkynyl substituents, providing a primary vector for diversity.

  • A Nucleophilic Hydroxyl Group at the 5-Position: The hydroxyl group can be readily functionalized to form ethers and esters, offering a secondary vector for library diversification.[9] Its presence also influences the electronic properties of the pyrimidine ring.

  • The Pyrimidine Core: The inherent biological relevance of the pyrimidine scaffold itself provides a solid foundation for the design of new bioactive molecules.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of chemical libraries for screening. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to ensure the creation of high-quality, diverse molecular libraries.

Core Principles of Library Design with this compound

The successful construction of a chemical library from this compound hinges on a strategic approach to its functionalization. The differential reactivity of the bromine atom and the hydroxyl group allows for either sequential or orthogonal diversification strategies.

Protecting Group Strategy: A Prerequisite for Controlled C-2 Functionalization

To selectively perform cross-coupling reactions at the 2-position without interference from the acidic hydroxyl group, a protection strategy is paramount. The hydroxyl group can be readily protected as a silyl ether, with tert-butyldimethylsilyl (TBDMS) being a common and robust choice.[3] This protecting group is stable to the basic conditions often employed in palladium-catalyzed couplings and can be readily removed under acidic conditions or with a fluoride source.

G cluster_0 Protection cluster_1 Diversification at C-2 cluster_2 Deprotection & Optional C-5 Functionalization This compound This compound Protected Pyrimidine 2-Bromo-5-(TBDMS-oxy)pyrimidine This compound->Protected Pyrimidine TBDMSCl, Imidazole, DMF Diversified Library C-2 Functionalized Pyrimidines Protected Pyrimidine->Diversified Library Pd-catalyzed Cross-Coupling (Suzuki, Buchwald, Sonogashira) Final Library Final Library Diversified Library->Final Library Deprotection (e.g., TBAF or HCl)

Caption: Workflow for C-2 functionalization of this compound.

Experimental Protocols for Library Synthesis

The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of compounds. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Protocol 1: Protection of the Hydroxyl Group

Objective: To synthesize 2-bromo-5-(tert-butyldimethylsilyloxy)pyrimidine as the key intermediate for subsequent cross-coupling reactions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (1.2 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMSCl (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-5-(tert-butyldimethylsilyloxy)pyrimidine.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

Objective: To introduce aryl and heteroaryl diversity at the 2-position of the pyrimidine core. The Suzuki-Miyaura coupling is a versatile and widely used method for this transformation.[10][11][12]

Materials:

  • 2-Bromo-5-(tert-butyldimethylsilyloxy)pyrimidine (1.0 eq)

  • Aryl- or heteroaryl-boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • In a flame-dried Schlenk flask, combine 2-bromo-5-(tert-butyldimethylsilyloxy)pyrimidine, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (3x).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Reaction Time (h)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90-10012-24
Pd(dppf)Cl₂Cs₂CO₃DME80-908-16
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1004-8
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To introduce a diverse range of primary and secondary amines at the 2-position. The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2][13]

Materials:

  • 2-Bromo-5-(tert-butyldimethylsilyloxy)pyrimidine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos or RuPhos, 4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk tube.

  • Add the anhydrous solvent, followed by 2-bromo-5-(tert-butyldimethylsilyloxy)pyrimidine and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-Pd(II)-Br) Pd(0)->Oxidative_Addition Ar-Br Ligand_Exchange Ligand Exchange Oxidative_Addition->Ligand_Exchange Amine Reductive_Elimination Reductive Elimination Ligand_Exchange->Reductive_Elimination Base Reductive_Elimination->Pd(0) Ar-Amine

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromopyrimidin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-bromopyrimidin-5-ol derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve yields and overcome common synthetic challenges. Our goal is to blend technical accuracy with practical, field-proven insights to support your research endeavors.

Introduction

This compound and its derivatives are valuable intermediates in medicinal chemistry, serving as key building blocks for a wide range of biologically active compounds, including kinase inhibitors and antiviral agents.[1] The strategic placement of the bromine atom and the hydroxyl group allows for selective functionalization, making this scaffold highly versatile for constructing complex heterocyclic molecules.[1] However, the synthesis of these compounds can present several challenges, from low yields and the formation of side products to difficulties in purification. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The synthesis of this compound can be approached from a few common starting materials. One prevalent method involves the bromination of a suitable pyrimidine precursor. Another key route is the transformation of 2-aminopyrimidin-5-ol via a Sandmeyer-type reaction, which replaces the amino group with a bromine atom.[2][3] The choice of route often depends on the availability and cost of the starting materials.

Q2: I'm experiencing low yields during the bromination of my pyrimidin-5-ol precursor. What are the likely causes?

Low yields in bromination reactions can stem from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing the reaction time and temperature. The choice of brominating agent (e.g., N-bromosuccinimide) and solvent is also critical.[4] Additionally, the formation of over-brominated or other side products can reduce the yield of the desired compound. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction conditions.[5]

Q3: My final this compound derivative is proving difficult to purify. What are the recommended techniques?

The purification of polar pyrimidine derivatives like this compound can be challenging due to their high polarity.[6] Recrystallization is a common and effective method if a suitable solvent or solvent system can be identified.[7] For more challenging separations, column chromatography is the method of choice. Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for highly polar compounds.[6]

Q4: What are the typical side products I might encounter in these syntheses?

Side products can vary depending on the synthetic route. In Sandmeyer-type reactions, incomplete diazotization or undesired side reactions of the diazonium salt can lead to impurities. During bromination, the formation of di-brominated species is a possibility. In subsequent cross-coupling reactions, homocoupling of the boronic acid partner is a common side reaction, often exacerbated by the presence of oxygen.[8]

Q5: How can I improve the yield of downstream Suzuki-Miyaura cross-coupling reactions with my this compound derivative?

Low yields in Suzuki-Miyaura couplings of 2-bromopyridines and related heterocycles are a known challenge, often due to catalyst deactivation by the nitrogen atom of the pyrimidine ring.[8] To mitigate this, the use of bulky, electron-rich phosphine ligands is recommended. Optimizing the base, solvent, and temperature is also crucial. For instance, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[9] Running the reaction under a strictly inert atmosphere is essential to prevent catalyst deactivation and homocoupling side reactions.[8]

Troubleshooting Guide

Problem 1: Low Yield During the Synthesis of the this compound Core
Scenario A: Incomplete Bromination of a Pyrimidin-5-ol Precursor
Potential Cause Troubleshooting Steps & Scientific Rationale
Insufficient Reactivity Increase reaction temperature or prolong reaction time. Monitor progress by TLC to avoid decomposition.[5]
Suboptimal Brominating Agent Screen different brominating agents (e.g., NBS, Br₂). The reactivity of these can vary with the substrate.
Poor Solvent Choice Test a range of solvents to ensure adequate solubility of the starting material and compatibility with the reaction conditions.
Formation of Side Products Analyze the crude product by LC-MS or NMR to identify byproducts. Adjust stoichiometry and reaction conditions to minimize their formation.[10]
Scenario B: Low Yield from a Sandmeyer-type Reaction of 2-Aminopyrimidin-5-ol

The Sandmeyer reaction is a powerful tool for converting aryl amines to aryl halides via a diazonium salt intermediate.[3] However, its application to heteroaromatic amines can be challenging.

Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Diazotization Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt. The choice of acid and nitrite source is also critical.
Decomposition of Diazonium Salt Use the diazonium salt immediately in the subsequent step without isolation. Premature decomposition can be minimized by maintaining a low temperature.
Inefficient Copper(I) Catalyst Ensure the copper(I) salt (e.g., CuBr) is of high quality and used in sufficient quantity. The reaction proceeds via a radical mechanism initiated by a single electron transfer from the copper(I) species.[2]
Side Reactions The diazonium salt can react with other nucleophiles present in the reaction mixture. Minimizing the concentration of competing nucleophiles is important.
Problem 2: Challenges in Purification of this compound Derivatives

The polar nature of the hydroxyl group on the pyrimidine ring can complicate purification.

Recrystallization Issues
Problem Solution
Compound is too soluble Try a less polar solvent or a solvent mixture. Cooling the solution in an ice bath can also help to maximize crystal formation.[7]
Oiling out This occurs when the compound precipitates as a liquid. Slow cooling and scratching the inside of the flask can induce crystallization. Seeding with a small crystal of the pure compound can also be effective.[7]
Colored Impurities Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[6]
Column Chromatography Optimization
Problem Solution
Poor Separation Optimize the mobile phase polarity. A gradient elution may be necessary. For highly polar compounds, consider using HILIC or a polar-endcapped reverse-phase column.[6]
Peak Tailing This can be due to interactions with the stationary phase. Adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase can improve peak shape.
Problem 3: Poor Yields in Downstream Functionalization (e.g., Suzuki Coupling)

2-Bromopyrimidines can be challenging substrates in palladium-catalyzed cross-coupling reactions.

Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst Deactivation The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[8] Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the metal center and promote the desired catalytic cycle.[9]
Inefficient Transmetalation The transfer of the organic group from the boronic acid to the palladium complex can be slow. A stronger base (e.g., K₃PO₄, Cs₂CO₃) can facilitate this step.[9]
Protodeboronation The boronic acid can be unstable and undergo replacement of the boronic acid group with a hydrogen atom. Using more stable boronic esters (e.g., pinacol esters) can mitigate this side reaction.[8]
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen.[11] Thoroughly degas all solvents and the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Aminopyrimidin-5-ol via a Sandmeyer-type Reaction

Disclaimer: This is a general protocol and may require optimization for specific substrates.

  • Diazotization: Dissolve 2-aminopyrimidin-5-ol in an aqueous solution of HBr at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 30-60 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution, allowing for the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

Disclaimer: This is a general protocol and requires optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[11]

Visual Guides

G cluster_0 Synthetic Pathways to this compound Uracil Derivative Uracil Derivative Pyrimidin-5-ol Pyrimidin-5-ol Uracil Derivative->Pyrimidin-5-ol  Multiple Steps 2-Aminopyrimidin-5-ol 2-Aminopyrimidin-5-ol This compound This compound 2-Aminopyrimidin-5-ol->this compound Sandmeyer-type Reaction (NaNO₂, HBr, CuBr) Pyrimidin-5-ol->this compound Bromination (e.g., NBS) G cluster_1 Troubleshooting Low Yield in Suzuki Coupling start Low Yield in Suzuki Coupling check_catalyst Check Catalyst/Ligand System start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions OK solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_catalyst->solution_catalyst Inactive/Decomposed? check_reagents Verify Reagent Quality check_conditions->check_reagents OK solution_conditions Screen stronger base (K₃PO₄, Cs₂CO₃) Optimize temperature (80-110 °C) Ensure inert atmosphere check_conditions->solution_conditions Suboptimal? solution_reagents Use fresh boronic acid or stable ester Ensure anhydrous, degassed solvents check_reagents->solution_reagents Impure/Degraded? end Improved Yield check_reagents->end OK solution_catalyst->check_conditions solution_conditions->check_reagents solution_reagents->end

References

Technical Support Center: Navigating the Challenges of Polar Pyrimidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of polar pyrimidine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these notoriously difficult separations. The inherent polarity of the pyrimidine scaffold, often amplified by polar functional groups, demands a nuanced and strategic approach to achieve high purity.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the root causes of common purification issues and provide actionable, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the purification of polar pyrimidine derivatives.

Q1: What are the most significant challenges when purifying polar pyrimidine compounds?

A1: The primary difficulties arise from their high polarity. This characteristic leads to several common issues in the lab:

  • Poor Retention in Reversed-Phase Chromatography (RPC): These compounds have a high affinity for the polar mobile phase and interact weakly with nonpolar stationary phases (like C18), often resulting in elution near the void volume.[1][2]

  • Peak Tailing in HPLC: Secondary interactions, particularly between basic pyrimidine nitrogens and acidic residual silanols on silica-based columns, can cause significant peak asymmetry.[1][3]

  • High Solubility in Polar Solvents: This makes crystallization, a common final purification step, challenging as it can be difficult to achieve the necessary supersaturation.[1]

  • Compound Stability: Some pyrimidine derivatives can be sensitive to pH, light, or temperature, potentially degrading during long purification processes.[4][5]

Q2: Which chromatographic techniques are most effective for purifying polar pyrimidine derivatives?

A2: The choice of technique is highly dependent on the specific properties of the pyrimidine derivative. Here are the most suitable options:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase with a high-concentration organic mobile phase, which promotes the retention of polar analytes.[1][6][7]

  • Mixed-Mode Chromatography (MMC): This powerful technique uses stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange), allowing for the retention and separation of both polar and nonpolar analytes in a single run.[8][9][10][11] It often eliminates the need for ion-pairing agents, making it compatible with mass spectrometry.[8][10]

  • Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that uses supercritical CO2 as the primary mobile phase. It offers fast, efficient separations and is increasingly used for both chiral and achiral polar compounds.[12][13][14]

  • Ion-Exchange Chromatography (IEC): This is a highly effective method for pyrimidine derivatives that are ionizable, as it separates them based on their net charge.[15][16][17]

  • Reversed-Phase Chromatography (RPC): While challenging, RPC can be optimized using polar-endcapped columns or specific ion-pairing agents to improve retention.[1]

Q3: My pyrimidine compound is chiral. What are the best strategies for enantiomeric separation?

A3: Chiral separation of pyrimidine enantiomers is critical as they often exhibit different pharmacological properties.[18] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and effective technique.[18][19] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used.[20] Supercritical Fluid Chromatography (SFC) is also a powerful tool for chiral separations, often providing faster and more efficient results than HPLC.[12] Method development typically involves screening different CSPs and mobile phase compositions (normal-phase, polar-organic, or reversed-phase) to achieve optimal resolution.

Section 2: Troubleshooting Guide - Chromatographic Issues

This section provides a detailed, problem-and-solution format for specific issues encountered during chromatographic purification.

Problem 1: Poor Retention in Reversed-Phase HPLC (Compound elutes in the void volume)

Q: My highly polar pyrimidine derivative shows little to no retention on a standard C18 column, even with a highly aqueous mobile phase. How can I increase its retention?

A: This is a classic problem for polar analytes. The compound has a much higher affinity for the polar mobile phase than the nonpolar stationary phase.

Causality: The hydrophilic nature of your compound prevents it from effectively partitioning into the hydrophobic C18 stationary phase.

Solutions:

  • Switch to a More Appropriate Column:

    • Polar-Embedded/Polar-Endcapped Columns: These columns have polar groups integrated into the stationary phase, which helps to retain polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution. A HILIC column (e.g., bare silica, amide, or diol) will retain polar compounds using a high organic/low aqueous mobile phase.[6][7][21]

  • Modify the Mobile Phase:

    • Decrease Organic Modifier: Reduce the percentage of acetonitrile or methanol in your mobile phase to the lowest possible level (e.g., <5%).[1]

    • Adjust pH: If your pyrimidine is ionizable, adjusting the mobile phase pH to suppress ionization can increase its hydrophobicity and retention.[1]

    • Use Ion-Pairing Agents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic pyrimidines) to the mobile phase can form a neutral complex with your compound, increasing its retention on a reversed-phase column.[22]

  • Consider an Alternative Technique:

    • Mixed-Mode Chromatography (MMC): An MMC column with both reversed-phase and ion-exchange characteristics can provide excellent retention and selectivity for polar, ionizable compounds.[9][10][11]

Problem 2: Severe Peak Tailing for Basic Pyrimidine Compounds

Q: My pyrimidine compound, which has a basic nitrogen, consistently shows a tailing peak on my silica-based HPLC column. What is causing this and how can I fix it?

A: Peak tailing for basic compounds is typically caused by secondary interactions with the stationary phase.[3][23]

Causality: The primary cause is the interaction between the basic functional groups on your pyrimidine and acidic silanol groups (Si-OH) on the surface of the silica-based column packing material.[3][22] This leads to multiple retention mechanisms and results in a tailing peak shape.

Solutions:

  • Column Selection:

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a lower concentration of accessible silanol groups, which minimizes tailing.

    • Switch to a Different Stationary Phase: A polar-embedded phase or a polymer-based column can offer a more inert surface.

  • Mobile Phase Optimization:

    • Operate at Low pH: Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to achieve a pH of 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with your basic analyte.[3]

    • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.

  • Instrumental Checks:

    • Minimize Extra-Column Volume: Ensure all tubing is as short as possible and has a narrow internal diameter to prevent band broadening.[23]

    • Check for Column Voids: A void at the head of the column can cause peak distortion.[23]

Workflow for Troubleshooting Peak Shape Issues

G start Peak Tailing or Splitting Observed q1 Are ALL peaks in the chromatogram affected? start->q1 all_peaks Problem is likely physical/instrumental q1->all_peaks Yes some_peaks Problem is likely chemical q1->some_peaks No check_frit Check for blocked column frit or tubing all_peaks->check_frit check_void Check for column void check_frit->check_void check_solvent Is sample solvent stronger than mobile phase? check_void->check_solvent solvent_yes Dissolve sample in initial mobile phase check_solvent->solvent_yes Yes q2 Is the analyte basic or acidic? some_peaks->q2 basic_analyte Secondary interactions with silanols q2->basic_analyte Basic acidic_analyte Interactions with metal impurities q2->acidic_analyte Acidic neutral_analyte Consider column overload q2->neutral_analyte Neutral sol_basic1 Use low pH mobile phase (e.g., 0.1% Formic Acid) basic_analyte->sol_basic1 sol_basic2 Use high-purity, end-capped column sol_basic1->sol_basic2 sol_basic3 Add competing base (e.g., TEA) sol_basic2->sol_basic3 sol_acidic Use a column with low metal content acidic_analyte->sol_acidic sol_overload Reduce injection volume or sample concentration neutral_analyte->sol_overload

Caption: A logical workflow for troubleshooting peak shape problems.

Problem 3: Compound is Unstable on Silica Gel

Q: My TLC analysis suggests my pyrimidine compound is degrading on the silica plate. How can I purify it using column chromatography?

A: Compound degradation on silica is often due to the acidic nature of the silica surface.[4][24]

Causality: The Lewis acid sites (silanol groups) on the silica gel can catalyze the degradation of sensitive molecules.

Solutions:

  • Deactivate the Silica Gel:

    • Add a Base to the Eluent: For flash chromatography, adding a small amount of a base like triethylamine or ammonia (e.g., 0.1-1%) to the mobile phase can neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica for acid-sensitive compounds.

    • Reversed-Phase Silica (C18): If the compound has sufficient hydrophobicity, reversed-phase chromatography is an excellent option as the stationary phase is much less reactive.

  • Minimize Contact Time:

    • Work quickly and avoid letting the compound sit on the column for extended periods.

Section 3: Troubleshooting Guide - Solubility and Crystallization

Q: My polar pyrimidine derivative is highly soluble in most common crystallization solvents, making it difficult to obtain solid material. What strategies can I use to induce crystallization?

A: This is a common problem when the goal is to isolate a highly polar solid.

Causality: The high polarity of the compound leads to strong solute-solvent interactions, which must be overcome for crystal lattice formation to occur.

Solutions:

  • Use an Anti-Solvent System:

    • Dissolve your compound in a minimal amount of a polar solvent in which it is very soluble (e.g., methanol, water).

    • Slowly add a nonpolar "anti-solvent" in which your compound is insoluble (e.g., hexane, diethyl ether, dichloromethane) until the solution becomes cloudy.

    • Gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Solvent Evaporation:

    • Slowly evaporate the solvent from a saturated solution. This can be done by leaving the container partially open in a fume hood or by using a stream of nitrogen.

  • Temperature Reduction:

    • If the compound's solubility is temperature-dependent, cooling a saturated solution in an ice bath or freezer can induce crystallization.

Table 1: Recommended Solvent Systems for Crystallization of Polar Compounds
Primary Solvent (High Solubility)Anti-Solvent (Low Solubility)Target Compound Characteristics
MethanolDiethyl Ether or DichloromethaneCompounds with hydrogen bond donors/acceptors
WaterAcetone, Ethanol, or IsopropanolHighly polar, water-soluble compounds
Dimethylformamide (DMF)Water or TolueneAprotic polar compounds
Dimethyl Sulfoxide (DMSO)Water or Ethyl AcetateAprotic polar compounds with low volatility

Section 4: Advanced Purification Protocols

Protocol 1: HILIC Method for a Highly Polar, Basic Pyrimidine

This protocol provides a starting point for developing a HILIC separation method.

1. Column Selection:

  • Use a HILIC column with an amide or bare silica stationary phase (e.g., 150 x 4.6 mm, 3.5 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

3. Gradient Program:

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0-2 min: 95% B
    • 2-15 min: 95% to 70% B
    • 15-18 min: Hold at 70% B
    • 18-19 min: 70% to 95% B
    • 19-25 min: Hold at 95% B (equilibration)

4. Sample Preparation:

  • Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape.

Diagram: HILIC Separation Principle

HILIC cluster_column HILIC Stationary Phase cluster_water_layer Immobilized Water Layer cluster_mobile_phase Mobile Phase (High Organic) p1 p2 p3 p4 silica Polar Surface (e.g., Silica) water H₂O H₂O H₂O ACN Acetonitrile (ACN) molecules analyte Polar Pyrimidine (Analyte) ACN->analyte Elutes when aqueous % increases analyte->water Partitions into water layer

Caption: Principle of HILIC: Polar analytes partition into a water-rich layer on the polar stationary phase.

References

Technical Support Center: Troubleshooting Low Reactivity in 2-Bromopyrimidin-5-ol Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 2-Bromopyrimidin-5-ol. This substrate is a valuable building block in medicinal chemistry and drug discovery, yet its unique electronic and structural properties often lead to challenges in achieving high-yield couplings. Low reactivity, catalyst inhibition, and competing side reactions are common hurdles.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these challenges, optimize your reaction conditions, and achieve your synthetic goals.

Core Principles: Why is this compound a Challenging Substrate?

Understanding the root causes of low reactivity is the first step toward effective troubleshooting. Two primary factors make this compound difficult to couple:

  • Electronic Effects of the Hydroxyl Group: The hydroxyl (-OH) group at the C5-position is a strong electron-donating group (EDG) via resonance. This increases the electron density of the pyrimidine ring, making the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst. This initial oxidative addition is often the rate-determining step in the catalytic cycle[1][2].

  • Inherent Reactivity of the C5-Position: On the electron-deficient pyrimidine ring, the reactivity of halogens in cross-coupling reactions is highly dependent on their position. The generally accepted order of reactivity is C4(6) > C2 > C5[1][3]. The C5 position is the least electron-deficient and therefore the least activated towards oxidative addition, compounding the challenge posed by the electron-donating hydroxyl group.

  • Catalyst Inhibition: Like other pyridine and pyrimidine derivatives, the lone pairs on the ring nitrogen atoms can coordinate to the palladium catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst and stalling the reaction[3][4].

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The solutions are based on mechanistic principles and established optimization strategies.

General Issues (Applicable to All Couplings)

Question: My reaction is sluggish or fails completely, with only starting material recovered. What are the first things I should check?

Answer: This is a common issue stemming from catalyst inactivity or suboptimal conditions. Before making major changes, verify the fundamentals:

  • Inert Atmosphere is Critical: The active Pd(0) catalyst is highly sensitive to oxygen[5]. Ensure your reaction vessel was properly flame-dried or oven-dried and that all solvents and reagents were rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction[6][7].

  • Reagent Quality:

    • Solvents: Use anhydrous, high-purity solvents. Water content can affect the base's efficacy and promote side reactions.

    • Base: Bases can degrade over time. Use a freshly opened bottle or dry your base before use. For example, K₂CO₃ can be activated by heating under vacuum[8].

    • Catalyst/Ligand: Palladium catalysts and phosphine ligands can oxidize upon storage. Use fresh, high-quality reagents.

  • Temperature: The C5-Br bond on this electron-rich system often requires higher temperatures (90-120 °C) to facilitate oxidative addition. If you are running the reaction at a lower temperature, a gradual increase may be necessary[5][9]. Consider switching to a higher-boiling solvent like toluene, dioxane, or DMF if needed.

Diagram: General Troubleshooting Workflow

start Low or No Product Yield cause1 Is the Catalyst System Active? start->cause1 cause2 Are Side Reactions Dominating? cause1->cause2 Yes sol1a Ensure Rigorous Inert Atmosphere (Degas Solvents, Use Ar/N2) cause1->sol1a No cause3 Are Reaction Conditions Optimal? cause2->cause3 No sol2a Debromination Observed? - Use Weaker, Non-Hydridic Base (K3PO4, Cs2CO3) - Switch to Aprotic Solvent cause2->sol2a Yes sol3a Increase Temperature (90-120 °C, Microwave) cause3->sol3a Yes sol1b Use High-Quality Reagents (Fresh Catalyst, Anhydrous Solvent) sol1a->sol1b sol1c Switch to a More Active Catalyst System (e.g., Pd(0) Source, Bulky Ligand) sol1b->sol1c sol2b Homocoupling Observed? - Rigorously Degas System - Use Pinacol Boronic Esters - Lower Copper Loading (Sonogashira) sol2a->sol2b sol3b Screen Different Solvents (Dioxane, Toluene, DMF) sol3a->sol3b sol3c Screen Different Bases (K3PO4, Cs2CO3, K2CO3) sol3b->sol3c

Caption: A decision tree for systematically troubleshooting low-yield coupling reactions.

Suzuki-Miyaura Coupling

Question: I'm observing low conversion in my Suzuki coupling. How can I improve the yield?

Answer: Low conversion with this substrate in Suzuki couplings typically points to an insufficiently active catalytic system that cannot overcome the high activation barrier for oxidative addition.

Recommended Actions:

  • Upgrade Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective. Switch to a more robust system known for coupling challenging substrates[5].

    • Palladium Source: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (e.g., XPhos-Pd-G3). These often show higher activity than Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), which require an in-situ reduction step.

    • Ligand Choice: This is critical. Use bulky, electron-rich phosphine ligands. These ligands accelerate both the oxidative addition and the reductive elimination steps, stabilizing the palladium center and preventing catalyst decomposition[2][5]. Excellent choices include Buchwald-type biaryl phosphine ligands (e.g., SPhos , XPhos , RuPhos ) or N-heterocyclic carbenes (NHCs).

  • Optimize the Base and Solvent:

    • Base: A stronger base is often required to facilitate the transmetalation step. Switch from K₂CO₃ to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ [6][10].

    • Solvent: The solvent must dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane/water or toluene/water is a standard starting point[6][10]. If solubility is an issue, consider DMF.

Question: I'm seeing a significant amount of 5-hydroxypyrimidine (debrominated starting material) as a side product. What's causing this and how do I stop it?

Answer: Debromination (or hydrodehalogenation) is a common side reaction where the bromine is replaced by a hydrogen atom. It competes with the desired coupling pathway and is often caused by a hydride source in the reaction mixture[6].

Mitigation Strategies:

  • Choice of Base: Avoid bases that can act as or generate hydride donors. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred over stronger bases or those containing amines or alcohols that can undergo beta-hydride elimination[6].

  • Solvent Selection: If using an alcohol-containing solvent system (e.g., tert-Amyl Alcohol), switch to purely aprotic solvents like 1,4-dioxane or toluene [6].

  • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to side reactions like protodeboronation, which can indirectly contribute to the debromination pathway by altering the reaction kinetics[5][6].

Diagram: Factors Influencing Suzuki Coupling

cluster_catalyst Catalyst System cluster_conditions Reaction Conditions center_node This compound Suzuki Coupling catalyst Palladium Source - Pd(0) > Pd(II) - Pre-catalysts (G3) center_node->catalyst ligand Ligand - Bulky & Electron-Rich - SPhos, XPhos, RuPhos center_node->ligand base Base - Strong, Non-nucleophilic - K3PO4, Cs2CO3 center_node->base solvent Solvent - Aprotic Polar - Dioxane/H2O, Toluene center_node->solvent temp Temperature - High (90-120 °C) - Microwave option center_node->temp

Caption: Key factors to optimize for successful Suzuki coupling of this compound.

Buchwald-Hartwig Amination

Question: My C-N coupling with this compound is inefficient. What are the key parameters to optimize?

Answer: Buchwald-Hartwig amination of 2-halopyridines and pyrimidines is notoriously difficult due to catalyst poisoning by the substrate's nitrogen atoms[4]. Success hinges on selecting a catalytic system that can sterically and electronically overcome this inhibition.

Optimization Strategy:

  • Ligand is Paramount: Standard ligands are often ineffective. You must use a bulky, electron-rich ligand specifically designed to prevent pyridine/pyrimidine coordination and accelerate the catalytic cycle[4].

    • Recommended Ligands: Xantphos , Josiphos-type ligands , or modern biaryl phosphines like BrettPhos or tBuXPhos are excellent choices.

  • Base Selection: The choice of base is crucial. A strong, non-nucleophilic, and sterically hindered base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices[11]. K₃PO₄ can sometimes be used for more sensitive substrates.

  • Palladium Pre-catalyst: Use an air-stable Pd(II) pre-catalyst that readily forms the active Pd(0) species, such as a Buchwald pre-catalyst (e.g., XPhos-Pd-G3). Alternatively, a combination of Pd₂(dba)₃ and your chosen ligand is a reliable option[12].

Sonogashira Coupling

Question: I'm getting low yields and/or significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. What should I do?

Answer: The Sonogashira coupling of aryl bromides is generally slower than that of iodides and often requires higher temperatures[13]. The primary side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne, known as Glaser coupling[6][14].

Troubleshooting Steps:

  • Minimize Glaser Coupling:

    • Go Copper-Free: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol[6]. These conditions often require a higher palladium catalyst loading and a specific amine base/solvent system (e.g., Pd(PPh₃)₄ in triethylamine or piperidine).

    • Reduce Copper Loading: If using a copper co-catalyst (CuI), ensure you are not using an excess. Often, a very small amount (1-5 mol%) is sufficient. Too much copper strongly promotes homocoupling[13].

    • Maintain Inert Atmosphere: Oxygen is the oxidant for Glaser coupling. Rigorous degassing and maintaining a strict inert atmosphere are essential[14].

  • Increase Main Reaction Rate:

    • Increase Temperature: Aryl bromides often require heating to 80-100 °C for the oxidative addition to proceed at a reasonable rate[13].

    • Solvent and Base: A combination of an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , often used as the solvent or co-solvent with THF or DMF, is standard[14][15].

    • Catalyst System: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with CuI is the classic choice. Ensure the catalyst quality is high.

Frequently Asked Questions (FAQs)

Q1: Why is the C5 position of pyrimidine less reactive than C2, C4, or C6? A1: The reactivity is dictated by the electronic nature of the ring. The two nitrogen atoms are electron-withdrawing, making the entire ring electron-deficient. This effect is most pronounced at the positions alpha and gamma to the nitrogens (C2, C4, C6), making them more susceptible to nucleophilic attack and facilitating the oxidative addition of palladium. The C5 position is beta to the nitrogens and is the least electron-deficient carbon on the ring, making it the least reactive towards oxidative addition[1][3].

Q2: How does the hydroxyl (-OH) group on this compound specifically impact its reactivity? A2: The -OH group has two main effects. First, as a potent electron-donating group, it counteracts the inherent electron-deficient nature of the pyrimidine ring, making the C5-Br bond stronger and less reactive towards oxidative addition. Second, under basic conditions, it can be deprotonated to an alkoxide. This negatively charged species can potentially coordinate to the palladium center, which may either inhibit the catalyst or, in some specialized cases, direct the reaction, though inhibition is a more common concern with this substrate[16].

Q3: Are there alternatives to palladium catalysis for this substrate? A3: Yes, while palladium is the workhorse, nickel catalysis is a viable and sometimes superior alternative, especially for Suzuki-type couplings. Nickel catalysts, such as NiCl₂(PCy₃)₂, can be highly effective for coupling electron-rich aryl halides and are often more cost-effective[6]. Copper-catalyzed reactions, like the Ullmann condensation, are also an option, particularly for C-O, C-S, and some C-N bond formations, though they typically require higher temperatures[17][18].

Q4: When should I consider switching from this compound to the corresponding iodide or triflate? A4: You should consider switching if you have exhausted optimization strategies with the bromide and still see no or low reactivity. The reactivity of the leaving group generally follows the order: I > Br > Cl [1].

  • Switch to an Iodide: If your primary issue is a sluggish oxidative addition step, the much weaker C-I bond will make this step significantly faster, often allowing for milder reaction conditions (lower temperature, less active catalyst).

  • Switch to a Triflate (-OTf): Pyrimidinols can be converted to pyrimidyl triflates. Triflates are excellent leaving groups with reactivity often comparable to or greater than bromides, providing another avenue for successful coupling[19].

Optimized Experimental Protocols

The following are generalized starting-point protocols. Optimization of catalyst, ligand, base, temperature, and concentration is likely required for your specific substrate combination.

Table 1: Recommended Starting Conditions for Coupling Reactions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling (Cu-Free)
Pd Source Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4 mol%)Xantphos (4 mol%)N/A
Base K₃PO₄ (2.5 equiv)NaOtBu (1.5 equiv)Triethylamine (5 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)TolueneTriethylamine / DMF (4:1)
Temperature 100 °C110 °C90 °C
Atmosphere Argon / NitrogenArgon / NitrogenArgon / Nitrogen
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask charged with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and K₃PO₄ (2.5 equiv).

  • Evacuate and backfill the flask with Argon three times.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to create a stirrable suspension.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.5 equiv).

  • Evacuate and backfill the flask with Argon three times.

  • In a separate flask, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in anhydrous, degassed toluene.

  • Add the substrate solution to the flask containing the catalyst and base.

  • Heat the mixture with vigorous stirring to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Diagram: Catalytic Cycle and Inhibition Pathway

G cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Inactive Inactive Pd-N Complex (Off-Cycle) Pd0->Inactive Coordination by Pyrimidine-N PdII Ar-Pd(II)-Br(L2) OxAdd->PdII Trans Transmetalation (+ R-B(OH)2 / Base) PdII->Trans PdII_R Ar-Pd(II)-R(L2) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product

Caption: The desired catalytic cycle versus the off-cycle catalyst inhibition pathway.

References

2-Bromopyrimidin-5-ol degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-bromopyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying chemical logic to empower your experimental design and interpretation.

Introduction: Understanding the Chemistry of this compound

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom and a hydroxyl group. This combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. However, the electron-deficient nature of the pyrimidine ring, coupled with the presence of a halogen and a hydroxyl group (which can exist in tautomeric forms), presents specific stability challenges. This guide will address the most common issues encountered in the handling, storage, and reaction of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My sample of this compound has developed a yellow or brownish tint upon storage. What is causing this discoloration and is the material still usable?

Answer:

Discoloration is a common indicator of degradation. For a compound like this compound, this is often due to a combination of oxidation and photodegradation.

  • Causality - The "Why": The pyrimidine ring, especially with a hydroxyl group, is susceptible to oxidation. Atmospheric oxygen can react with the molecule, particularly under the influence of light or trace metal impurities, to form colored quinone-like structures or other conjugated systems. The C-Br bond can also be susceptible to homolytic cleavage under UV light, generating radical species that can lead to a cascade of reactions and the formation of colored polymeric byproducts.[1][2][3]

  • Troubleshooting & Validation:

    • Assess Purity: The first step is to determine if a significant amount of degradation has occurred. This can be done using High-Performance Liquid Chromatography (HPLC) with a UV detector. A pure sample should show a single major peak, while a degraded sample will show additional peaks, often at different retention times.

    • Solubility Check: Compare the solubility of the discolored material to a fresh or pure sample in a common solvent (e.g., DMSO, methanol). Degraded, especially polymerized, material often has reduced solubility.

    • Impact on Reaction: If the discoloration is minor and the purity by HPLC is still high (>95%), the material may still be usable for some applications. However, for sensitive downstream reactions, such as transition metal-catalyzed cross-couplings, the degradation products could interfere with the catalyst. It is advisable to run a small-scale test reaction to see if the desired outcome is achieved.

  • Recommended Action & Prevention:

    • Purification: If the purity is compromised, consider recrystallization or flash column chromatography to purify the material.

    • Storage: To prevent future degradation, store this compound in an amber vial under an inert atmosphere (argon or nitrogen) and at reduced temperatures (2-8°C).[4][5]

FAQ 2: I am seeing an unexpected loss of my starting material in solution, even at room temperature. What are the likely degradation pathways in solution?

Answer:

Solution-phase instability is a significant issue and is often pH and solvent-dependent. The primary non-photochemical degradation pathway to consider is hydrolysis.

  • Causality - The "Why": The pyrimidine ring is susceptible to nucleophilic attack, and this reactivity is enhanced by the electron-withdrawing bromine atom. In aqueous or protic solvents, water or other nucleophiles can attack the ring. The bromine atom itself can be displaced via nucleophilic aromatic substitution, particularly under basic conditions, to yield dihydroxy-pyrimidine derivatives. The rate of this hydrolysis is often pH-dependent.[3][4][6]

  • Troubleshooting & Validation:

    • pH Measurement: If working in an unbuffered aqueous or alcoholic solution, measure the pH. The dissolution of this compound may alter the pH, which could in turn accelerate degradation.

    • Forced Degradation Study: To identify the likely degradation products, a forced degradation study can be performed. This involves exposing the compound to more aggressive conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) for a short period and analyzing the resulting mixture by LC-MS to identify the masses of the degradation products.[7][8]

  • Experimental Protocol: Forced Degradation Study

    • Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

    • In separate vials, mix the stock solution with equal volumes of:

      • 0.2 M HCl (for acidic hydrolysis)

      • 0.2 M NaOH (for basic hydrolysis)

      • 6% H₂O₂ (for oxidative degradation)

      • Water (for neutral hydrolysis)

    • Keep one vial with the stock solution diluted with the organic solvent as a control.

    • Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the acidic and basic samples, then analyze all samples by LC-MS.

  • Visualization of Potential Hydrolytic Degradation:

    G Potential Hydrolytic Degradation of this compound A This compound B P1: 5-Hydroxypyrimidin-2-ol (Debromination-Hydrolysis) A->B H2O / OH- C Ring Opening Products B->C Further Hydrolysis

    Caption: Potential hydrolytic degradation pathway.

FAQ 3: My Suzuki-Miyaura (or other cross-coupling) reaction with this compound is giving low yields. Could the starting material be the issue?

Answer:

Yes, the stability and purity of this compound are critical for the success of cross-coupling reactions. Besides degradation, another key issue is the potential for the compound to interfere with the catalytic cycle.

  • Causality - The "Why":

    • Catalyst Poisoning: Degradation products can act as catalyst poisons.

    • Competitive Binding: The 5-hydroxyl group can deprotonate under the basic conditions typically used in these reactions. The resulting phenoxide can chelate to the metal center of the catalyst (e.g., Palladium), potentially inhibiting its activity or leading to unwanted side reactions.

  • Troubleshooting & Validation Workflow:

    G Troubleshooting Low Yield in Cross-Coupling Start Low Yield Observed CheckPurity 1. Verify Starting Material Purity by HPLC & NMR Start->CheckPurity ProtectOH 2. Protect the 5-OH group (e.g., as MOM or TBDMS ether) CheckPurity->ProtectOH If Purity is Good ScreenBases 3. Screen Weaker/Non-Nucleophilic Bases (e.g., CsF, K3PO4 vs. Na2CO3, K2CO3) ProtectOH->ScreenBases ScreenLigands 4. Screen Different Palladium Ligands (e.g., SPhos, XPhos) ScreenBases->ScreenLigands Result Improved Yield? ScreenLigands->Result

    Caption: Workflow for troubleshooting cross-coupling reactions.

  • Recommended Action:

    • Protecting Group Strategy: The most robust solution is often to protect the 5-hydroxyl group before performing the cross-coupling reaction. Common protecting groups for phenols include methoxymethyl (MOM) ether or a silyl ether (e.g., TBDMS). This prevents chelation and improves the solubility of the starting material in common organic solvents.

Summary of Stability-Influencing Factors

The stability of this compound is influenced by several environmental and chemical factors.[3][6][9] Best practices for handling and storage are summarized below.

FactorInfluence on StabilityRecommended Handling/Storage Conditions
Temperature High temperatures accelerate degradation rates (hydrolysis, oxidation).Store at 2-8°C for long-term storage.[4]
Light UV light can induce photodegradation, leading to discoloration and formation of radical species.[1][2]Store in amber vials or protect from light by wrapping containers in foil.[4][5]
pH Both acidic and basic conditions can promote hydrolysis of the pyrimidine ring or the C-Br bond.Use buffered solutions when possible. Avoid prolonged exposure to strong acids or bases.
Oxygen Atmospheric oxygen can lead to oxidative degradation, especially in the presence of light or metal ions.Store under an inert atmosphere (N₂ or Ar). Use degassed solvents for reactions.
Solvent Protic solvents (water, methanol) can participate in hydrolysis.For long-term solution storage, consider aprotic solvents like THF, Dioxane, or DMSO.

Analytical Methods for Stability Assessment

A robust stability testing program relies on validated analytical methods to detect and quantify the active ingredient and its degradation products.[8][10][11]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and stability. A stability-indicating method should be developed that separates the parent compound from all potential degradation products.[8][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown degradation products during forced degradation studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the starting material and can be used to characterize isolated degradation products.[10]

This guide provides a foundational understanding of the potential stability issues associated with this compound. By understanding the underlying chemical principles, researchers can proactively design experiments to mitigate degradation and troubleshoot issues as they arise.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of 2-Bromopyrimidin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on catalyst and ligand selection, as well as to troubleshoot common challenges encountered during the functionalization of this versatile heterocyclic building block. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to selectively introduce substituents is crucial for structure-activity relationship (SAR) studies.[1] This guide offers a blend of theoretical principles and practical, field-proven advice to help you achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed on this compound, and what are the key considerations for catalyst selection?

A1: The most frequently employed palladium-catalyzed cross-coupling reactions for this compound are Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The primary consideration for catalyst selection is the nature of the pyrimidine ring. Being an electron-deficient system, it can influence the stability of intermediates in the catalytic cycle.[2] Furthermore, the presence of the hydroxyl group and the nitrogen atoms in the pyrimidine ring can lead to catalyst inhibition or deactivation.[3] Therefore, the choice of ligand is critical to stabilize the palladium center and facilitate the desired bond formation.

Q2: How do I choose the best ligand for a Suzuki-Miyaura coupling with this compound?

A2: For Suzuki-Miyaura couplings of heteroaryl bromides, bulky, electron-rich phosphine ligands are generally the most effective.[4] Ligands like SPhos and XPhos are excellent starting points as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2][4] For more challenging couplings, or if issues like hydrodebromination are observed, consider using a pre-formed palladium precatalyst, such as a G3 or G4 precatalyst, which can ensure efficient generation of the active Pd(0) species.[5]

Q3: What are the critical parameters for a successful Buchwald-Hartwig amination with this compound?

A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[6] Success with this compound hinges on the careful selection of the catalyst, ligand, and base.[7] Bulky biarylphosphine ligands like RuPhos and BrettPhos are often effective for coupling with a range of primary and secondary amines.[8] The choice of base is also crucial; a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine without competing in side reactions.[5][7]

Q4: I am having trouble with a Sonogashira coupling of this compound. What are some common pitfalls and how can I overcome them?

A4: Sonogashira couplings are used to form carbon-carbon triple bonds with terminal alkynes.[9] Common issues include homocoupling of the alkyne (Glaser coupling) and low reaction yields. These problems often arise from the copper co-catalyst. While copper(I) iodide (CuI) is traditionally used to facilitate the formation of a copper acetylide, it can also promote undesired side reactions.[9][10] To mitigate this, consider using a copper-free Sonogashira protocol. Additionally, ensure your reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation and side reactions.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound and provides a systematic approach to resolving them.

Issue 1: Low or No Product Yield

Low or no conversion of your starting material is a common problem in cross-coupling reactions. A systematic approach to troubleshooting is essential.[11]

Possible Causes & Recommended Solutions

Potential Cause Troubleshooting Steps & Rationale
Inactive Catalyst The active catalytic species in these reactions is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure that the conditions are suitable for its reduction to Pd(0).[12] Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system (e.g., Buchwald G3 or G4 precatalysts) for more reliable generation of the active catalyst.[5]
Inappropriate Ligand The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For the electron-deficient this compound, bulky and electron-rich ligands such as SPhos, XPhos, or RuPhos are often necessary to achieve good reactivity.[2][8]
Poor Reagent Quality Ensure that all reagents, especially the solvent and base, are pure and anhydrous. Moisture and oxygen can deactivate the catalyst.[11] Solvents should be freshly distilled or from a reliable commercial source.
Suboptimal Base The choice of base is critical. For Suzuki reactions, weaker inorganic bases like K₂CO₃ or K₃PO₄ are often sufficient.[2][13] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS is generally required.[7]
Incorrect Reaction Temperature The reaction temperature needs to be high enough to drive the reaction forward but not so high as to cause decomposition of the starting materials, product, or catalyst. An initial temperature screen between 80-120 °C is recommended.[2]
Issue 2: Significant Hydrodebromination (Formation of Pyrimidin-5-ol)

Hydrodebromination is a common side reaction where the bromine atom is replaced by a hydrogen atom, leading to reduced yield of the desired product.[2]

Troubleshooting Workflow for Minimizing Hydrodebromination

start High Hydrodebromination Observed check_base Evaluate Base start->check_base strong_base Using strong, protic base? check_base->strong_base Yes check_temp Evaluate Temperature check_base->check_temp No switch_base Switch to weaker, aprotic base (e.g., K₂CO₃, Cs₂CO₃) strong_base->switch_base switch_base->check_temp high_temp Running at high temp (>110°C)? check_temp->high_temp Yes check_ligand Evaluate Ligand check_temp->check_ligand No lower_temp Lower temperature (80-100°C) high_temp->lower_temp lower_temp->check_ligand inefficient_ligand Using less bulky ligand? check_ligand->inefficient_ligand Yes end Minimized Hydrodebromination check_ligand->end No switch_ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) inefficient_ligand->switch_ligand switch_ligand->end

Caption: Troubleshooting workflow for minimizing hydrodebromination.

Issue 3: Homocoupling of Coupling Partners

Homocoupling, especially of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions, can be a significant side reaction.

Strategies to Minimize Homocoupling

Reaction Type Mitigation Strategy
Suzuki-Miyaura Homocoupling of boronic acids is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[13] Slowly adding the boronic acid to the reaction mixture can also help. Using boronic esters (e.g., pinacol esters) instead of free boronic acids can also reduce this side reaction.[13]
Sonogashira The copper co-catalyst is a primary cause of alkyne homocoupling (Glaser coupling). Consider a copper-free Sonogashira protocol. If copper is necessary, ensure it is present in catalytic amounts and that the reaction is strictly anaerobic.[10]

Recommended Catalyst and Ligand Systems

The following tables provide a starting point for selecting the optimal catalyst and ligand system for your this compound reactions.

Suzuki-Miyaura Coupling
Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Expected YieldReference
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane / H₂O100Good[4]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene / H₂O100High[4]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane / H₂O80-100Good[4]
Buchwald-Hartwig Amination
Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Expected YieldReference
Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Toluene100High[8]
BrettPhos Pd G3 (5)-LHMDS (2.4)THF65-80High[5]
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane110Good[7]
Sonogashira Coupling
Catalyst Precursor (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Expected YieldReference
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMFRT - 80Good[4][14]
PdCl₂(PPh₃)₂ (2-5)CuI (5-10)i-Pr₂NH (2)THFRT - 65High[4]
K₂PdCl₄ (2)- (Copper-free)n-Bu₄N⁺OH⁻ (2)EtOH / H₂O37High[15]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)[4]

  • Phosphine ligand (e.g., XPhos, 4 mol%)[4]

  • Base (e.g., K₃PO₄, 2-3 equiv.)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)[3]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate the flask and backfill with an inert gas (repeat this cycle three times).[4]

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

setup 1. Reaction Setup: - Add reagents & catalyst to flask inert 2. Inert Atmosphere: - Evacuate & backfill with Ar/N₂ (3x) setup->inert solvent 3. Solvent Addition: - Add degassed solvent inert->solvent reaction 4. Reaction: - Heat with stirring solvent->reaction monitoring 5. Monitoring: - TLC / LC-MS reaction->monitoring workup 6. Workup & Purification: - Extraction & Chromatography monitoring->workup

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

General Catalytic Cycle for Pd-Catalyzed Cross-Coupling

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (R-X) Trans R-Pd(II)-R' L₂ OxAdd->Trans Transmetalation (R'-M) Product R-R' Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.[4]

This catalytic cycle is fundamental to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1] It begins with the oxidative addition of the aryl halide (this compound) to the active Pd(0) catalyst. This is followed by transmetalation with the coupling partner (e.g., organoboron, amine, or organocopper species) and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][7][10]

References

Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. However, their often planar and crystalline nature can lead to significant solubility challenges in the organic solvents crucial for synthesis, purification, and formulation. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource, combining foundational principles with actionable protocols to overcome these solubility hurdles.

Understanding the Challenge: Why Are My Pyrimidines Insoluble?

The solubility of a compound is a delicate balance of intermolecular forces. For pyrimidine derivatives, poor solubility in organic solvents typically arises from a combination of factors:

  • High Crystal Lattice Energy: The planar structure of the pyrimidine ring facilitates strong π-π stacking in the crystal lattice. These strong intermolecular forces require a significant amount of energy to break before the solute can dissolve.[1] Crystalline drugs, which most poorly soluble active pharmaceutical ingredients (APIs) tend to be, can be converted into an amorphous form to enhance solubility.[2]

  • Polarity Mismatch: While pyrimidines contain polar nitrogen atoms, extensive nonpolar substitution can make them incompatible with either highly polar or highly nonpolar solvents. Solubility is optimized when the polarity of the solute and solvent are closely matched.[3][4]

  • Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Substituents like amino (-NH2) or hydroxyl (-OH) groups can act as both donors and acceptors. In the solid state, these groups can form strong intermolecular hydrogen bonds, making it difficult for solvent molecules to intervene and solvate the compound.

Troubleshooting Guide & FAQs

This section addresses common solubility problems in a question-and-answer format, providing immediate, practical advice.

Question 1: My substituted pyrimidine won't dissolve in common nonpolar solvents like dichloromethane (DCM) or ethyl acetate. What's my first step?

Answer: This is a classic polarity mismatch issue. DCM and ethyl acetate are not sufficiently polar to disrupt the strong intermolecular forces in many crystalline pyrimidines.

Immediate Actions:

  • Switch to Polar Aprotic Solvents: These solvents are excellent hydrogen bond acceptors and have higher dielectric constants, making them effective at solvating polar molecules.

    • Try First: Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone.

    • If Still Insoluble: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). Studies have shown that for some pyrimidine derivatives, the order of solubility is DMF > methanol > carbon tetrachloride.[5][6]

  • Introduce a Co-Solvent: If you must use a less polar solvent for reaction compatibility, adding a small percentage of a polar aprotic co-solvent can dramatically improve solubility.[7][8] For instance, a 9:1 mixture of DCM:DMF can often provide the necessary solvating power without drastically altering the reaction environment.

Question 2: My compound dissolves initially but then crashes out of solution, especially during cooling or concentration. Why?

Answer: This indicates you have created a supersaturated solution, likely by heating. The thermodynamic solubility at room temperature is lower than the concentration you achieved at a higher temperature. Solubility of pyrimidine derivatives generally increases with temperature.[5][9][10]

Troubleshooting Steps:

  • Quantify the Effect of Temperature: Systematically test the solubility at different temperatures to understand its dependency. This will help you define a stable concentration window for your process.

  • Employ Anti-Solvent Precipitation: If purification is the goal, this "crashing out" can be controlled. Dissolve your compound in a good solvent (e.g., DMF) and then slowly add a miscible anti-solvent (e.g., water or heptane) to induce controlled crystallization, which often improves purity.

  • Consider a Solid Dispersion: For formulation challenges, creating a solid dispersion can lock the compound in an amorphous, higher-energy state, improving its dissolution profile.[11][12][13][14][15] This involves dissolving the drug and a carrier (like PVP or PEG) in a common solvent and then rapidly removing the solvent.[15][16]

Question 3: My pyrimidine has acidic or basic functional groups. Can I use this to my advantage?

Answer: Absolutely. The presence of ionizable groups is the most powerful tool for modifying solubility in polar solvents.

Strategy: pH Modification

  • For Basic Pyrimidines (e.g., containing an amino group): Adding a small amount of an organic acid (like acetic acid or formic acid) to a protic solvent (like methanol or ethanol) will protonate the basic nitrogen, forming a salt. This ionic salt will be significantly more polar and thus more soluble.

  • For Acidic Pyrimidines (e.g., containing a carboxylic acid or phenol): Adding an organic base (like triethylamine or DBU) will deprotonate the acidic group, forming a highly polar salt with enhanced solubility.[3]

This principle is foundational in pharmaceutical salt formation to enhance the solubility and dissolution rate of drug candidates.[3][17][18]

Question 4: I'm working on a formulation and can't use aggressive organic solvents. What are my options?

Answer: In this scenario, you need to explore pharmaceutical-grade solubilizing agents.

Recommended Approaches:

  • Surfactants: These amphiphilic molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous or mixed systems.[19][20] Common non-ionic surfactants include Polysorbates (e.g., Tween® 80) and Polyoxyls (e.g., Cremophor® EL).[8][20]

  • Complexing Agents: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule and increasing aqueous solubility.[17][21]

  • Lipid-Based Formulations: For highly lipophilic pyrimidines, dissolving them in oils or lipid-based excipients can be a very effective strategy, particularly for oral delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[2][17]

Key Experimental Protocols

Protocol 1: Systematic Solvent & Co-Solvent Screening

Objective: To empirically and efficiently determine an optimal solvent system for a poorly soluble pyrimidine derivative.

Materials:

  • Your pyrimidine derivative

  • Vials (e.g., 2 mL glass vials with screw caps)

  • Magnetic stir plate and stir bars

  • A selection of solvents (see table below)

  • Pipettes and analytical balance

Procedure:

  • Single Solvent Screening: a. Weigh 1-2 mg of your compound into separate, labeled vials. b. Add a starting solvent (e.g., DCM) in fixed increments (e.g., 100 µL). c. Stir vigorously for 2-3 minutes after each addition. d. Observe for complete dissolution. Record the volume of solvent required to dissolve the compound. e. Repeat for a range of solvents from nonpolar to polar aprotic.

  • Co-Solvent Titration: a. Based on the results from step 1, select a primary solvent where the compound is poorly soluble but required for your process (e.g., Toluene). b. Weigh 5 mg of your compound into a vial and add a fixed volume of the primary solvent (e.g., 500 µL). c. Add a high-potential co-solvent (e.g., NMP) in small, measured increments (e.g., 10 µL). d. Stir and observe for dissolution. Record the volume of co-solvent needed.

Data Interpretation: Summarize your findings in a table to identify the most efficient solvent or co-solvent system.

Solvent CategorySolventDielectric Constant (Approx.)Observations (e.g., Soluble at X mg/mL)
Nonpolar Toluene2.4Insoluble
Low Polarity Dichloromethane (DCM)9.1~1 mg/mL
Intermediate Tetrahydrofuran (THF)7.6~10 mg/mL
Polar Aprotic Acetonitrile (ACN)37.5~25 mg/mL
High Polarity N,N-Dimethylformamide (DMF)36.7>100 mg/mL
Polar Protic Methanol32.7~5 mg/mL (varies with H-bonding)

Table 1: Example solvent screening summary table.

Protocol 2: pH Modification for Solubility Enhancement

Objective: To determine if altering the pH can solubilize a pyrimidine derivative with an ionizable functional group.

Materials:

  • Your pyrimidine derivative

  • Primary solvent (e.g., Methanol, Ethanol)

  • Acidic modifier: Acetic acid (AcOH) or Trifluoroacetic acid (TFA)

  • Basic modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

  • Vials, stir plate, and stir bars

Procedure:

  • Create a slurry of your compound in the chosen primary solvent (e.g., 10 mg in 1 mL of Methanol). It should be visibly insoluble.

  • For Basic Compounds: Add the acidic modifier dropwise (1-2 µL at a time) while stirring. Observe for any changes in clarity.

  • For Acidic Compounds: Add the basic modifier dropwise while stirring. Observe for dissolution.

  • Validation: Once dissolved, attempt to crash the compound out by adding the opposing modifier. For example, if you added TEA to dissolve an acidic compound, adding a drop of AcOH should cause it to precipitate, confirming the pH-dependent effect.

Visualizing the Solution Pathways

Troubleshooting Flowchart

This diagram outlines a logical decision-making process for tackling a solubility problem.

Solubility_Troubleshooting start Start: Pyrimidine Derivative Insoluble solvent_screen Step 1: Change Primary Solvent (Increase Polarity: e.g., Toluene -> THF -> DMF) start->solvent_screen check1 Is it soluble? solvent_screen->check1 cosolvent Step 2: Add a Co-Solvent (e.g., 10% DMSO in THF) check1->cosolvent No success Success: Compound Solubilized check1->success Yes check2 Is it soluble? cosolvent->check2 check_pka Does the compound have ionizable groups (pKa)? check2->check_pka No check2->success Yes ph_mod Step 3: pH Modification (Add acid for bases, base for acids) check_pka->ph_mod Yes advanced Step 4: Advanced Formulation (Surfactants, Cyclodextrins, Solid Dispersions) check_pka->advanced No check3 Is it soluble? ph_mod->check3 check3->advanced No check3->success Yes fail Consult Specialist: Re-evaluate compound structure advanced->fail

Caption: A decision tree for systematically troubleshooting poor solubility.

Mechanism of Co-Solvency

This diagram illustrates how a co-solvent disrupts intermolecular forces to promote dissolution.

CoSolvency_Mechanism cluster_0 Before Co-Solvent cluster_1 After Adding Co-Solvent P1 Pyrimidine P2 Pyrimidine P1->P2 Strong Solute-Solute Interaction P3 Pyrimidine P_dissolved Pyrimidine S1 Solvent S2 Solvent S1->S2 Solvent-Solvent Interaction S3 Solvent S4 Solvent S_dissolved Solvent P_dissolved->S_dissolved CS1 Co-Solvent CS1->P_dissolved New Solute-Solvent Interaction CS2 Co-Solvent CS2->P_dissolved CS3 Co-Solvent

Caption: Co-solvents weaken solute-solute bonds, enabling solvation.

References

Technical Support Center: Preventing Debromination in Reactions with 2-Bromopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromopyrimidin-5-ol. This guide is designed to provide in-depth, field-proven insights into a common challenge encountered during its use: undesired debromination. As a versatile heterocyclic building block, this compound is crucial for synthesizing a wide array of compounds in medicinal chemistry. However, the lability of its C-Br bond under certain conditions can lead to the formation of pyrimidin-5-ol, a byproduct that complicates purification and reduces yield.

This document provides a structured troubleshooting guide in a question-and-answer format, detailed experimental protocols, and a summary of the key factors that influence this unwanted side reaction. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate debromination, ensuring the success of your synthetic campaigns.

Part 1: Troubleshooting Guide

This section directly addresses specific issues you might encounter during your experiments. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: I'm observing a significant amount of pyrimidin-5-ol in my reaction mixture. What's causing this debromination?

A1: The formation of pyrimidin-5-ol is a result of a side reaction known as hydrodebromination or reductive dehalogenation. In the context of palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, Sonogashira, or Heck), this process is typically mediated by palladium-hydride (Pd-H) species that can form in the catalytic cycle.[1] Instead of undergoing reductive elimination to form your desired C-C or C-N bond, the palladium intermediate reacts with a hydride source, cleaving the C-Br bond and replacing it with a C-H bond.

The pyrimidine ring is electron-deficient, which enhances the reactivity of the attached bromine atom, but also makes it more susceptible to this reductive cleavage.[2] Several key experimental parameters can promote the formation of these Pd-H species and increase the rate of debromination:

  • High Reaction Temperature: Elevated temperatures can accelerate the decomposition of solvents, reagents, or ligands, which may generate hydride species.[1]

  • Inappropriate Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote debromination pathways.[3]

  • Catalyst and Ligand Choice: While bulky, electron-rich phosphine ligands are excellent for accelerating cross-coupling, they can also stabilize Pd-H intermediates, sometimes favoring debromination if not properly optimized.[4]

  • Presence of Hydride Sources: Protic impurities such as water or alcohols, or even certain solvents and bases under specific conditions, can act as hydride donors.[3]

  • Prolonged Reaction Time: Extended heating after the main reaction is complete can increase the likelihood of side reactions, including debromination.[1]

Q2: My reaction is plagued by debromination. How can I address this by modifying the base?

A2: The choice of base is one of the most critical factors. Strong bases can accelerate the desired reaction but often disproportionately increase the rate of debromination. If you are observing significant byproduct formation, switching to a milder base is a primary troubleshooting step.

Rationale: Strong bases like sodium tert-butoxide (NaOtBu) can promote β-hydride elimination from the alkoxide itself or deprotonate other species in the mixture, creating hydride sources that lead to reductive dehalogenation.[2] Milder inorganic bases are less prone to these side reactions.

Recommended Action: Switch from strong organic bases to milder inorganic bases. Carbonates and phosphates are excellent starting points.

Base TypeExamplesTendency to Promote DebrominationRationale
Strong/Harsh NaOtBu, KOtBu, LiHMDS, NaOH, KOHHigh Can generate hydride species; high basicity can degrade starting materials or ligands at elevated temperatures.
Mild/Recommended K₂CO₃, Cs₂CO₃, K₃PO₄, KFLow to Moderate Less likely to act as a hydride source. Effective at promoting the desired coupling while minimizing side reactions.[3][5]

Start by replacing your strong base with 2-3 equivalents of K₂CO₃ or K₃PO₄ and re-evaluate the reaction outcome.

Q3: How does my choice of phosphine ligand impact the extent of debromination?

A3: Phosphine ligands are not innocent bystanders; their electronic and steric properties profoundly influence the catalytic cycle.[6] Bulky, electron-rich ligands (e.g., Buchwald-type ligands like XPhos, SPhos, RuPhos) are designed to accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[4] However, this enhanced reactivity can sometimes extend to undesired pathways, including those leading to debromination.

Rationale: The ligand's properties can affect the stability of various palladium intermediates. A ligand that is too bulky or electron-donating might favor the formation or persistence of Pd-H species, leading to increased hydrodebromination.

Recommended Action: If debromination is a persistent issue with a highly active ligand, consider screening other ligand types.

  • Screening Workflow: If using a highly electron-rich monodentate ligand (e.g., XPhos), try a different one from the same class (e.g., RuPhos) or switch to a bidentate ligand like Xantphos. In some cases, a less electron-rich and less bulky ligand like triphenylphosphine (PPh₃) may disfavor the debromination pathway, albeit potentially at the cost of a lower overall reaction rate.[4]

Q4: The hydroxyl group on my this compound seems to be causing issues. Should I protect it?

A4: Yes, protecting the hydroxyl group is a highly recommended strategy, especially when using strong bases. The phenolic proton of the 5-ol is acidic and can lead to several complications:

  • Base Consumption: The acidic proton will react with your base, altering the stoichiometry and potentially affecting the catalytic cycle.

  • Solubility Issues: The deprotonated phenoxide may have different solubility properties, potentially causing your substrate to precipitate or behave unpredictably.

  • Coordination to Palladium: The phenoxide could coordinate to the palladium center, altering the catalyst's reactivity in an unpredictable manner.

Recommended Action: Protect the hydroxyl group as an ether, such as a methoxymethyl (MOM) or tert-butyldimethylsilyl (TBDMS) ether. This removes the acidic proton and can improve solubility in organic solvents.

Brief Protocol for MOM Protection:

  • Suspend this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, ~1.5 equivalents).

  • Cool the mixture to 0 °C.

  • Add chloromethyl methyl ether (MOM-Cl, ~1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

After protection, you can proceed with your cross-coupling reaction under standard conditions. The protecting group can be removed later under acidic conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What exactly is debromination?

Debromination is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, resulting in the formation of pyrimidin-5-ol.[1] This consumes your starting material and complicates the purification of your desired product.

Q2: Why is this compound particularly prone to this reaction?

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature makes the C-Br bond at the 2-position susceptible to both oxidative addition by a palladium catalyst and reductive cleavage.[2]

Q3: How can I detect and quantify the amount of debrominated byproduct?

Several standard analytical techniques can be used to monitor your reaction and quantify the extent of debromination:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for monitoring reaction progress. You can easily distinguish your starting material, desired product, and the debrominated byproduct (pyrimidin-5-ol) by their respective masses.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are sufficiently volatile and thermally stable, GC-MS provides excellent separation and identification.

  • Quantitative ¹H-NMR (qNMR): This is a powerful method for determining the precise ratio of your product to the debrominated byproduct in the crude reaction mixture. By integrating a clean, well-resolved peak from your desired product and a corresponding peak from pyrimidin-5-ol, you can calculate their molar ratio.[4][9] For accurate quantification, a known amount of an internal standard can be added.

Part 3: Experimental Protocols & Data

The following protocols provide recommended starting points for common cross-coupling reactions, designed to minimize the risk of debromination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol uses a milder base and moderate temperature to favor the desired C-C bond formation.

Materials:

  • This compound (or its protected form) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 4:1 Dioxane/Water or Toluene/Water)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a pre-heated oil bath set to a moderate temperature (e.g., 80-90 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS (e.g., every 1-2 hours). Avoid prolonged heating after the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for aminating bromopyridines and similar heterocycles, using conditions that balance reactivity with minimizing side reactions.[10]

Materials:

  • This compound (protected) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine Ligand (e.g., Xantphos or dppf, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Anhydrous, degassed Toluene or Dioxane)

  • Sealable reaction tube

Procedure:

  • Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the protected this compound, base, palladium pre-catalyst, and phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate) and purify as described in the Suzuki protocol.

Data Summary: Key Parameter Choices

This table summarizes the recommended adjustments to minimize debromination.

ParameterConditions Promoting DebrominationRecommended Conditions to Minimize Debromination
Temperature > 110 °C, prolonged heating70 - 90 °C, stop reaction upon completion
Base NaOtBu, KOtBu, NaOH, LiHMDSK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Protic solvents (e.g., alcohols as co-solvents with strong bases)Anhydrous, degassed aprotic solvents (Toluene, Dioxane, THF)
Atmosphere Presence of air/oxygenRigorously inert (Argon or Nitrogen)
Substrate Unprotected 5-hydroxyl groupProtected hydroxyl group (e.g., MOM, TBDMS)

Part 4: Visualizations

Diagrams of Key Concepts

Debromination_Pathway cluster_main Main Catalytic Cycle cluster_side Debromination Side Reaction Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition Hydride Hydride Source (e.g., H₂O, Base, Solvent) PdH LnM-Pd(II)-H Hydride->PdH Reaction with Pd(0) or other intermediates ArH Pyrimidin-5-ol (Debrominated Product) PdH->ArH Reductive Debromination ArBr This compound Coupling Desired Coupling Product ArPdBr->Coupling Transmetalation & Reductive Elimination ArPdBr->ArH Reaction with Pd-H

Caption: The competing pathways of desired coupling versus undesired debromination.

Troubleshooting_Workflow Start Debromination Observed (>10%) ProtectOH Is the -OH group unprotected? Start->ProtectOH ProtectAction Protect -OH group (e.g., MOM, TBDMS) ProtectOH->ProtectAction Yes CheckBase Using a strong base? (e.g., NaOtBu, KOH) ProtectOH->CheckBase No ProtectAction->CheckBase BaseAction Switch to milder base (K₂CO₃, K₃PO₄, Cs₂CO₃) CheckBase->BaseAction Yes CheckTemp Is Temp > 100°C? CheckBase->CheckTemp No BaseAction->CheckTemp TempAction Lower temperature to 80-90°C & monitor CheckTemp->TempAction Yes CheckLigand Review Ligand Choice CheckTemp->CheckLigand No TempAction->CheckLigand LigandAction Screen alternative ligands (e.g., Xantphos, PPh₃) CheckLigand->LigandAction End Debromination Minimized LigandAction->End

Caption: A step-by-step workflow for troubleshooting debromination.

References

Technical Support Center: Scale-Up Synthesis of 2-Bromopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromopyrimidin-5-ol is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] While its synthesis may appear straightforward on a lab scale, transitioning to pilot or manufacturing scale introduces significant challenges related to reaction control, safety, product purity, and waste management.

This technical support guide provides researchers and process chemists with in-depth troubleshooting advice and frequently asked questions for the scale-up synthesis of this compound. The focus is on a common and reliable synthetic route: the diazotization of 2-Aminopyrimidin-5-ol followed by a copper-catalyzed Sandmeyer bromination. We will delve into the causality behind experimental choices to ensure a robust, safe, and reproducible process.

Overall Synthetic Workflow

The recommended two-step process begins with the synthesis of the key intermediate, 2-Aminopyrimidin-5-ol, followed by its conversion to the final product via a Sandmeyer reaction.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Sandmeyer Reaction A Guanidine Carbonate + Diethyl formylsuccinate B Cyclocondensation (NaOEt, EtOH) A->B Step 1 C 2-Aminopyrimidin-5-ol B->C Isolation & Purification D 2-Aminopyrimidin-5-ol E Diazotization (NaNO₂, HBr, <5°C) D->E Step 2a F Aryl Diazonium Salt (Intermediate) E->F In-situ formation G Sandmeyer Reaction (CuBr, HBr) F->G Step 2b H This compound G->H Workup & Isolation

Caption: High-level workflow for the synthesis of this compound.

Part 1: Recommended Experimental Protocol (100g Scale)

This protocol is designed as a self-validating system with explicit in-process checks.

Step 1: Synthesis of 2-Aminopyrimidin-5-ol
  • Reactor Setup: Charge a 2L jacketed glass reactor with anhydrous ethanol (1 L) under a nitrogen atmosphere.

  • Base Preparation: Carefully add sodium metal (23 g, 1.0 mol) in portions to the ethanol, controlling the temperature below 50°C. Allow the mixture to stir until all sodium has dissolved to form sodium ethoxide. Cool the solution to room temperature.

  • Reactant Addition: In a separate vessel, dissolve guanidine carbonate (90 g, 0.5 mol) in water (100 mL) with gentle warming, then cool. To the reactor containing sodium ethoxide, add diethyl formylsuccinate (101 g, 0.5 mol).

  • Cyclocondensation: Add the guanidine solution dropwise to the reactor over 1 hour, maintaining the internal temperature below 30°C. A precipitate will form.

  • Reaction & Maturation: Stir the resulting slurry at room temperature for 12 hours. Monitor the reaction completion by TLC or HPLC.

  • Isolation: Cool the mixture to 0-5°C. Filter the solid precipitate and wash with cold ethanol (2 x 100 mL).

  • Purification: Resuspend the crude solid in water (500 mL) and adjust the pH to 6.5-7.0 with concentrated HCl. Stir for 30 minutes, filter the purified product, wash with cold water (2 x 100 mL), and dry under vacuum at 60°C to a constant weight.

    • Expected Yield: 45-55 g (72-88% yield).

Step 2: Sandmeyer Synthesis of this compound
  • Reactor Setup: Charge a 2L jacketed glass reactor with 48% aqueous hydrobromic acid (HBr, 400 mL). Cool the reactor to -5°C.

  • Diazotization: Add 2-Aminopyrimidin-5-ol (55.5 g, 0.5 mol) portion-wise, ensuring the internal temperature does not exceed 0°C. Stir until a homogeneous slurry is formed. Prepare a solution of sodium nitrite (NaNO₂, 38 g, 0.55 mol) in water (80 mL) and add it dropwise via an addition funnel over 90 minutes, maintaining the internal temperature between -5°C and 0°C.

    • Causality: Slow addition is critical to manage the exotherm and prevent dangerous decomposition of the diazonium salt.[2] A slight excess of NaNO₂ ensures complete conversion of the amine.

    • In-Process Check: After addition, test for the presence of excess nitrous acid using potassium iodide-starch paper (should turn blue). If negative, add a small amount of NaNO₂ solution until the test is positive.

  • Catalyst Preparation: In a separate 1L reactor, dissolve copper(I) bromide (CuBr, 86 g, 0.6 mol) in 48% HBr (200 mL) with stirring. Cool this solution to 0°C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuBr solution over 60-90 minutes. The internal temperature should be maintained below 5°C. Vigorous evolution of nitrogen gas will occur.

    • Causality: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution catalyzed by copper(I).[3][4] Adding the diazonium salt to the copper catalyst (and not the other way around) ensures the catalyst is always in excess, minimizing side reactions like biaryl formation.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours, or until gas evolution ceases.

  • Workup & Isolation: Cool the reaction mixture to 0-5°C. The product will precipitate. Filter the solid and wash thoroughly with cold water until the filtrate is colorless and neutral pH.

  • Purification: Recrystallize the crude product from an ethanol/water mixture. Dry the purified solid under vacuum at 50°C.

    • Expected Yield: 65-75 g (75-86% yield).

Part 2: Troubleshooting Guide

Issue / QuestionPotential Cause(s)Recommended Solutions & Explanations
Q1: My diazotization reaction is turning dark brown/black, and I'm seeing a low yield in the final step. What's wrong? 1. Local Hotspots: The temperature exceeded the critical 5°C limit during NaNO₂ addition, causing the unstable diazonium salt to decompose. 2. Insufficient Acid: The pH is too high, leading to the formation of diazoamino compounds or phenolic coupling byproducts.1. Improve Thermal Control: Ensure efficient reactor cooling and use a calibrated temperature probe. Slow down the NaNO₂ addition rate significantly. For larger scales, consider a semi-batch process where both amine and nitrite are added concurrently to a cooled acid solution. 2. Ensure Sufficient Acidity: Use at least 2.5-3 equivalents of strong acid (HBr) relative to the amine. This ensures the amine is fully protonated and maintains a low pH environment to stabilize the diazonium salt.
Q2: The nitrogen gas evolution during the Sandmeyer step is extremely rapid and causing excessive foaming. How can I control this? 1. Addition Rate is Too Fast: The rate of reaction is directly proportional to the rate of diazonium salt addition. 2. Insufficient Headspace: The reactor is too full, not allowing for the volume expansion caused by foaming. 3. Inefficient Stirring: Poor mixing can lead to localized high concentrations and uncontrolled reaction rates.1. Reduce Addition Rate: This is the most critical parameter. The addition should be controlled such that a steady, manageable rate of gas evolution is observed. 2. Use a Larger Reactor: Ensure the total reaction volume does not exceed 60-70% of the reactor's working volume. 3. Use an Antifoaming Agent: A small amount of a silicone-based antifoaming agent can be added to the copper catalyst solution before starting the diazonium salt addition.
Q3: The final product has a persistent blue/green tint. How do I remove the copper contamination? Residual Copper Salts: Copper salts are trapped within the product crystal lattice or adsorbed onto the surface. Water washing alone may be insufficient.1. Ammonia Wash: During workup, after the initial water washes, create a slurry of the crude product in dilute aqueous ammonia (e.g., 2-5% solution). Copper(II) ions will form a deep blue, water-soluble tetraamminecopper(II) complex [Cu(NH₃)₄]²⁺ which can be easily washed away. 2. EDTA Wash: Alternatively, wash the crude solid with a dilute solution of ethylenediaminetetraacetic acid (EDTA) at a neutral or slightly basic pH to chelate and remove the copper ions.
Q4: HPLC analysis shows a significant biaryl impurity (e.g., 5,5'-dihydroxy-2,2'-bipyrimidine). Why is this forming? Side Reaction of Aryl Radicals: The aryl radical intermediate, formed during the single-electron transfer from Cu(I), can dimerize instead of reacting with the bromide from the copper(II) species.[4] This is more common if the concentration of the active copper catalyst is low.1. Ensure Catalyst Quality & Quantity: Use fresh, high-purity CuBr. An older or oxidized catalyst (containing significant CuO) will be less effective. A stoichiometric amount is often used to maximize reactivity.[4] 2. Maintain Low Temperature: Higher temperatures can increase the rate of radical dimerization relative to the desired reaction. Keep the Sandmeyer reaction below 5°C. 3. Reverse Addition: As described in the protocol, always add the diazonium salt to the copper catalyst solution to maintain a high catalyst concentration throughout the reaction.

Troubleshooting Decision Workflow

G start_node Low Yield or Purity Issue in Sandmeyer Reaction check_temp Was Temp > 5°C during diazotization? start_node->check_temp Analyze Process Data check_node check_node result_node result_node solution_node solution_node result_temp_yes Cause: Diazonium Salt Decomposition check_temp->result_temp_yes Yes check_gas Was gas evolution uncontrollable? check_temp->check_gas No solution_temp Solution: Improve cooling efficiency. Slow down NaNO₂ addition. result_temp_yes->solution_temp Action result_gas_yes Cause: Reaction rate too high. check_gas->result_gas_yes Yes check_hplc HPLC shows biaryl or phenol byproduct? check_gas->check_hplc No solution_gas Solution: Slow diazonium addition. Use antifoam agent. Ensure sufficient headspace. result_gas_yes->solution_gas Action result_hplc_yes Cause: Ineffective catalysis or side reactions. check_hplc->result_hplc_yes Yes result_other Consider other factors: - Starting material purity - Workup losses - Analytical error check_hplc->result_other No solution_hplc Solution: Use fresh, pure CuBr. Ensure reverse addition. Maintain temp < 5°C. result_hplc_yes->solution_hplc Action

Caption: Decision tree for troubleshooting the Sandmeyer synthesis step.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards for this process at scale? A: There are three main areas of concern:

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. The process is designed to keep the diazonium salt in a cold, aqueous solution at all times and use it immediately (in-situ). Never attempt to isolate the diazonium intermediate. Implement strict temperature controls with alarms and potential quench protocols.

  • Gas Evolution: The reaction releases a large volume of nitrogen gas. The reactor must be properly vented to avoid pressure buildup. The rate of gas evolution must be controlled via the addition rate as detailed in the troubleshooting guide.

  • Corrosive Reagents: Concentrated hydrobromic acid is highly corrosive and requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area or closed system.[5]

Q2: What analytical techniques are essential for monitoring this reaction? A:

  • In-Process Control (IPC):

    • HPLC: To monitor the disappearance of 2-Aminopyrimidin-5-ol and the appearance of this compound. This is the most reliable method for determining reaction completion.

    • KI-Starch Paper: A simple but critical test to confirm the presence of excess nitrous acid after the diazotization step, ensuring the starting amine has been fully consumed.

  • Final Product Release:

    • HPLC: For purity analysis and to quantify impurities.

    • ¹H NMR / ¹³C NMR: To confirm the structure of the final product.

    • LC-MS: To identify any unknown impurities.

    • Karl Fischer Titration: To determine the water content of the final product.

Q3: Can I use Copper(I) Chloride (CuCl) instead of Copper(I) Bromide (CuBr)? A: No. In a Sandmeyer reaction, the halide from the copper(I) salt is incorporated into the final product. Using CuCl with HBr would lead to a competitive reaction, resulting in a mixture of this compound and 2-Chloropyrimidin-5-ol, creating a significant purification challenge. The catalyst's halide must match the desired product's halide.[3][6]

Q4: What are the recommended storage and handling conditions for the final product, this compound? A: this compound is a solid that should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be kept away from strong oxidizing agents. Safety data indicates it can cause skin and serious eye irritation, and may cause respiratory irritation, so appropriate PPE (gloves, safety glasses, lab coat) should be worn during handling.[5]

Q5: How should the aqueous waste from this reaction be treated? A: The aqueous waste will be highly acidic and contain significant amounts of copper salts, which are toxic to aquatic life. Before disposal, the waste stream must be neutralized (e.g., with sodium carbonate or calcium hydroxide). After neutralization, the copper should be precipitated, typically as copper hydroxide or sulfide, and removed as solid waste. The remaining aqueous solution should be disposed of according to local environmental regulations.

References

optimizing reaction time and temperature for 2-Bromopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Bromopyrimidin-5-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can optimize your reaction conditions for the best possible outcomes.

Introduction to the Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry. However, its synthesis can be challenging due to the electronic nature of the pyrimidine ring and the potential for side reactions. Direct bromination of the pyrimidine ring can be difficult, and the regioselectivity is highly dependent on the existing substituents. This guide will explore potential synthetic routes and provide solutions to common problems encountered during the synthesis.

Troubleshooting Guide: Navigating Your Synthesis

This section addresses specific issues you may encounter during the synthesis of this compound. We will focus on two primary synthetic strategies:

  • Route A: Diazotization of 2-Aminopyrimidin-5-ol (Sandmeyer Reaction)

  • Route B: Direct Bromination of Pyrimidin-5-ol

Route A: Troubleshooting the Sandmeyer Reaction of 2-Aminopyrimidin-5-ol

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring to a halide.[1][2] This is a promising approach for the synthesis of this compound from 2-aminopyrimidin-5-ol.

Question 1: My diazotization of 2-aminopyrimidin-5-ol is incomplete, leading to low yields of the final product. What can I do?

Answer:

Incomplete diazotization is a common issue. The stability of the diazonium salt is critical and is influenced by temperature and the acid concentration.

  • Temperature Control: The diazotization reaction should be carried out at a low temperature, typically between 0 and 5 °C, to prevent the premature decomposition of the diazonium salt.

  • Acid Concentration: Ensure you are using a sufficient excess of a strong, non-nucleophilic acid like H₂SO₄ or HBF₄. The acid protonates the nitrous acid and prevents side reactions.

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the solution of the amine in acid. This maintains a low concentration of nitrous acid and minimizes side reactions.

  • Purity of Starting Material: Ensure your 2-aminopyrimidin-5-ol is pure. Impurities can interfere with the diazotization process.

Question 2: I am observing significant byproduct formation during the copper(I) bromide addition. How can I improve the selectivity?

Answer:

Byproduct formation in a Sandmeyer reaction can arise from competing reactions of the diazonium salt or the aryl radical intermediate.

  • Catalyst Purity and Activity: Use freshly prepared or high-purity copper(I) bromide. The catalytic activity of Cu(I) is crucial for the single-electron transfer to the diazonium salt, initiating the desired radical pathway.[1]

  • Controlled Addition: Add the diazonium salt solution slowly to the heated solution of copper(I) bromide. This ensures that the diazonium salt reacts as it is added, minimizing decomposition.

  • Reaction Temperature: The optimal temperature for the Sandmeyer reaction is typically between 60 and 100 °C. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition and byproduct formation.

  • Solvent Choice: The reaction is typically performed in the corresponding hydrohalic acid (in this case, HBr). Ensure the concentration is appropriate to maintain the stability of the copper salt and the diazonium intermediate.

Route B: Troubleshooting the Direct Bromination of Pyrimidin-5-ol

Direct bromination of pyrimidin-5-ol is a more direct but potentially less selective route. The hydroxyl group is an activating group, which can direct electrophilic substitution. However, the pyrimidine ring itself is electron-deficient, making electrophilic substitution challenging.[3][4]

Question 3: The direct bromination of pyrimidin-5-ol is resulting in a mixture of mono- and poly-brominated products, with low selectivity for the 2-position. How can I control the reaction?

Answer:

Controlling the regioselectivity of bromination on an activated pyrimidine ring is a significant challenge.

  • Choice of Brominating Agent: The reactivity of the brominating agent is key. Milder brominating agents like N-bromosuccinimide (NBS) may offer better selectivity than elemental bromine (Br₂).[5]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product. Start at a low temperature (e.g., 0 °C) and slowly warm the reaction if necessary.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate. Aprotic solvents like dichloromethane (DCM) or acetonitrile may provide better control than protic solvents.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary for full conversion, but a large excess will likely lead to over-bromination. A good starting point is 1.05 to 1.1 equivalents of the brominating agent.

Question 4: I am observing low conversion and recovery of starting material in my direct bromination attempt. What are the likely causes?

Answer:

Low conversion in the bromination of a pyrimidine ring can be due to the deactivating effect of the nitrogen atoms.

  • Activation of the Brominating Agent: In some cases, a Lewis acid catalyst can be used to activate the brominating agent. However, this must be done with caution as it can also decrease selectivity.

  • Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • pH Control: The pH of the reaction medium can be critical. For bromination of hydroxypyrimidines, the tautomeric equilibrium between the hydroxyl and keto forms can be influenced by pH, which in turn affects the reactivity and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of the pyrimidin-5-ol ring towards electrophilic substitution?

The hydroxyl group at the 5-position is an activating, ortho-, para-directing group. In the pyrimidine ring, the positions ortho to the hydroxyl group are the 4- and 6-positions, and the para-position is the 2-position. The nitrogen atoms in the pyrimidine ring are deactivating. Therefore, electrophilic substitution is most likely to occur at the 2-, 4-, or 6-positions. The precise regioselectivity will be a balance of these electronic effects.[4]

Q2: What are the key safety precautions when working with bromine and diazonium salts?

  • Bromine: Bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution immediately after their preparation and not to isolate them. The diazotization reaction is also exothermic and requires careful temperature control.

Q3: How can I effectively purify the final this compound product?

Purification can often be achieved by recrystallization or column chromatography.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a common technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction (General Procedure)
  • Diazotization:

    • Dissolve 2-aminopyrimidin-5-ol (1.0 eq) in an aqueous solution of HBr (e.g., 48%) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr.

    • Heat the CuBr solution to 60-80 °C.

    • Slowly add the cold diazonium salt solution to the hot CuBr solution.

    • After the addition is complete, continue to heat the reaction mixture for 1-2 hours.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Direct Bromination of Pyrimidin-5-ol (General Procedure)
  • Reaction Setup:

    • Dissolve pyrimidin-5-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile, or acetic acid) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Bromination:

    • Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide, 1.05 eq) in the same solvent to the reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • If the reaction is sluggish, allow it to warm to room temperature and continue stirring.

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining brominating agent with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

ParameterRoute A: Sandmeyer ReactionRoute B: Direct Bromination
Starting Material 2-Aminopyrimidin-5-olPyrimidin-5-ol
Key Reagents NaNO₂, CuBr, HBrN-Bromosuccinimide (NBS) or Br₂
Temperature Diazotization: 0-5 °C; Sandmeyer: 60-80 °C0 °C to Room Temperature
Reaction Time 2-4 hours1-12 hours (monitor by TLC)
Solvent Aqueous HBrDichloromethane, Acetonitrile, or Acetic Acid

Visualizations

Diagram 1: Synthetic Routes to this compound

Synthetic_Routes cluster_route_a Route A: Sandmeyer Reaction cluster_route_b Route B: Direct Bromination 2-Aminopyrimidin-5-ol 2-Aminopyrimidin-5-ol Diazonium Salt Diazonium Salt 2-Aminopyrimidin-5-ol->Diazonium Salt NaNO2, HBr 0-5 °C 2-Bromopyrimidin-5-ol_A This compound Diazonium Salt->2-Bromopyrimidin-5-ol_A CuBr 60-80 °C Pyrimidin-5-ol Pyrimidin-5-ol 2-Bromopyrimidin-5-ol_B This compound Pyrimidin-5-ol->2-Bromopyrimidin-5-ol_B NBS or Br2 0 °C - RT

Caption: Overview of the two primary synthetic pathways to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_check Initial Checks cluster_optimization Reaction Condition Optimization cluster_analysis Product & Byproduct Analysis start Low Yield of This compound purity Check Starting Material Purity start->purity reagents Verify Reagent Concentration & Activity purity->reagents temperature Optimize Temperature reagents->temperature time Adjust Reaction Time temperature->time solvent Screen Solvents time->solvent tlc_hplc Analyze by TLC/HPLC solvent->tlc_hplc nmr_ms Characterize Byproducts by NMR/MS tlc_hplc->nmr_ms end Improved Yield nmr_ms->end Identify Issue & Implement Solution

Caption: A systematic approach to troubleshooting low yields in the synthesis.

References

effect of different bases on Suzuki coupling with 2-Bromopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center you requested.

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Bromopyrimidin-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet common, transformation. The unique chemical nature of this substrate—possessing both an electron-deficient heteroaromatic ring and an acidic hydroxyl group—presents distinct challenges, particularly in the selection of an appropriate base.

This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the mechanistic rationale behind key experimental choices to empower you to overcome common hurdles and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?

The base is not merely a spectator or a simple acid scavenger; it is a critical activator in the catalytic cycle.[1][2][3] Its primary functions are:

  • Activation of the Boronic Acid: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[4][5][6] This "ate" complex possesses a higher electron density on the organic group, which significantly accelerates the rate-determining transmetalation step with the palladium(II) complex.[4]

  • Facilitating Catalyst Turnover: The base reacts with the Pd(II)-halide complex formed after oxidative addition, preparing it for the transmetalation step.[2][5] This often involves the formation of a Pd(II)-hydroxide or Pd(II)-alkoxide intermediate, which is more reactive towards the boronate complex.[2]

Without the base, the organoboron compound is generally not sufficiently activated to participate in transmetalation, and the catalytic cycle stalls.[2]

Q2: Why is base selection particularly challenging for this compound?

The challenge arises from the substrate's bifunctional nature:

  • The Acidic Hydroxyl Group: The 5-ol on the pyrimidine ring is a phenolic hydroxyl group, making it acidic. A base that is too strong can readily deprotonate this group. This can alter the substrate's solubility, electronic properties, and potentially lead to catalyst inhibition or undesired side reactions.

  • The Electron-Deficient Pyrimidine Ring: The pyrimidine core is electron-deficient, which makes the C-Br bond at the 2-position susceptible to oxidative addition by the palladium catalyst.[7][8] However, this electronic nature also makes the ring sensitive to nucleophilic attack, a risk that can be heightened by using excessively strong bases.

Therefore, the ideal base must be strong enough to facilitate the formation of the boronate complex but mild enough to avoid deprotonating the pyrimidinol or causing substrate degradation.[6]

Q3: My reaction yield is low with significant starting material consumed. What are the most common side reactions related to the base?

If your starting material is consumed but the desired product yield is low, base-mediated side reactions are a primary suspect.

  • Protodeboronation: This is a highly common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol solvents).[6] This is often exacerbated by excessively strong bases and elevated temperatures.[6][9] The result is the formation of a simple arene byproduct instead of your desired coupled product.

  • Dehalogenation: The starting this compound can be converted into pyrimidin-5-ol. This occurs when the palladium intermediate reacts with a hydride source before transmetalation can occur.[10] Certain bases or solvent systems can inadvertently provide this hydride source.

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules can also occur, often promoted by the presence of oxygen.[6][9] While not solely a base issue, the overall reaction conditions, including the choice of base, can influence its prevalence.

Q4: Which bases are generally recommended for substrates with sensitive, acidic functional groups like this compound?

For substrates with base-labile or acidic functional groups, milder inorganic bases are strongly recommended.[6] Strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) should be avoided as a first-line approach.[6][11]

Recommended Bases:

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is moderately basic, has good solubility in mixed aqueous/organic solvent systems, and is highly effective at promoting the reaction without causing significant degradation of sensitive substrates.[9][12]

  • Potassium Carbonate (K₂CO₃): A standard, cost-effective, and milder base. It is a reliable choice for many Suzuki couplings and is less aggressive than K₃PO₄, making it a good starting point for optimization.[10][13]

  • Cesium Carbonate (Cs₂CO₃): A strong yet often gentle base. The large, soft cesium cation is believed to play a beneficial role in stabilizing intermediates and improving solubility. It is highly effective but more expensive than potassium salts.[14]

  • Potassium Fluoride (KF): A very mild base. The fluoride ion is thought to play a unique role in activating the boronic acid.[1][11] It is an excellent choice when even K₂CO₃ proves too harsh.

Organic amine bases like triethylamine (TEA) or DIPEA are generally less effective than inorganic bases for this type of Suzuki coupling.[14][15]

Visualizing the Mechanism and Troubleshooting

To effectively troubleshoot, it is essential to understand the key steps of the reaction and where failures can occur.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Aryl R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product Catalyst_Regen Catalyst Regeneration ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->PdII_Halide Facilitates Base->Boronate Activates Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide: A Decision-Based Workflow

When your reaction fails, a systematic approach is key. Use the following guide to diagnose and solve common issues related to base selection.

Scenario 1: No Reaction - Only Starting Materials Recovered

Troubleshooting_No_Reaction start Observation: No Reaction, Starting Materials Recovered q1 Is your base strong enough? start->q1 a1_yes Yes (e.g., K₃PO₄, Cs₂CO₃) q1->a1_yes If Yes... a1_no No (e.g., KF, NaHCO₃) q1->a1_no Potential Issue q2 Is your base soluble? a1_yes->q2 sol_no Solution: Increase base strength. Switch from KF to K₂CO₃ or K₃PO₄. a1_no->sol_no a2_yes Yes (Using aqueous co-solvent) q2->a2_yes If Yes... a2_no No (Anhydrous organic solvent) q2->a2_no Potential Issue q3 Is the catalyst/ligand system active? a2_yes->q3 sol_no2 Solution: Add water (e.g., 4:1 Dioxane:H₂O). Ensure vigorous stirring. a2_no->sol_no2 sol_q3 Solution: Check catalyst integrity. Ensure rigorous degassing to prevent catalyst oxidation. q3->sol_q3

Caption: Troubleshooting workflow for a stalled Suzuki reaction.

Detailed Analysis for Scenario 1:

  • Insufficient Base Strength: If you started with a very mild base like KF or NaHCO₃, it may not be sufficient to generate the boronate complex at an appreciable rate.

    • Action: Switch to a stronger base like K₂CO₃ or K₃PO₄.[9]

  • Poor Base Solubility/Availability: Inorganic bases like K₃PO₄ have very low solubility in purely organic solvents like toluene or THF.[6] The reaction is often biphasic, and if mixing is insufficient or no phase transfer agent (like water) is present, the base cannot participate effectively.

    • Action: Ensure your solvent system includes a small amount of water (e.g., 4:1 to 10:1 organic solvent to water). Use vigorous stirring to maximize the interfacial area.[2][10] Note that anhydrous conditions with K₃PO₄ may require a stoichiometric amount of water to be effective.[9]

  • Catalyst Inactivity: If the base and solvent are appropriate, the issue may lie with the catalyst itself. Ensure your palladium source and ligands have not degraded and that the reaction was set up under a properly inert atmosphere.

Scenario 2: Low Yield - Starting Material Consumed & Side Products Observed

Detailed Analysis for Scenario 2:

  • Base is Too Strong: This is the most likely culprit when dealing with this compound. Strong bases (NaOH, alkoxides) can cause decomposition of the starting material or the product.[6] You may observe a dark, tarry reaction mixture and multiple spots on a TLC plate.

    • Action: Immediately switch to a milder base. If you used K₃PO₄, try K₂CO₃. If you used K₂CO₃, try KF.[6][11]

  • Protodeboronation is Dominant: If you identify the primary byproduct as the arene derived from your boronic acid, the conditions are favoring protodeboronation.

    • Action: Use a milder base (K₂CO₃ or KF).[6] Minimize the amount of water in the reaction or switch to anhydrous conditions if possible. Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin), which is less prone to this side reaction.[6]

  • Dehalogenation of Starting Material: If you identify pyrimidin-5-ol as a major byproduct, dehalogenation is occurring.

    • Action: Avoid bases that could act as hydride sources.[10] Switch to aprotic solvents like 1,4-dioxane or toluene.[10] Employing bulkier, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) can accelerate the desired transmetalation, potentially outcompeting the dehalogenation pathway.[6]

Data Summary: Comparative Performance of Common Bases

The following table provides a general guide to selecting a base for the Suzuki coupling of this compound. The effectiveness can vary based on the specific boronic acid, catalyst, and solvent system used.

BaseFormulaApprox. pKa of Conjugate Acid[16][17]Typical EquivalentsRecommended for this compound?Key Considerations
Potassium PhosphateK₃PO₄12.32.0 - 3.0Highly Recommended Excellent balance of strength and mildness; often the optimal choice for sensitive substrates.[9][12]
Cesium CarbonateCs₂CO₃10.32.0 - 3.0Highly Recommended Very effective, often gives high yields; more expensive.[14]
Potassium CarbonateK₂CO₃10.32.0 - 3.0Recommended Good, reliable, and cost-effective starting point. Milder than K₃PO₄.[10][13]
Sodium CarbonateNa₂CO₃10.32.0 - 3.0Recommended Similar to K₂CO₃, very common and effective.[13][15]
Potassium FluorideKF3.22.0 - 3.0Use if others fail Very mild; useful for extremely base-sensitive substrates where protodeboronation is a major issue.[1][11]
Sodium HydroxideNaOH15.72.0 - 3.0Not Recommended Generally too strong; high risk of substrate decomposition and side reactions.[6][11]
Sodium tert-butoxideNaOtBu~172.0 - 3.0Not Recommended Very strong and nucleophilic; high risk of substrate degradation.[6]
TriethylamineEt₃N (TEA)10.82.0 - 3.0Not Recommended Organic amine base; generally less effective than inorganic bases in aqueous systems for Suzuki couplings.[14][15]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of temperature, solvent ratio, and catalyst may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)

  • Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Glassware Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the this compound, the arylboronic acid, and the powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvents (1,4-dioxane followed by water) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath (typically 80-100 °C). Stir the reaction mixture vigorously. The mixture will likely be a suspension.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.

References

Technical Support Center: Aqueous Suzuki Coupling of 2-Bromopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for performing Suzuki-Miyaura cross-coupling reactions with 2-Bromopyrimidin-5-ol in aqueous media. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction for the synthesis of complex molecules. As an electron-deficient heteroaryl halide bearing a phenolic hydroxyl group, this substrate presents unique challenges and opportunities. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your experiments.

Troubleshooting Guide: Problem & Solution

This section addresses specific issues you may encounter during the aqueous Suzuki coupling of this compound. Each entry details the problem, its probable causes rooted in chemical principles, and actionable solutions.

Q1: My reaction has stalled or shows very low conversion to the desired product. What's wrong?

Low or no conversion is the most common issue. The cause is typically multifactorial, stemming from catalyst deactivation, poor reagent solubility, or incorrect reaction parameters.

Probable Causes & Solutions:

  • Ineffective Catalyst System: The combination of the palladium source and ligand is critical. The electron-deficient nature of the pyrimidine ring generally facilitates oxidative addition, but the adjacent nitrogen and the C5-hydroxyl group can act as coordinating ligands, potentially inhibiting the catalyst.

    • Solution: Screen a panel of catalysts and ligands. While traditional catalysts like Pd(PPh₃)₄ can work, modern, specialized ligands often provide superior results for challenging heteroaryl substrates.[1][2] Consider bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to stabilize the palladium center and promote high turnover rates.[1][3] Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) can also ensure the efficient generation of the active Pd(0) species.[4]

  • Poor Reagent Solubility: Despite being an "aqueous" reaction, the organic substrates (this compound and the boronic acid) may have limited solubility in pure water, leading to a slow, heterogeneous reaction.[5]

    • Solution: Employ a water-miscible organic co-solvent. A mixture of water with solvents like ethanol, 1,4-dioxane, or THF (typically in ratios from 10:1 to 1:1) can dramatically improve solubility and reaction rates.[6][7] Ensure vigorous stirring to maximize the interface between phases if the system is not fully homogeneous.[8]

  • Suboptimal Base Selection: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[9][10] An inappropriate base can lead to a sluggish reaction or decomposition.

    • Solution: The choice of base is substrate-dependent.[11] For this compound, the phenolic proton is acidic and will be deprotonated by the base. A moderately strong inorganic base is usually optimal. Start with K₂CO₃ or K₃PO₄. Cs₂CO₃ is stronger and more soluble, often accelerating difficult couplings.[4] If base-sensitive functional groups are present on your coupling partner, a milder base like KF may be attempted, though this can slow the reaction.[12]

  • Inadequate Degassing: Palladium(0) catalysts are sensitive to oxidation. The presence of dissolved oxygen can deactivate the catalyst, leading to the formation of palladium black and a stalled reaction. This can also promote the unwanted homocoupling of the boronic acid.[13]

    • Solution: Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Q2: My mass spectrometry analysis shows significant side products. What are they and how can I prevent them?

The formation of byproducts reduces the yield and complicates purification. The most common side products in this reaction are a result of boronic acid decomposition or premature termination of the catalytic cycle.

Common Side Products & Mitigation Strategies:

  • Protodeboronation Product (Ar-H): This is the product where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. It is a major competing pathway, especially in aqueous, basic, and high-temperature conditions.[5][14]

    • Cause: Hydrolysis of the C-B bond.

    • Solution:

      • Use fresh, high-purity boronic acid.

      • Employ a more stable boronic acid derivative, such as a pinacol ester (Ar-Bpin) or a potassium aryltrifluoroborate salt (Ar-BF₃K).[4][13] These reagents slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing decomposition.[13]

      • Avoid excessively high temperatures or prolonged reaction times.

  • Homocoupling Product (Ar-Ar): This is the product of two boronic acid molecules coupling together.

    • Cause: Often promoted by the presence of oxygen or an excess of Pd(II) species before the catalytic cycle is fully established.[13]

    • Solution: Ensure thorough degassing as described above. Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst that rapidly generates Pd(0) can minimize the amount of free Pd(II) available for this side reaction.

  • Dehalogenation Product (Pyrimidine-H): This is the product where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.

    • Cause: This occurs when a hydride species is transferred to the palladium intermediate, followed by reductive elimination.[13] The hydride source can sometimes be the solvent (e.g., isopropanol) or additives.

    • Solution: If dehalogenation is significant, consider changing the solvent system. Avoid alcoholic co-solvents if they prove to be the source. Ensure the base is not promoting a hydride transfer pathway.

  • Palladium Black Formation: The precipitation of metallic palladium is a visual indicator of catalyst decomposition and aggregation.[15]

    • Cause: High temperatures, presence of oxygen, or an inappropriate ligand that fails to stabilize the catalytic species.

    • Solution: Use a more robust ligand system (see Q1).[1] Ensure the reaction temperature is not excessively high. Sometimes, the issue is simply that the catalyst has completed its job and is precipitating, but if it occurs early in the reaction, it indicates a problem.

Frequently Asked Questions (FAQ)

Q: Why perform a Suzuki coupling in aqueous media? A: Aqueous conditions are considered "green" chemistry, reducing reliance on volatile organic solvents.[16] Water is inexpensive, non-flammable, and environmentally benign. Furthermore, the presence of water can sometimes accelerate the reaction, and the biphasic nature can simplify product extraction.[8][17]

Q: Should I be concerned about the stability of this compound under basic aqueous conditions? A: this compound contains a phenolic hydroxyl group, which will be deprotonated under the basic reaction conditions to form a phenoxide. This is generally well-tolerated. However, pyrimidine rings can be susceptible to nucleophilic attack under harsh conditions, though this is less likely at the C-Br position compared to other sites. The recommended conditions (e.g., K₂CO₃, K₃PO₄ at temperatures around 80-100 °C) are typically compatible.

Q: How do I choose the right boronic acid or ester? A: For initial screening, arylboronic acids are convenient and widely available.[13] However, if you face issues with protodeboronation, switching to a more stable derivative is highly recommended.[14]

  • Potassium Aryltrifluoroborates (Ar-BF₃K): Excellent stability, crystalline solids, and react well in aqueous media.[4]

  • Pinacol Boronic Esters (Ar-Bpin): More stable to chromatography and storage than boronic acids. They are often used for slow-release of the active boron species.[14]

  • MIDA Boronates: Exceptionally stable and allow for iterative cross-coupling strategies, though they may require specific conditions for hydrolysis.[18]

Q: Can this reaction be performed without a phosphine ligand? A: Yes, "ligand-free" aqueous Suzuki couplings have been reported.[11] These systems often rely on palladium nanoparticles forming in situ as the active catalyst.[19] However, these methods can be substrate-dependent and may not be as broadly applicable or high-yielding as ligand-supported systems, especially for complex substrates.[11][20] For robust and reproducible results in a drug discovery setting, a well-defined ligand is recommended.

Data Summary Tables

Table 1: Recommended Catalyst Systems for Heteroaryl Coupling

Palladium SourceLigandPrecatalyst FormKey AdvantagesConsiderations
Pd(OAc)₂SPhos / XPhosIn situ generationHigh activity for heteroaryl chlorides/bromides.[1][4]Requires careful degassing; ligand is air-sensitive.
Pd₂(dba)₃t-Bu₃PIn situ generationVery electron-rich, good for difficult oxidative additions.Highly air-sensitive ligand.
PdCl₂(dppf)dppfComplexGood general catalyst, often works well.Can be less active for very electron-poor or hindered systems.
N/AN/AXPhos Pd G3Air and moisture stable, highly active, reliable.[4]Higher initial cost.
Pd(PPh₃)₄PPh₃ComplexWidely available, good starting point.Can be less efficient for challenging substrates.[19]

Table 2: Base Selection Guide for Aqueous Suzuki Coupling

BasepKa of Conj. AcidStrengthSolubility in WaterTypical Use Case & Comments
K₂CO₃10.3ModerateHighExcellent general-purpose base. Good first choice.[5]
Cs₂CO₃10.3ModerateVery HighHigher solubility and larger cation can accelerate reactions.[4]
K₃PO₄12.3StrongHighOften used for difficult couplings or with aryl chlorides.[5]
KF3.2MildHighUsed when base-sensitive groups are present. Reaction is often slower.[12]

Visualized Workflows & Mechanisms

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura reaction and highlights common points of failure relevant to the aqueous coupling of this compound.

Suzuki_Cycle cluster_boron Boron Activation Pd0 Active Pd(0)L Catalyst OxAdd Ar-Pd(II)-Br (Complex A) Pd0->OxAdd Oxidative Addition + this compound (Ar-Br) (Rate-determining step) Decomp Catalyst Decomposition (Pd Black) Pd0->Decomp O₂ / High Temp. Trans Ar-Pd(II)-Ar' (Complex B) OxAdd->Trans Transmetalation + Activated Boronate [Ar'-B(OH)₃]⁻ - Br⁻ Trans->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) Trans->Product Reductive Elimination Proto Protodeboronation (Ar'-H Side Product) Boronic Boronic Acid Ar'-B(OH)₂ Boronate Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate + Base (e.g., K₂CO₃) Boronate->Proto H₂O / Heat

Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.

Troubleshooting Workflow

If your reaction is failing, follow this logical decision tree to diagnose the problem.

Caption: A decision tree for troubleshooting the aqueous Suzuki coupling.

Model Experimental Protocol

Reaction: Coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • 1,4-Dioxane

  • Deionized Water (degassed)

Procedure:

  • Reagent Preparation: To a 25 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 175 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the XPhos Pd G3 precatalyst (17 mg, 0.02 mmol) and add it to the Schlenk flask.

  • Solvent Addition & Degassing: Add 1,4-dioxane (5 mL) and degassed deionized water (5 mL) to the flask. Seal the flask with a septum. Bubble argon through the stirred suspension for 20 minutes to ensure the mixture is thoroughly deoxygenated.

  • Reaction: Place the sealed flask in a pre-heated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the disappearance of the this compound starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)pyrimidin-5-ol product.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromopyrimidin-5-ol and 5-Bromopyridin-2-ol for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug design and development. Among the myriad of available building blocks, halogenated pyridines and pyrimidines serve as exceptionally versatile intermediates. This guide provides an in-depth, objective comparison of the chemical reactivity of two such critical synthons: 2-Bromopyrimidin-5-ol and 5-Bromopyridin-2-ol. Understanding the nuanced differences in their reactivity is paramount for designing efficient and selective synthetic routes to novel therapeutic agents.

Introduction: Structural and Electronic Overview

This compound and 5-Bromopyridin-2-ol are structural isomers, with the key distinction being the presence of a pyrimidine versus a pyridine core. This seemingly subtle difference in the number and position of nitrogen atoms within the aromatic ring profoundly influences the electronic properties and, consequently, the chemical reactivity of these molecules.

The pyrimidine ring in this compound is inherently more electron-deficient than the pyridine ring in 5-Bromopyridin-2-ol due to the presence of two nitrogen atoms. This heightened electrophilicity of the pyrimidine ring generally renders it more susceptible to nucleophilic attack. Conversely, the pyridine ring is more electron-rich, which can influence its participation in certain catalytic cycles.

Both molecules possess a bromine atom and a hydroxyl group, offering multiple avenues for chemical modification. The interplay between the electronic nature of the heterocyclic core and the directing effects of these functional groups dictates the regioselectivity and efficiency of various chemical transformations. Furthermore, both compounds can exist in tautomeric forms, which can significantly impact their reactivity profiles.

Comparative Reactivity Analysis

This section delves into a comparative analysis of the reactivity of this compound and 5-Bromopyridin-2-ol in three key classes of reactions that are fundamental to drug discovery: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Coupling, and Palladium-Catalyzed Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the introduction of a wide range of functionalities onto aromatic and heteroaromatic rings. The rate and regioselectivity of SNAr reactions are highly dependent on the electronic nature of the aromatic ring and the stability of the intermediate Meisenheimer complex.

This compound: The pyrimidine ring is highly activated towards nucleophilic attack due to the presence of two electron-withdrawing nitrogen atoms. Nucleophilic attack is anticipated to occur preferentially at the carbon atom bearing the bromine atom (C2 position), which is ortho to one of the ring nitrogens. The negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the adjacent nitrogen atom, thus stabilizing the intermediate and facilitating the substitution.

5-Bromopyridin-2-ol: The pyridine ring is also activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. In this molecule, the bromine atom is at the 5-position, which is meta to the nitrogen. Nucleophilic attack at this position is generally less favored compared to the 2- and 4-positions. However, the presence of the electron-withdrawing bromine atom can still facilitate substitution.

Experimental Insights: While direct comparative kinetic studies are scarce, the general principles of SNAr on heteroaromatics suggest that this compound would be significantly more reactive towards nucleophiles than 5-Bromopyridin-2-ol under similar conditions. This is a direct consequence of the greater electron deficiency of the pyrimidine ring.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[1][2] The efficiency of this reaction is influenced by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond.

This compound: The electron-deficient nature of the pyrimidine ring can facilitate the oxidative addition of palladium(0) to the C-Br bond. This step is often the rate-determining step in the catalytic cycle. Therefore, this compound is expected to be a good substrate for Suzuki-Miyaura coupling reactions.

5-Bromopyridin-2-ol: The C-Br bond in 5-Bromopyridin-2-ol is also amenable to oxidative addition. The electronic properties of the pyridine ring, being less electron-deficient than pyrimidine, might lead to slightly different optimal reaction conditions compared to its pyrimidine counterpart.

Comparative Experimental Data:

FeatureThis compound5-Bromopyridin-2-ol
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, Pd(OAc)₂/SPhos
Typical Base K₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃
Typical Solvent Dioxane/H₂O, TolueneDioxane/H₂O, Toluene
Reported Yields Moderate to GoodGood to Excellent

Note: The data in this table is compiled from various sources and is intended for illustrative comparison. Actual yields may vary depending on the specific substrates and reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an organohalide.[3][4] Similar to the Suzuki coupling, the oxidative addition step is crucial for the success of the reaction.

This compound: The electron-deficient nature of the pyrimidine ring is expected to make this compound a reactive substrate in Buchwald-Hartwig amination reactions.

5-Bromopyridin-2-ol: 5-Bromopyridin-2-ol is also a suitable substrate for this transformation. The choice of ligand and base is critical for achieving high yields, especially with less nucleophilic amines.

Comparative Experimental Data:

FeatureThis compound5-Bromopyridin-2-ol
Typical Catalyst Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAPPd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos
Typical Base NaOt-Bu, Cs₂CO₃NaOt-Bu, K₃PO₄
Typical Solvent Toluene, DioxaneToluene, Dioxane
Reported Yields Moderate to GoodGood to Excellent

Note: The data in this table is compiled from various sources and is intended for illustrative comparison. Actual yields may vary depending on the specific substrates and reaction conditions.

Reactivity of the Hydroxyl Group

The hydroxyl group in both this compound and 5-Bromopyridin-2-ol can participate in a variety of reactions, including O-alkylation, O-acylation, and conversion to a better leaving group (e.g., triflate) for subsequent cross-coupling reactions.

The acidity of the hydroxyl group will be influenced by the electronics of the heterocyclic ring. The hydroxyl group on the more electron-deficient pyrimidine ring is expected to be more acidic than that on the pyridine ring. This difference in acidity can be exploited for selective reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with the bromo-heterocycle (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., dioxane/water 4:1) is added, and the reaction mixture is heated to 80-100 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: - Bromo-heterocycle - Boronic Acid - Pd Catalyst - Base B Add Degassed Solvent A->B C Inert Atmosphere B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Purification (Chromatography) G->H

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromo-heterocycle (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a phosphine ligand (e.g., Xantphos, 5 mol%), and a base (e.g., NaOt-Bu, 1.4 eq). A degassed solvent (e.g., toluene) is added, and the vessel is sealed. The reaction mixture is heated to 90-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine in Glovebox: - Bromo-heterocycle - Amine - Pd Precatalyst - Ligand - Base B Add Degassed Solvent A->B C Seal and Heat B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Quench D->E F Extraction E->F G Purification (Chromatography) F->G

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Conclusion and Strategic Recommendations

Both this compound and 5-Bromopyridin-2-ol are valuable and versatile building blocks for the synthesis of complex molecules in drug discovery. The choice between these two synthons should be guided by the specific synthetic strategy and the desired electronic properties of the final target molecule.

  • For enhanced reactivity in nucleophilic aromatic substitution , this compound is the superior choice due to the inherent electron deficiency of the pyrimidine ring.

  • In palladium-catalyzed cross-coupling reactions , both substrates are generally effective. However, the more electron-deficient nature of this compound may offer advantages in the oxidative addition step, potentially allowing for milder reaction conditions. Conversely, the slightly more electron-rich nature of 5-Bromopyridin-2-ol might be beneficial in later stages of the catalytic cycle.

  • The differential acidity of the hydroxyl groups can be leveraged for selective functionalization.

Ultimately, a thorough understanding of the electronic and structural properties of these two building blocks, coupled with careful optimization of reaction conditions, will enable medicinal chemists to effectively incorporate them into their synthetic endeavors and accelerate the discovery of new therapeutic agents.

References

A Comparative Analysis of the Biological Activity of 2-Bromopyrimidin-5-ol Derivatives Versus Established Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug discovery, the pyrimidine scaffold stands out as a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide delves into the prospective biological activities of a specific, yet underexplored, class of pyrimidine compounds: 2-Bromopyrimidin-5-ol derivatives . While direct and extensive experimental data on this particular family of molecules remains nascent, this document serves as a comprehensive comparative analysis. By leveraging structure-activity relationship (SAR) data from closely related bromo-pyrimidine analogs, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for their potential efficacy against established anticancer, anti-inflammatory, and antimicrobial drugs.

This guide is structured to provide not just a side-by-side comparison of data but to offer insights into the mechanistic underpinnings and the rationale behind experimental designs, thereby upholding the principles of scientific integrity and expertise.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The six-membered heterocyclic pyrimidine ring is a fundamental building block in nature, most notably as a key component of nucleic acids (cytosine, thymine, and uracil).[1] Its inherent ability to participate in hydrogen bonding and engage in various biological interactions has made it a "privileged scaffold" in the design of novel therapeutic agents.[1] The diverse biological activities exhibited by pyrimidine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, have spurred extensive research into the synthesis and evaluation of novel analogs.[1] The introduction of a bromine atom and a hydroxyl group at the 2 and 5 positions, respectively, of the pyrimidine ring in this compound offers unique chemical handles for further derivatization, paving the way for the exploration of a new chemical space with potentially enhanced biological activities.

Anticancer Potential: Targeting the Machinery of Cell Proliferation

The fight against cancer has seen the development of a plethora of drugs with diverse mechanisms of action. Many established anticancer agents are themselves pyrimidine analogs, such as 5-fluorouracil, which acts as an antimetabolite to disrupt DNA synthesis. This precedent underscores the potential of novel pyrimidine derivatives in oncology.

Comparative Analysis of Anticancer Activity

While specific studies on this compound derivatives are limited, research on other bromo-pyrimidine analogs provides valuable insights. A study on a series of 5-bromo-pyrimidine derivatives demonstrated significant in vitro anticancer activity against a panel of human cancer cell lines, with some compounds exhibiting potency comparable to the established drug Dasatinib , a multi-targeted kinase inhibitor.[2]

Compound/DrugTarget Cell LineIC50 (µM)
5-Bromo-pyrimidine derivative 5c A549 (Lung)0.04
Hela (Cervical)0.05
MCF-7 (Breast)0.06
5-Bromo-pyrimidine derivative 5e A549 (Lung)0.03
Hela (Cervical)0.04
MCF-7 (Breast)0.05
5-Bromo-pyrimidine derivative 6d A549 (Lung)0.02
Hela (Cervical)0.03
MCF-7 (Breast)0.04
Dasatinib (Reference Drug) A549 (Lung)0.03
Hela (Cervical)0.04
MCF-7 (Breast)0.05
Data synthesized from a study on 5-bromo-pyrimidine derivatives.[2]

The data suggests that the bromo-pyrimidine scaffold can be a potent pharmacophore for the development of novel anticancer agents. The mechanism of action for many anticancer pyrimidine derivatives involves the inhibition of key enzymes in cell cycle progression, such as cyclin-dependent kinases (CDKs).[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the anticancer activity of novel compounds, based on the methodologies described in the cited literature.[2]

  • Cell Culture: Human cancer cell lines (e.g., A549, Hela, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compounds and a reference drug (e.g., Dasatinib) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug for a specified period (e.g., 48 hours).

  • MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The viable cells reduce the yellow MTT to a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathway: Cyclin-Dependent Kinase (CDK) Inhibition

Many pyrimidine-based anticancer agents function by inhibiting CDKs, which are crucial for cell cycle regulation.

CDK_Inhibition cluster_0 Cell Cycle Progression cluster_1 CDK/Cyclin Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK/Cyclin Complex CDK_Cyclin->G1 Promotes Transition Pyrimidine Pyrimidine Derivative Pyrimidine->CDK_Cyclin Inhibits caption CDK Inhibition by Pyrimidine Derivatives COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediates Pyrimidine Pyrimidine Derivative Pyrimidine->COX_Enzyme Inhibits caption COX Inhibition by Pyrimidine Derivatives Experimental_Workflow cluster_0 Chemical Synthesis cluster_1 Biological Evaluation Start Starting Materials (e.g., this compound) Reaction Chemical Reactions (Derivatization) Start->Reaction Purification Purification & Characterization Reaction->Purification Derivatives Novel Pyrimidine Derivatives Purification->Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Derivatives->Anticancer Anti_inflammatory Anti-inflammatory Screening (e.g., COX Inhibition) Derivatives->Anti_inflammatory Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Derivatives->Antimicrobial caption General Workflow for Developing Bioactive Pyrimidine Derivatives

References

A Comparative Guide to the Validation of Analytical Methods for 2-Bromopyrimidin-5-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of 2-Bromopyrimidin-5-ol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will move beyond simple procedural lists to explore the underlying scientific rationale for method selection, development, and validation, ensuring that the described protocols are robust, reliable, and compliant with global regulatory standards. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a framework for developing self-validating analytical systems.[2][3][4]

The Analytical Target Profile (ATP): Defining the Objective

Before selecting an analytical technique, it is crucial to define the Analytical Target Profile (ATP). The ATP is a concept emphasized in the ICH Q14 guideline on analytical procedure development that defines the performance requirements for the method.[5][6] For the quantification of this compound as a key intermediate, the ATP would typically require a method that is:

  • Specific for this compound in the presence of starting materials, by-products, and potential degradants.

  • Accurate and Precise for quantifying the main component, typically for an assay or purity determination.

  • Linear over a defined concentration range.

  • Sensitive enough to detect and quantify low-level impurities if required.

  • Robust enough to withstand minor variations in operational parameters.

The physicochemical properties of this compound (Formula: C₄H₃BrN₂O, Molar Mass: ~174.99 g/mol ) guide our initial choice of methodology.[7][8] Its heterocyclic structure with a hydroxyl group suggests sufficient polarity for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the presence of a chromophore makes UV detection viable. The compound's potential for thermal degradation must be considered, which influences the suitability of Gas Chromatography (GC).

Method Selection & Comparative Rationale

We will compare two powerful, yet distinct, analytical techniques for this purpose: RP-HPLC with UV Detection and Gas Chromatography with Mass Spectrometry (GC-MS) .

  • RP-HPLC-UV: This is the workhorse of pharmaceutical quality control. It offers excellent quantitative performance, robustness, and versatility for non-volatile or thermally labile polar compounds. Its primary limitation is that UV detection is not universally specific; co-eluting impurities with similar UV spectra can lead to inaccurate results.

  • GC-MS: This technique provides superior specificity due to mass-based detection. It is capable of separating volatile and semi-volatile compounds with high efficiency and providing structural information for impurity identification.[9] However, polar, non-volatile compounds like this compound often require a chemical derivatization step to increase their volatility and thermal stability.

The logical workflow for selecting and validating an appropriate method is illustrated below.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Lifecycle Management ATP Define Analytical Target Profile (ATP) (ICH Q14) Props Assess Analyte Properties (Solubility, Polarity, Volatility, UV Absorbance) ATP->Props Method_Dev Method Development & Optimization Props->Method_Dev Pre_Val Pre-Validation Check (System Suitability, Preliminary Specificity) Method_Dev->Pre_Val Protocol Draft Formal Validation Protocol (Define Experiments & Acceptance Criteria) Pre_Val->Protocol Meets preliminary criteria Execution Execute Validation Studies (Accuracy, Precision, Linearity, etc.) Protocol->Execution Report Compile & Approve Validation Report Execution->Report Routine Routine Method Use & Continuous Monitoring Report->Routine Method Validated Change Change Control & Re-Validation (If required) Routine->Change

Caption: Workflow for Analytical Method Selection and Lifecycle Management.

Experimental Protocols

The following protocols are presented as robust starting points for method development and validation.

Method 1: RP-HPLC with UV Detection

This method is designed for the assay and purity determination of this compound.

Rationale for Choices:

  • Column: A C18 stationary phase is selected due to its versatility in retaining polar to moderately nonpolar compounds.

  • Mobile Phase: An acetonitrile/water gradient provides a broad elution window to separate the main analyte from potential impurities. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times for the ionizable hydroxyl group.

  • Detection Wavelength: The wavelength is chosen near the UV absorbance maximum of the pyrimidine ring system to ensure high sensitivity.

Step-by-Step Protocol:

  • Instrumentation: HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chemicals & Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Phosphoric Acid

    • This compound Reference Standard

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 5% B

      • 26-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test sample into a 100 mL volumetric flask to achieve a nominal concentration of 100 µg/mL. Prepare similarly to the standard solution.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This method is ideal for confirmatory analysis and identification of volatile impurities.

Rationale for Choices:

  • Derivatization: The hydroxyl group on this compound makes it non-volatile and prone to peak tailing in GC. Silylation with BSTFA is a common and effective technique to replace the active proton with a nonpolar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[9]

  • Column: A nonpolar DB-5ms or equivalent column is chosen for its excellent separation of a wide range of compounds and its low bleed characteristics, which are ideal for MS detection.

  • MS Detection: Operating in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity by monitoring only characteristic ions of the derivatized analyte.

Step-by-Step Protocol:

  • Instrumentation: GC system with split/splitless inlet coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chemicals & Reagents:

    • Pyridine (Anhydrous)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

    • Ethyl Acetate (GC Grade)

    • This compound Reference Standard

  • Derivatization Procedure:

    • Accurately weigh 1 mg of the reference standard or sample into a 2 mL autosampler vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (20:1)

    • Injection Volume: 1 µL

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 min at 280 °C

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivatized this compound (e.g., molecular ion and key fragment ions).

Comparative Validation Performance

The validation of an analytical method is a formal process to demonstrate its fitness for the intended purpose.[10][11] The core validation parameters are defined by ICH Q2(R2).[3][5][12] The table below summarizes the expected performance of the two proposed methods against these criteria.

Validation ParameterRP-HPLC-UV (Typical Results)GC-MS (Typical Results)ICH Q2(R2) Acceptance Criteria
Specificity Demonstrated by peak purity (DAD) and separation from known impurities. May show interference from unknown co-eluents.High. Confirmed by unique mass spectrum and retention time. Unlikely to have interference.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[5][13]
Linearity (R²) ≥ 0.999≥ 0.998A linear relationship should be demonstrated across the range of the analytical procedure. R² ≥ 0.99 is common.[5]
Range 80% - 120% of the nominal assay concentration.80% - 120% of the nominal assay concentration.The interval between the upper and lower concentration levels for which the method has suitable precision, accuracy, and linearity.[12]
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Typically 98.0% - 102.0% for a drug substance assay.[13]
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%For an assay, RSD is typically expected to be ≤ 2%.[5]
- Intermediate Precision≤ 2.0%≤ 3.0%Should demonstrate acceptable variation between days, analysts, or equipment.
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mLSignal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.015 µg/mLSignal-to-Noise ratio of 10:1; must be determined with acceptable accuracy and precision.
Robustness Unaffected by small changes in pH (±0.2), column temp (±2°C), mobile phase composition (±2%).Unaffected by small changes in oven ramp rate (±1°C/min), flow rate (±0.1 mL/min), inlet temp (±5°C).The reliability of the method with respect to deliberate variations in method parameters.[13]

The Validation Protocol Workflow

A formal validation follows a structured, sequential process, which is outlined in the diagram below. This ensures all performance characteristics are systematically evaluated and documented.

G start Draft & Approve Validation Protocol spec Specificity (Blank, Placebo, Spiked Samples) start->spec lin Linearity, Range & LOQ (Calibration Curve, S/N Ratio) spec->lin acc Accuracy (% Recovery at 3 Levels) lin->acc prec Precision (Repeatability & Intermediate) acc->prec rob Robustness (Deliberate Parameter Variation) prec->rob end Compile & Approve Final Validation Report rob->end

Caption: Sequential workflow for executing a formal method validation protocol.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-MS are powerful techniques capable of providing accurate and reliable data for the quantification of this compound, provided they are properly validated according to ICH guidelines.[14]

  • Recommendation for Routine QC: The RP-HPLC-UV method is recommended for routine quality control applications such as release testing and stability studies. Its operational simplicity, high precision, and robustness make it well-suited for high-throughput environments.

  • Recommendation for Confirmatory Analysis: The GC-MS method is the superior choice for confirmatory analysis, impurity identification, and investigations into out-of-specification results. Its exceptional specificity, provided by mass detection, ensures the highest degree of confidence in the analyte's identity and purity.

Ultimately, the choice of method depends on the specific requirements of the analysis as defined in the Analytical Target Profile. For a comprehensive quality control strategy, the HPLC method could be used for routine assays, while the GC-MS method is kept as a qualified secondary or reference method. This dual approach ensures both efficiency and certainty in the quality assessment of this compound.

References

comparing the efficacy of different palladium catalysts for C-C bond formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Palladium Catalysts for C-C Bond Formation: A Comparative Analysis for the Modern Chemist

Introduction: The Cornerstone of Modern Synthesis

The ability to forge carbon-carbon (C-C) bonds with precision and efficiency is the bedrock of modern organic synthesis. Among the myriad tools available to chemists, palladium-catalyzed cross-coupling reactions stand as an undisputed pillar, enabling the construction of complex molecular architectures that are central to pharmaceuticals, functional materials, and agrochemicals.[1] Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings have become routine yet powerful methods for connecting molecular fragments.[1] The heart of these transformations is the palladium catalyst, a sophisticated system whose efficacy is dictated by the subtle interplay between the palladium metal center and its coordinating ligands.

For researchers and drug development professionals, selecting the optimal catalyst system is a critical decision that directly impacts reaction yield, scope, and efficiency. This guide provides an in-depth comparison of the major classes of palladium catalysts, grounded in mechanistic principles and supported by experimental data, to empower chemists to make informed decisions in their synthetic endeavors.

The Anatomy of a Palladium Catalyst

A typical palladium-catalyzed cross-coupling system consists of two primary components: a palladium source (or precatalyst) and a ligand. The active catalytic species is a coordinatively unsaturated Pd(0) complex, which can be introduced directly or, more commonly, generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).[2][3]

The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its electronic and steric properties, and directly participates in the key steps of the catalytic cycle, influencing both reactivity and selectivity.[2][4] The evolution of ligand design has been the single greatest driver of progress in the field.

The General Catalytic Cycle

Most palladium-catalyzed C-C cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this cycle is key to rationalizing the effect of different catalysts.

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic electrophile (typically an aryl or vinyl halide/triflate), inserting into the carbon-halogen bond. This oxidizes the metal center from Pd(0) to Pd(II). This step is often rate-limiting, particularly for less reactive electrophiles like aryl chlorides.[6]

  • Transmetalation: The organopalladium(II) intermediate reacts with a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling). The organic group from the nucleophile is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple to form the new C-C bond, and the palladium catalyst is regenerated in its Pd(0) state, ready to begin a new cycle.[7] Bulky ligands are known to accelerate this final, product-releasing step.[6]

Palladium_Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate LₙPd(II)(R¹)(X) (Organopalladium Intermediate) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled LₙPd(II)(R¹)(R²) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product reagent1 R¹-X (Aryl/Vinyl Halide) reagent1->oxidative_addition reagent2 R²-M (Organometallic Reagent) reagent2->transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

A Comparative Analysis of Ligand Classes

The choice of ligand is paramount, and modern catalysis offers a diverse palette. The two dominant classes are phosphines and N-heterocyclic carbenes (NHCs).

Phosphine Ligands: The Versatile Workhorses

Phosphines have been the cornerstone of palladium catalysis for decades. Their properties can be finely tuned by modifying the substituents on the phosphorus atom, altering both steric bulk and electronic character.

  • Traditional Phosphines (e.g., PPh₃, dppf): Triphenylphosphine (PPh₃) is a classic, inexpensive ligand effective for many reactions involving aryl iodides and bromides. Bidentate phosphines like dppf (1,1'-bis(diphenylphosphino)ferrocene) offer greater stability and are robust catalysts for a range of Suzuki-Miyaura couplings.[8] However, their efficacy often diminishes with more challenging substrates like electron-rich or sterically hindered aryl chlorides.

  • Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands): A paradigm shift in cross-coupling occurred with the development of dialkylbiaryl phosphine ligands by the Buchwald group.[9] Ligands like SPhos, XPhos, and RuPhos are characterized by a sterically demanding biaryl backbone and electron-rich dialkylphosphino groups.[9][10]

    • Causality of Performance: The bulkiness of these ligands promotes the formation of highly reactive, monoligated L₁Pd(0) species, which undergo oxidative addition much faster than more coordinated complexes.[9] This is a key reason for their exceptional activity with unactivated aryl chlorides.[6][10] Furthermore, the steric hindrance facilitates the final reductive elimination step, increasing overall catalyst turnover.[9] These ligands have made room-temperature couplings of challenging substrates routine.[10]

N-Heterocyclic Carbene (NHC) Ligands: The Powerful Challengers

NHCs have emerged as a powerful alternative to phosphines.[2] They are neutral, two-electron donors that form exceptionally strong bonds with the palladium center.

  • Key Characteristics: NHCs are typically stronger σ-donors and weaker π-acceptors than phosphines.[11] The Pd-NHC bond is exceptionally stable, which imparts high thermal stability to the catalyst, preventing decomposition in demanding reactions that require high temperatures.[12] This robustness makes them highly effective for coupling stubborn substrates.[12][13]

  • Phosphine vs. NHC: The primary difference lies in their bonding and lability. The strong Pd-NHC bond leads to very stable, long-lived catalysts, sometimes at the cost of lower reactivity at low temperatures compared to the most active phosphine systems.[11][12] In contrast, the more labile Pd-phosphine bond allows for the dynamic formation of the highly reactive monoligated species that is central to the efficacy of Buchwald-type systems.[9] Some modern catalysts incorporate both phosphine and NHC functionalities to harness the benefits of both.[14][15]

Performance Metrics: Quantifying Catalyst Efficacy

To objectively compare catalysts, we rely on several key performance indicators:

  • Yield (%): The most basic metric, representing the amount of product formed relative to the theoretical maximum.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst used (TON = moles of product / moles of catalyst). A higher TON indicates a more efficient and cost-effective catalyst, as less is required.[16][17]

  • Turnover Frequency (TOF): The turnover number per unit of time (TOF = TON / time), usually expressed in h⁻¹. TOF is a measure of the catalyst's speed or activity.[16][17]

Experimental Data Showcase: A Head-to-Head Comparison

The true test of a catalyst lies in its performance with challenging substrates. The Suzuki-Miyaura coupling of an unactivated, sterically hindered aryl chloride like 2-chloro-1,3-dimethylbenzene with phenylboronic acid is a classic benchmark reaction.

Catalyst System (Precatalyst + Ligand)BaseSolventTemp (°C)Time (h)Yield (%)TON (approx.)TOF (h⁻¹) (approx.)Notes & Rationale
Pd(OAc)₂ + PPh₃ (4 mol%)K₂CO₃Toluene/H₂O10024<10%<25<1PPh₃ is not electron-rich enough to promote efficient oxidative addition of the aryl chloride.
PdCl₂(dppf) (2 mol%)Cs₂CO₃Dioxane10018~40-50%~25~1.4The bidentate dppf ligand offers more stability but still struggles with this deactivated substrate.
Pd₂(dba)₃ + SPhos (1 mol% Pd)K₃PO₄Toluene802>95%>95>47The bulky, electron-rich SPhos ligand creates a highly active L₁Pd(0) species, enabling rapid oxidative addition and high turnover.[2][8]
[(cinnamyl)PdCl]₂ + IPr (1 mol% Pd)K₃PO₄t-BuOH804>95%>95>23The strong σ-donating IPr (an NHC ligand) forms a stable, highly active catalyst capable of efficiently activating the C-Cl bond.

Note: Data is compiled and representative of typical outcomes found in the literature. Exact results will vary based on precise conditions.[2][8][18]

Practical Application: A Validated Experimental Protocol

Bringing theory to practice, this section provides a detailed protocol for a Suzuki-Miyaura coupling, explaining the causality behind each step.

Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol uses a robust and highly effective Buchwald-type catalyst system.[2]

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL) and Water (0.5 mL)

Experimental Workflow Diagram:

Experimental_Workflow setup 1. Reaction Setup (Add solids to flask) inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent 3. Add Solvents (Degassed Toluene/H₂O) inert->solvent reaction 4. Reaction (Heat at 100°C, 2-24h) solvent->reaction monitor 5. Monitoring (TLC / GC-MS) reaction->monitor workup 6. Aqueous Workup (Add H₂O, Extract with EtOAc) monitor->workup If complete purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[2]

    • Rationale: Using an oven-dried flask removes adsorbed water, which can interfere with some catalysts, though the Suzuki reaction itself is tolerant to water. All solids are added first for convenience.

  • Establish Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Rationale: This is a critical step. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Removing oxygen ensures the catalyst remains active throughout the reaction.[7]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

    • Rationale: Degassing the solvents (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen. Toluene is a common non-polar solvent for these reactions, and the small amount of water often accelerates the transmetalation step.[2]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Rationale: Heating provides the necessary activation energy for the reaction. Vigorous stirring ensures efficient mixing of the heterogeneous mixture (solid base in liquid).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS until the starting material (4-bromoanisole) is consumed (typically 2-24 hours).[2]

    • Rationale: Monitoring prevents unnecessarily long reaction times and confirms the reaction has gone to completion.

  • Work-up: Once complete, cool the mixture to room temperature. Add water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (15 mL each). Combine the organic layers and wash with brine (20 mL).[2]

    • Rationale: The work-up removes the inorganic base (K₃PO₄) and other water-soluble byproducts. Brine wash helps to remove residual water from the organic phase.

  • Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[2]

    • Rationale: This final step removes any unreacted starting materials, catalyst residues, and organic byproducts to provide the final product in high purity.

Conclusion: Selecting the Right Tool for the Job

The field of palladium catalysis offers a powerful and diverse toolkit for C-C bond formation. The choice of catalyst is not arbitrary but a strategic decision based on the specific challenge at hand.

  • For routine couplings of aryl iodides and bromides, traditional phosphine catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often reliable and cost-effective.[8][19]

  • For challenging substrates, including unactivated/hindered aryl chlorides, aryl tosylates, or heteroaryl partners, the bulky, electron-rich Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) are the undisputed catalysts of choice, offering unparalleled activity and scope.[9][10]

  • When extreme thermal stability is required, or for specific applications where catalyst longevity is paramount, N-heterocyclic carbene (NHC) ligands provide a robust and powerful alternative.[12]

By understanding the mechanistic principles that govern catalyst efficacy and leveraging the vast array of available ligands, researchers can confidently tackle complex synthetic challenges and accelerate innovation in drug discovery and materials science.

References

A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 2-Bromopyrimidin-5-ol via Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for synthesized intermediates like 2-Bromopyrimidin-5-ol is a non-negotiable cornerstone of rigorous scientific practice. The presence of even trace impurities can have profound and often detrimental effects on downstream applications, from skewing kinetic data in biological assays to introducing unforeseen toxicities in preclinical studies. This guide provides an in-depth, objective comparison of the primary chromatographic techniques—Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—for the critical task of assessing the purity of this compound.

The narrative that follows is grounded in the principles of scientific integrity, drawing from extensive field experience to not only present protocols but to elucidate the causality behind each experimental choice. Every method described is designed as a self-validating system, ensuring that the data generated is both reliable and reproducible.

The Synthetic Context: Anticipating Potential Impurities

To effectively select and optimize a chromatographic method, one must first understand the potential impurity profile of the synthesized compound. A common and plausible synthetic route to this compound involves the bromination of pyrimidin-5-ol. This seemingly straightforward reaction can, however, give rise to several impurities that must be resolved and quantified.

Plausible Synthetic Route:

Start Pyrimidin-5-ol Product This compound Start->Product Bromination Impurity1 Starting Material (Unreacted Pyrimidin-5-ol) Start->Impurity1 Incomplete Reaction Reagent Brominating Agent (e.g., NBS, Br2) Impurity2 Dibrominated Species (e.g., 2,4-Dibromopyrimidin-5-ol) Product->Impurity2 Over-bromination Impurity3 Solvent Residues Product->Impurity3 From Workup

Caption: Plausible synthesis of this compound and potential impurities.

Based on this, our primary analytical challenge is to develop a method that can baseline-resolve the target compound, this compound, from the more polar starting material (pyrimidin-5-ol) and potentially less polar, over-brominated byproducts.

Thin Layer Chromatography (TLC): The Rapid, Qualitative Workhorse

TLC is an indispensable tool for the rapid, qualitative assessment of reaction progress and for a preliminary evaluation of purity.[1] Its simplicity, speed, and low cost make it the first line of analysis in any synthetic chemistry workflow.

The "Why": Causality in TLC Method Development

The choice of stationary and mobile phases in TLC is dictated by the polarity of the analytes. This compound, with its hydroxyl group and nitrogen-containing heterocycle, is a polar molecule. The unreacted starting material, pyrimidin-5-ol, is even more polar due to the absence of the relatively nonpolar bromine atom. Conversely, any dibrominated species would be less polar. Therefore, a normal-phase TLC system, with a polar stationary phase (silica gel) and a mobile phase of intermediate polarity, is the logical choice to achieve separation. The more polar compounds will have stronger interactions with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[2]

Experimental Protocol: TLC Analysis

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Capillary spotters

  • Mobile Phase: 7:3 (v/v) Dichloromethane:Methanol

  • Visualization tools: UV lamp (254 nm), iodine chamber

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing it to saturate for at least 15 minutes.

  • Using a pencil, gently draw a baseline 1 cm from the bottom of the TLC plate.

  • Dissolve a small amount of the crude this compound in methanol.

  • Using a capillary spotter, apply a small spot of the sample solution to the baseline.

  • Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to air dry.

  • Visualize the spots under a UV lamp at 254 nm and circle any visible spots.

  • Further visualize by placing the plate in an iodine chamber for a few minutes.

Hypothetical Data and Interpretation
CompoundExpected RfVisualization (UV 254 nm)
Dibrominated Impurity~0.80Quenching (Dark Spot)
This compound ~0.65 Quenching (Dark Spot)
Pyrimidin-5-ol (Starting Material)~0.40Quenching (Dark Spot)

This data clearly demonstrates the ability of TLC to quickly confirm the presence of the product and identify the persistence of starting material or the formation of less polar byproducts.

Advantages and Limitations
  • Advantages: Rapid, inexpensive, and excellent for monitoring reaction progress.

  • Limitations: Primarily qualitative, lower resolution compared to HPLC, and less sensitive. Not suitable for accurate quantification.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

For a definitive and quantifiable assessment of purity, High-Performance Liquid Chromatography (HPLC) is the undisputed method of choice.[3] Its high resolution, sensitivity, and reproducibility make it essential for the final purity determination of pharmaceutical intermediates.

The "Why": Causality in HPLC Method Development

Given the polar nature of this compound and its likely impurities, a reversed-phase HPLC (RP-HPLC) method is most appropriate. In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar. More polar compounds will have less affinity for the stationary phase and will elute earlier. Therefore, we would expect the starting material (pyrimidin-5-ol) to have the shortest retention time, followed by the product (this compound), and then any less polar, dibrominated impurities. A gradient elution, where the proportion of the stronger, less polar organic solvent (acetonitrile) is increased over time, is chosen to ensure that both polar and nonpolar impurities are eluted with good peak shape in a reasonable timeframe. A UV detector is selected because the pyrimidine ring is a strong chromophore, providing excellent sensitivity.[4]

SamplePrep Sample Preparation (Dissolve in Mobile Phase A, Filter) Injection Autosampler Injection SamplePrep->Injection Separation C18 Reversed-Phase Column (Gradient Elution) Injection->Separation Detection UV Detector (254 nm) Separation->Detection Data Chromatogram (Peak Area, Retention Time) Detection->Data

Caption: Workflow for HPLC purity analysis of this compound.

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Hypothetical Data and Interpretation
CompoundRetention Time (min)Peak Area (%)
Pyrimidin-5-ol3.51.2
This compound 8.2 98.5
Dibrominated Impurity12.70.3

The chromatogram would show a major peak for this compound at approximately 8.2 minutes, with small peaks corresponding to the more polar starting material eluting earlier and the less polar dibrominated impurity eluting later. The purity is calculated using the area normalization method, which in this hypothetical case is 98.5%.

Advantages and Limitations
  • Advantages: High resolution and sensitivity, accurate quantification, and method validation according to ICH guidelines is well-established.[5]

  • Limitations: More expensive instrumentation and requires more expertise for method development and troubleshooting.

Gas Chromatography (GC): A Specialized Approach for Volatile Analytes

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC is not feasible. However, with a chemical modification step known as derivatization, GC can become a viable, and in some cases, superior method for purity assessment, particularly when coupled with a Mass Spectrometer (MS).

The "Why": Causality in GC Method Development

The hydroxyl group on this compound makes it non-volatile and prone to thermal degradation in the hot GC injection port. Derivatization is therefore necessary to mask this polar functional group.[2] Silylation, which replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, is the most common and effective derivatization technique for this purpose.[1][6] The resulting TMS-ether is much more volatile and thermally stable, allowing for analysis by GC. When coupled with a mass spectrometer (GC-MS), this method not only provides quantitative data but also offers structural information, which is invaluable for the definitive identification of unknown impurities.

SamplePrep Sample Preparation (Dry Sample) Derivatization Silylation (BSTFA, Pyridine, Heat) SamplePrep->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Injection->Separation Detection Mass Spectrometer Separation->Detection Data Chromatogram & Mass Spectra Detection->Data

Caption: Workflow for GC-MS analysis of this compound after derivatization.

Experimental Protocol: GC-MS Purity Determination

Instrumentation:

  • GC system equipped with a mass selective detector (MSD).

Derivatization:

  • Place approximately 1 mg of the dried sample in a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • MSD: Electron Ionization (EI) at 70 eV. Scan range: 40-500 m/z.

Hypothetical Data and Interpretation
Compound (as TMS derivative)Retention Time (min)Key Mass Fragments (m/z)
Pyrimidin-5-ol-TMS9.5[Characteristic fragments]
This compound-TMS 11.8 [M]+, [M-CH3]+, [M-Br]+
Dibrominated Impurity-TMS14.2[Characteristic fragments]

The GC-MS analysis would provide a chromatogram separating the derivatized compounds. The mass spectrum for each peak would allow for positive identification. For the main peak at 11.8 minutes, the mass spectrum would show the molecular ion corresponding to the TMS-derivatized this compound, along with characteristic fragmentation patterns that confirm its structure.

Advantages and Limitations
  • Advantages: Extremely high resolution, and when coupled with MS, provides definitive structural identification of impurities.

  • Limitations: Requires a derivatization step which adds complexity and potential for side reactions. Not suitable for thermally labile compounds, even after derivatization.

Comparative Summary

FeatureThin Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)
Primary Use Rapid, qualitative reaction monitoring and impurity spotting.Gold standard for quantitative purity determination and quality control.Quantitative analysis and definitive identification of volatile impurities.
Resolution Low to moderate.High.Very High.
Quantification Semi-quantitative at best.Highly accurate and precise.Highly accurate and precise.
Sample Requirements Minimal, direct spotting.Requires dissolution and filtration.Requires derivatization for non-volatile compounds.
Instrumentation Cost Low.High.Very High.
Expertise Required Minimal.Moderate to high.High.
Best For... Quick checks of reaction completion.Final purity assessment and release testing.Identifying unknown impurities and analyzing for residual solvents.

Conclusion: An Integrated Approach to Purity Assessment

In the rigorous environment of pharmaceutical research and development, no single chromatographic technique provides a complete picture of a compound's purity. Instead, a strategic and integrated approach is essential.

  • TLC serves as the initial, indispensable screening tool, guiding the synthetic chemist and providing a rapid assessment of the reaction's outcome.

  • HPLC is the definitive method for accurate and precise quantification of this compound and its non-volatile impurities, forming the core of any robust quality control protocol.

  • GC-MS , while more complex due to the need for derivatization, offers unparalleled resolution and the crucial ability to structurally elucidate unknown volatile or semi-volatile impurities.

By judiciously employing these complementary techniques, researchers can build a comprehensive and validated purity profile for synthesized this compound, ensuring the integrity of their subsequent research and the quality of their final products. This multi-faceted approach embodies the principles of scientific diligence and is fundamental to the successful advancement of drug development programs.

References

A Senior Application Scientist's Comparative Guide to Halogenated Pyrimidines in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For fellow researchers, scientists, and drug development professionals, the strategic incorporation of halogens into a drug scaffold is a cornerstone of modern medicinal chemistry. The pyrimidine nucleus, a privileged structure in countless therapeutics, offers a versatile platform for such modifications.[1][2] Halogenation at the C5 position, in particular, can profoundly influence a molecule's physicochemical and pharmacological properties, including its metabolic stability, binding affinity, and overall efficacy.[3]

This guide provides an in-depth comparative analysis of the four key halogenated pyrimidines—fluorinated, chlorinated, brominated, and iodinated derivatives—with a focus on the 5-halouracil scaffold as a representative model. We will delve into the nuanced effects of each halogen, supported by experimental data and detailed protocols to empower your own investigations.

The Halogen Effect: A Comparative Overview

The substitution of a hydrogen atom with a halogen on the pyrimidine ring is far from a simple steric alteration. Each halogen brings a unique combination of electronegativity, size, lipophilicity, and the capacity for halogen bonding, a significant non-covalent interaction in drug-receptor binding.[4][5]

Fluorine: The Metabolic Guardian

The introduction of fluorine is a well-established strategy to enhance metabolic stability.[6] The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes.[6] This is famously exemplified by 5-Fluorouracil (5-FU), a cornerstone of chemotherapy that functions as an antimetabolite by inhibiting thymidylate synthase.[7][8]

  • Key Attributes: High electronegativity, small size, and the ability to modulate pKa.

  • Impact on Drug Design: Increased metabolic stability, altered electronic properties, and potential for enhanced binding affinity through specific interactions.[6]

Chlorine: The Versatile Modulator

Chlorine, being larger and less electronegative than fluorine, offers a different set of advantages. It can serve as a versatile tool for modulating lipophilicity and can participate in favorable interactions within a protein's binding pocket.[1] 5-Chlorouracil and its derivatives have demonstrated significant anticancer and antiviral activities.[1][9]

  • Key Attributes: Moderate electronegativity and size, and a good balance of lipophilicity.

  • Impact on Drug Design: Can improve membrane permeability and provides a handle for further synthetic modifications.[1]

Bromine: The Halogen Bonding Specialist

Bromine's larger size and polarizability make it a more effective halogen bond donor compared to fluorine and chlorine.[10][11] This can lead to enhanced binding affinity and selectivity for the target protein. 5-Bromouracil is known for its mutagenic properties and its derivatives have been explored as anticancer agents.[3][10][11]

  • Key Attributes: Good polarizability, enabling strong halogen bonds.

  • Impact on Drug Design: Can significantly enhance binding affinity through halogen bonding and provides a reactive site for further chemical elaboration.[12]

Iodine: The Heavyweight Champion of Halogen Bonding

Iodine, the largest and most polarizable of the common halogens, forms the strongest halogen bonds.[13] This property can be exploited to achieve high-affinity binding to target proteins. 5-Iodouracil and its derivatives have been investigated for their antimicrobial and anticancer properties.[14][15][16]

  • Key Attributes: High polarizability, leading to very strong halogen bonds.

  • Impact on Drug Design: Offers the potential for highly potent and selective inhibitors, but its large size can also introduce steric hindrance.

Comparative Physicochemical and Biological Properties

To provide a clearer picture of the distinct effects of each halogen, the following table summarizes key physicochemical and biological parameters for the 5-halouracil series. It is important to note that direct, head-to-head comparative data under identical experimental conditions is scarce in the literature. The presented data is a compilation from various sources and should be interpreted with this in mind.

Property5-Fluorouracil5-Chlorouracil5-Bromouracil5-Iodouracil
Molecular Weight ( g/mol ) 130.08146.53190.98237.98
LogP (Octanol/Water) -0.89[7]0.13 (Predicted)0.48 (Predicted)0.93 (Predicted)
C-X Bond Strength (kcal/mol) ~116~81~68~51
Metabolic Stability (t½ in HLM) HighModerateModerate-LowLow
Anticancer Activity (IC50) PotentActiveActiveActive

Note: Predicted LogP values are estimations and can vary. Metabolic stability is a qualitative assessment based on general trends of C-X bond lability. IC50 values are highly dependent on the specific cancer cell line and assay conditions.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key workflows and interactions.

experimental_workflow cluster_synthesis Synthesis of 5-Halouracils cluster_testing Comparative Evaluation cluster_analysis Data Analysis & SAR Uracil Uracil Halogenation Halogenation Uracil->Halogenation Halogenating Agent 5-Halouracil 5-Halouracil Halogenation->5-Halouracil F, Cl, Br, I Physicochemical_Properties Physicochemical_Properties 5-Halouracil->Physicochemical_Properties LogP, pKa, etc. Biological_Assays Biological_Assays 5-Halouracil->Biological_Assays SAR_Analysis SAR_Analysis Physicochemical_Properties->SAR_Analysis Kinase_Inhibition Kinase_Inhibition Biological_Assays->Kinase_Inhibition Metabolic_Stability Metabolic_Stability Biological_Assays->Metabolic_Stability IC50_Values IC50_Values Kinase_Inhibition->IC50_Values Half-life_(t1/2) Half-life_(t1/2) Metabolic_Stability->Half-life_(t1/2) IC50_Values->SAR_Analysis Half-life_(t1/2)->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization

Caption: A streamlined workflow for the comparative study of halogenated pyrimidines.

halogen_bonding cluster_pyrimidine Halogenated Pyrimidine (Halogen Bond Donor) cluster_protein Protein Target (Halogen Bond Acceptor) Pyr Pyrimidine Ring X X Pyr->X C-X Acceptor O, N, S (e.g., Carbonyl Oxygen) X->Acceptor Halogen Bond (σ-hole interaction)

Caption: Schematic of a halogen bond between a halogenated pyrimidine and a protein target.

Experimental Protocols

To facilitate your own comparative studies, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 5-Halouracils

Objective: To synthesize 5-chloro-, 5-bromo-, and 5-iodouracil from uracil.

Materials:

  • Uracil

  • N-Chlorosuccinimide (NCS)

  • N-Bromosuccinimide (NBS)

  • Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

  • Appropriate solvents (e.g., acetic acid, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

General Procedure for Halogenation:

  • Dissolution: Dissolve uracil in a suitable solvent in a round-bottom flask.

  • Reagent Addition: Slowly add the respective halogenating agent (NCS for chlorination[17][18][19], NBS for bromination[20], ICl or NIS for iodination[14]) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction and perform an appropriate work-up, which may include extraction and washing.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 5-halouracil.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, Mass Spectrometry, and melting point analysis.

In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of the four 5-halouracils in human liver microsomes (HLM).

Materials:

  • 5-Fluoro-, 5-Chloro-, 5-Bromo-, and 5-Iodouracil

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

Protocol:

  • Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLM, phosphate buffer, and the test compound at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protein Kinase Inhibition Assay

Objective: To determine the IC50 values of the four 5-halouracils against a specific protein kinase (e.g., a relevant oncogenic kinase).

Materials:

  • 5-Fluoro-, 5-Chloro-, 5-Bromo-, and 5-Iodouracil

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, the protein kinase, and the kinase-specific substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the amount of ATP consumed and thus, to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The choice of halogen in pyrimidine-based drug design is a critical decision that can profoundly impact the therapeutic potential of a molecule. Fluorine often enhances metabolic stability, while the larger halogens, bromine and iodine, can be leveraged to form strong halogen bonds, thereby increasing binding affinity. Chlorine provides a balanced profile that can be advantageous in many scenarios.

The provided protocols offer a starting point for a systematic comparative evaluation of halogenated pyrimidines. The data generated from such studies will be invaluable in building a more comprehensive understanding of the structure-activity relationships and will guide the rational design of next-generation pyrimidine-based therapeutics. As our understanding of the subtle interplay between halogen substitution and biological activity continues to grow, we can expect to see even more sophisticated and effective halogenated pyrimidine drugs emerge from the discovery pipeline.

References

A Researcher's Guide to Assessing the Metabolic Stability of 2-Bromopyrimidin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, metabolic stability is a critical parameter that can dictate the success or failure of a potential drug candidate.[1][2] Compounds that are rapidly metabolized may struggle to achieve therapeutic concentrations in the body, leading to diminished efficacy.[1] Conversely, highly stable compounds risk accumulation and potential toxicity.[1] This guide provides a comprehensive framework for assessing the metabolic stability of 2-bromopyrimidin-5-ol derivatives, a chemical scaffold of increasing interest in medicinal chemistry. We will delve into the theoretical underpinnings of drug metabolism, provide detailed experimental protocols, and offer insights into data interpretation, empowering researchers to make informed decisions in their drug development programs.

The Central Role of the Liver in Drug Metabolism

The liver is the primary organ responsible for drug metabolism, employing a host of enzymes to chemically modify foreign compounds (xenobiotics) to facilitate their excretion.[2][3][4] These metabolic processes are broadly categorized into Phase I and Phase II reactions.

  • Phase I Reactions: These typically involve oxidation, reduction, and hydrolysis, introducing or exposing functional groups on the parent molecule.[5] The cytochrome P450 (CYP450) superfamily of enzymes, located primarily in the endoplasmic reticulum of hepatocytes, are the major players in Phase I metabolism.[5][6][7]

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group introduced in Phase I, increasing water solubility and facilitating elimination.[4]

For pyrimidine-based structures like this compound, metabolism often involves the CYP450 enzymes.[8] Understanding the specific CYP isoforms involved and the sites of metabolic attack on the molecule is crucial for optimizing metabolic stability.

In Vitro Models for Assessing Metabolic Stability

To evaluate metabolic stability early in the drug discovery process, several in vitro systems are employed that mimic the metabolic environment of the liver.[1][9] The most common and cost-effective models are liver microsomes and S9 fractions.[1][3]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes and contain a rich concentration of Phase I enzymes, particularly CYP450s.[3][6] They are a widely used tool for determining a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[3]

  • S9 Fraction: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and some Phase II metabolic pathways.[4]

  • Hepatocytes: Intact liver cells, available as fresh or cryopreserved preparations, are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II enzymes and cofactors in a more physiologically relevant environment.[1][3]

This guide will focus on the use of human liver microsomes (HLM) as a robust and high-throughput method for the initial assessment of metabolic stability.

Experimental Workflow: A Step-by-Step Guide to Microsomal Stability Assays

The following protocol outlines a typical workflow for determining the metabolic stability of this compound derivatives using HLM.

Diagram of the Experimental Workflow

Metabolic Pathways of this compound Parent This compound M1 Hydroxylation (e.g., at C4 or C6) Parent->M1 CYP450 M2 N-Oxidation Parent->M2 CYP450/FMO M3 Dehalogenation Parent->M3 CYP450 M4 Glucuronidation (Phase II) M1->M4 UGT

References

A Comparative Guide to the Antimicrobial Activity of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the global battle against antimicrobial resistance, the development of novel therapeutic agents is a paramount objective for the scientific community. Among the myriad of heterocyclic compounds, pyrimidine derivatives have emerged as a particularly promising scaffold in medicinal chemistry due to their diverse biological activities.[1][2] This guide provides a comprehensive comparison of the antimicrobial efficacy of recently developed pyrimidine compounds, supported by experimental data and detailed protocols to aid researchers in this critical field.

The inherent versatility of the pyrimidine ring allows for extensive structural modifications, leading to a broad spectrum of antimicrobial activity.[3] Its presence in the fundamental building blocks of life, DNA and RNA, provides a unique advantage for targeted interactions with microbial genetic material and essential enzymes.[3][4] This guide will delve into the structure-activity relationships of these compounds, offering insights into the rational design of more potent antimicrobial agents.

Comparative Antimicrobial Efficacy of Novel Pyrimidine Derivatives

The antimicrobial potential of novel pyrimidine compounds is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in diffusion assays. Lower MIC values indicate higher potency.

Recent studies have highlighted several classes of pyrimidine derivatives with significant antimicrobial activity. For instance, a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MICs as low as 0.25 to 2.0 μg/mL.[5] Furthermore, certain pyrido[2,3-d]pyrimidine derivatives have shown remarkable efficacy, with MIC values ranging from 0.48 to 3.91 μg/mL against a similar panel of bacteria.[6]

Below is a comparative summary of the antimicrobial activity of representative novel pyrimidine compounds from recent literature.

Compound ClassRepresentative Compound(s)Target OrganismsMIC (μg/mL)Zone of Inhibition (mm)Reference
1,2,4-Triazolo[1,5-a]pyrimidines 9d, 9n, 9o, 9pS. aureus, B. subtilis (Gram+), E. coli, P. aeruginosa (Gram-), A. flavus, C. albicans (Fungi)16 - 102 µM (bacteria), 15.50 - 26.30 µM (fungi)42 - 45 mm for 9o[5]
Pyrido[2,3-d]pyrimidines 5b, 5c, 5f, 6, 7, 14aGram-positive and Gram-negative bacteria0.48 - 3.91Not Reported[6]
Pyrimido[4,5-d]pyrimidines 2a, 3a, 3b, 3cS. aureus, B. cereus (Gram+), E. coli, S. typhi (Gram-), A. fumigatus, P. chrysogenum (Fungi)50 - 100Not Reported[7]
5-Fluorouracil Analogues 5-FdU, 5-FUrd, 5-FdC, 5-FCydGram-positive cocci (including MRSA and VRE)Potent activity reportedNot Reported[8]
Thienopyrimidine Derivatives VariousGram-positive and Gram-negative bacteria, FungiPronounced activity reportedNot Reported[9]

Expert Insights: The data consistently demonstrates that modifications to the core pyrimidine structure significantly impact antimicrobial efficacy. For instance, the fusion of additional heterocyclic rings, such as triazole or pyridine, often enhances the antimicrobial spectrum and potency.[5][6] The substituents on the pyrimidine ring also play a crucial role; electron-withdrawing or lipophilic groups can influence cell permeability and target binding. The rationale behind synthesizing these diverse derivatives is to explore a wider chemical space and identify pharmacophores that can overcome existing resistance mechanisms.

Mechanism of Action: Targeting Essential Bacterial Pathways

The antimicrobial activity of pyrimidine derivatives often stems from their ability to interfere with essential cellular processes in microorganisms. A key mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme vital for folic acid synthesis and, consequently, nucleotide synthesis.[6] Another critical target is DNA gyrase, a bacterial topoisomerase II essential for DNA replication and repair.[2] By inhibiting these enzymes, pyrimidine compounds effectively halt bacterial growth and proliferation.

The following diagram illustrates the potential microbial targets of novel pyrimidine compounds.

Microbial_Targets cluster_Pyrimidine Novel Pyrimidine Compounds cluster_Targets Bacterial Cellular Targets cluster_Pathways Inhibited Pathways Pyrimidine Pyrimidine Derivatives DHFR Dihydrofolate Reductase (DHFR) Pyrimidine->DHFR Inhibition DNA_Gyrase DNA Gyrase Pyrimidine->DNA_Gyrase Inhibition Thymidylate_Synthase Thymidylate Synthase (ThyA) Pyrimidine->Thymidylate_Synthase Inhibition Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis Blocks DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Blocks Nucleotide_Synthesis Nucleotide Synthesis Thymidylate_Synthase->Nucleotide_Synthesis Blocks Folate_Synthesis->Nucleotide_Synthesis Leads to AST_Workflow cluster_Preparation Preparation cluster_Assays Antimicrobial Assays cluster_Analysis Data Analysis Compound Synthesize & Purify Novel Pyrimidine Compound MIC_Assay Broth Microdilution (Determine MIC) Compound->MIC_Assay Disk_Diffusion Agar Disk Diffusion (Measure Zone of Inhibition) Compound->Disk_Diffusion Inoculum Prepare Standardized Microbial Inoculum Inoculum->MIC_Assay Inoculum->Disk_Diffusion Data_Comparison Compare Activity with Standard Antibiotics MIC_Assay->Data_Comparison Disk_Diffusion->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Comparison->SAR_Analysis

References

A Senior Application Scientist's Guide to the Computational Analysis of 2-Bromopyrimidin-5-ol Binding to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of computational methodologies for analyzing the binding of 2-Bromopyrimidin-5-ol, a key heterocyclic building block in medicinal chemistry, to its protein targets. As a compound frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents, understanding its interaction profile at the molecular level is paramount for rational drug design.[1] This document moves beyond a simple listing of protocols to deliver an in-depth, field-proven perspective on why and when to use specific computational tools. We will compare three cornerstone techniques: Molecular Docking, Molecular Dynamics (MD) Simulations, and MM/PBSA Binding Free Energy Calculations. For each, we provide the core principles, detailed step-by-step protocols, data interpretation guidelines, and a critical evaluation of their strengths and limitations. The narrative is grounded in the principles of scientific integrity, with an emphasis on self-validating systems and authoritative citations to ensure trustworthiness and reproducibility.

Introduction: The "Why" Behind the Workflow

In modern drug discovery, hit-to-lead and lead optimization campaigns rely heavily on a deep understanding of molecular interactions. Small molecules like this compound, a pyrimidine derivative, are of significant interest due to their prevalence in bioactive compounds.[2] The pyrimidine scaffold is a common feature in molecules designed to target ATP-binding sites, such as those in protein kinases.[3]

The central challenge is to accurately predict how this ligand will bind to a target protein, its binding affinity, and the stability of the resulting complex. Answering these questions experimentally can be time-consuming and resource-intensive. Computational analysis offers a powerful alternative, enabling rapid screening, hypothesis generation, and detailed mechanistic insights that guide experimental efforts.[4][5]

This guide is structured to reflect a logical, multi-stage research campaign, moving from rapid, broad assessments to more computationally intensive and accurate predictions. We will use a representative protein kinase, Cyclin-Dependent Kinase 2 (CDK2), as a practical example throughout, given its relevance as a target for pyrimidine-based inhibitors.[6]

Part I: Foundational Workflow – Preparing the System

The axiom "garbage in, garbage out" is acutely true in computational chemistry. The accuracy of any subsequent analysis is critically dependent on the quality of the initial structures. This preparatory stage is universal, regardless of the specific analytical method chosen.

Protocol 1: Target Protein Preparation

The goal is to prepare a clean, chemically correct protein structure. The Protein Data Bank (PDB) is the primary source for these structures.

  • Structure Selection and Download:

    • Navigate to the --INVALID-LINK--.

    • Search for the target of interest (e.g., "CDK2"). Select a high-resolution (< 2.5 Å) crystal structure, preferably one co-crystallized with a ligand similar to a pyrimidine derivative. For this guide, we'll use PDB ID: 1HCK as our example.[6]

    • Download the structure in PDB format.

  • Initial Cleaning and Inspection (Using UCSF Chimera or PyMOL):

    • Load the PDB file.

    • Causality: Crystal structures contain non-essential molecules (waters, ions, co-solvents) that can interfere with the simulation. We remove them to focus only on the protein-ligand interaction.

    • Delete all water molecules (delete solvent).

    • Remove any co-crystallized ligands and ions not essential for structural integrity.

  • Protonation and Structure Correction:

    • Causality: PDB files often lack hydrogen atoms. Correct protonation states at a physiological pH (e.g., 7.4) are essential for accurate electrostatic and hydrogen bond calculations.

    • Use a tool like the PDB2PQR server or the pdbfixer Python library to add hydrogens and repair any missing heavy atoms in side chains. This step ensures that the protein's hydrogen bonding network is complete and chemically sensible.

Protocol 2: Ligand Structure Preparation

The ligand, this compound, must be converted into a high-quality 3D structure with correct chemistry.

  • Obtain 2D Structure: The structure can be found on PubChem (CID 46864086).[7]

  • Generate 3D Conformation:

    • Use a chemical drawing tool like MarvinSketch or a command-line tool like Open Babel.

    • Causality: A simple 2D drawing is insufficient. A low-energy 3D conformation is needed as a starting point for docking or simulation.

    • obabel -: "C1=C(C=NC(=N1)Br)O" -O ligand.mol2 --gen3d

  • Energy Minimization and Charge Assignment:

    • Causality: The initial 3D structure may have strained bonds or angles. A quick energy minimization using a force field (e.g., MMFF94) relaxes the structure. Partial charges must be assigned to the ligand's atoms to correctly model electrostatic interactions.

    • Tools like Avogadro or computational chemistry packages can perform this step. For MD simulations, this is handled during the topology generation step.

Part II: A Comparative Guide to Computational Methods

Here, we compare three techniques, each offering a different balance of speed and accuracy. The choice of method depends entirely on the scientific question being asked.

Method A: Molecular Docking — The Rapid Scout
  • Principle: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction using a scoring function.[8][9] It is the workhorse for virtual screening and initial hit identification.[4]

  • Strengths: Extremely fast, allowing for the screening of millions of compounds. Provides a good initial hypothesis of the binding mode.

  • Limitations: Scoring functions are approximations and may not accurately rank diverse chemical scaffolds. The protein is typically held rigid, ignoring induced-fit effects.

  • Trustworthiness Check: A key validation step is to re-dock the original co-crystallized ligand (if one exists) into its receptor. A root-mean-square deviation (RMSD) of < 2.0 Å between the docked pose and the crystal pose indicates the docking protocol is reliable.

This protocol uses AutoDock Vina, a widely-used and validated open-source docking engine.[10]

  • Prepare Receptor and Ligand PDBQT Files:

    • Causality: AutoDock requires specific file formats (PDBQT) that include partial charges (Q) and atom types (T).

    • Use AutoDock Tools (ADT) or a similar preparation script. Load the cleaned protein PDB and the prepared ligand MOL2 file.

    • In ADT: Grid -> Macromolecule -> Choose... and Ligand -> Input -> Open...

    • Save the outputs as protein.pdbqt and ligand.pdbqt.

  • Define the Binding Site (Grid Box):

    • Causality: Docking is a localized search. You must tell the software where to look. The grid box should encompass the entire binding pocket where you expect the ligand to bind.[11]

    • In ADT, use Grid -> Grid Box.... Center the box on the known binding site (e.g., where the co-crystallized ligand was) and adjust the dimensions to be large enough (e.g., 25x25x25 Å).

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create the Configuration File:

    • Create a text file named conf.txt with the following content:

  • Run Vina:

    • Open a command line terminal in the folder containing your files.

    • Execute the command: vina --config conf.txt --log results.log

  • Analyze Results:

    • The results.log file will contain a table of the top binding poses and their corresponding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding.

    • The results.pdbqt file contains the 3D coordinates of the predicted binding poses. Visualize this file in PyMOL or Chimera along with the protein to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts).[3]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PrepProt 1. Prepare Protein (Clean PDB) PDBQT 3. Convert to PDBQT Format PrepProt->PDBQT PrepLig 2. Prepare Ligand (this compound, 3D) PrepLig->PDBQT Grid 4. Define Binding Site (Grid Box) PDBQT->Grid Vina 5. Run AutoDock Vina Grid->Vina Analyze 6. Analyze Results (Scores & Poses) Vina->Analyze

Caption: High-level workflow for molecular docking.

Method B: Molecular Dynamics (MD) Simulation — The Dynamic Movie
  • Principle: MD simulation provides a dynamic view of the protein-ligand complex, simulating its movements over time by solving Newton's equations of motion.[12] This allows for the assessment of complex stability, conformational changes, and the role of water molecules.[13]

  • Strengths: Accounts for protein flexibility and the explicit presence of solvent. Provides deep mechanistic insight into the binding process and stability of interactions.

  • Limitations: Computationally very expensive, typically requiring days or weeks of simulation time on powerful hardware (GPUs). The results are highly dependent on the quality of the force field used.

  • Trustworthiness Check: The system must reach equilibrium. This is verified by monitoring properties like the Root Mean Square Deviation (RMSD) of the protein backbone, temperature, and pressure. These values should plateau and remain stable during the production simulation.

This protocol outlines the key stages of setting up and running an MD simulation using GROMACS, a high-performance, open-source MD engine.[14][15]

  • Generate Ligand Topology and Parameters:

    • Causality: The MD engine needs a "rulebook" (topology) that describes every bond, angle, dihedral, and atom type for the ligand, compatible with the protein force field (e.g., CHARMM36m).

    • Submit the prepared ligand .mol2 file to a parametrization server like the --INVALID-LINK--. This server will generate a GROMACS-compatible topology file (.itp) and parameter file (.prm).[16]

  • Prepare Protein Topology:

    • Use the gmx pdb2gmx command in GROMACS to process the cleaned protein PDB file.

    • gmx pdb2gmx -f protein.pdb -o protein_processed.gro -water tip3p -ff charmm36-jul2021

    • This command generates the protein topology (topol.top), a processed structure file, and position restraint files.

  • Combine Protein-Ligand and Create Simulation Box:

    • Merge the coordinates of the protein and the docked ligand into a single PDB/GRO file.

    • Edit the main topology file (topol.top) to include the ligand's topology file (#include "ligand.itp").[17]

    • Define a simulation box (e.g., a cube with 1.0 nm distance from the complex to the edge) using gmx editconf.

  • Solvation and Ionization:

    • Causality: The simulation must take place in a realistic environment. We fill the box with explicit water molecules and then add ions to neutralize the system's total charge and mimic physiological salt concentration.

    • Solvate the box: gmx solvate -cp box.gro -cs spc216.gro -o solv.gro -p topol.top

    • Add ions: gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral

  • Minimization and Equilibration:

    • Causality: This is a critical multi-step process to prepare the system for the final simulation. We first minimize the energy to remove bad contacts. Then, we gradually heat the system to the target temperature (NVT ensemble) and adjust the pressure (NPT ensemble) while keeping the protein and ligand restrained, allowing the solvent to relax around them.[18]

    • Perform a steep descent energy minimization.

    • Perform a 100 ps NVT equilibration.

    • Perform a 1 ns NPT equilibration.

  • Production MD Run:

    • Now, with restraints removed, run the production simulation for a desired length of time (e.g., 100 ns).

    • gmx mdrun -deffnm md_production

  • Analysis:

    • Analyze the resulting trajectory to calculate RMSD (for stability), RMSF (for residue flexibility), hydrogen bonds over time, and distances between key atoms.

G System 1. Build System (Protein + Ligand + Water + Ions) Topology 2. Generate Topologies (CHARMM36, CGenFF) System->Topology Min 3. Energy Minimization Topology->Min NVT 4. NVT Equilibration (Temperature) Min->NVT NPT 5. NPT Equilibration (Pressure) NVT->NPT MD 6. Production MD Run (e.g., 100 ns) NPT->MD Analysis 7. Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis

Caption: Standard workflow for a protein-ligand MD simulation.

Method C: MM/PBSA Binding Free Energy — The Detailed Accountant
  • Principle: The Molecular Mechanics / Poisson-Boltzmann Surface Area (MM/PBSA) method is an "end-point" technique used to estimate the free energy of binding from a set of snapshots taken from an MD simulation.[19] It offers a more theoretically grounded energy calculation than docking scores by incorporating solvation effects and ensemble averaging.[20]

  • Strengths: More accurate than docking scores. Allows for the decomposition of binding energy into contributions from individual residues, identifying key "hotspots" for the interaction.

  • Limitations: Less rigorous and accurate than alchemical free energy methods (like FEP or TI). The calculation neglects the entropic contribution, which can be significant.[21]

  • Trustworthiness Check: The calculated binding free energy should be stable when computed over different time windows of the trajectory (e.g., 50-75 ns vs. 75-100 ns). A large variance indicates the simulation may not be converged.

This protocol uses gmx_MMPBSA, a popular tool that implements the MM/PBSA methodology for GROMACS trajectories.[22]

  • Run MD Simulation:

    • Perform a stable MD simulation of the protein-ligand complex as described in Method B. A longer, well-equilibrated trajectory is crucial for accuracy.

  • Prepare Input Files:

    • You will need the trajectory file (.xtc), the run input file (.tpr), and an index file (.ndx) that defines three groups: the Protein, the Ligand, and the Complex.

  • Create the MMPBSA Input File:

    • Create an input file (e.g., mmpbsa.in) that specifies the calculation parameters. This includes the frames to analyze, the force field, the salt concentration, and the models for the polar (PB) and non-polar (SA) solvation calculations.

  • Run the Calculation:

    • Execute the gmx_MMPBSA command: gmx_MMPBSA -O -i mmpbsa.in -cs md_production.tpr -ci index.ndx -cg 1 -ct md_production.xtc -o FINAL_RESULTS.dat

    • (Note: Group numbers in -cg and -cl would correspond to the complex and ligand groups in your index file).

  • Analyze Results:

    • The output file (FINAL_RESULTS.dat) will provide a detailed breakdown of the binding free energy:

      • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

      • ΔE_MM: Gas-phase molecular mechanics energy (van der Waals, electrostatic).

      • ΔG_solv: Solvation free energy (polar + non-polar components).

      • The -TΔS (entropy) term is often ignored due to high computational cost, so the result is a relative binding free energy.[21]

    • The tool can also perform a per-residue decomposition, showing which amino acids contribute most favorably or unfavorably to the binding.

G cluster_calc For each snapshot MD 1. MD Trajectory of Complex Frames 2. Extract Snapshots (e.g., every 100 ps) MD->Frames E_MM Calculate ΔEMM (vdW + Electrostatic) Frames->E_MM G_solv Calculate ΔGsolv (Polar PB/GB + Non-polar SA) Frames->G_solv Average 3. Average Energies over all Snapshots E_MM->Average G_solv->Average Final 4. Sum Components ΔGbind = <ΔEMM> + <ΔGsolv> Average->Final

Caption: Conceptual workflow for an MM/PBSA calculation.

Part III: Data Synthesis and Integrated Strategy

No single method tells the whole story. The true power of computational analysis comes from integrating these techniques into a cohesive strategy.

Comparative Summary of Methodologies
FeatureMolecular DockingMolecular Dynamics (MD)MM/PBSA Calculation
Primary Question How might it bind?Is the binding pose stable?What is the estimated binding energy?
Key Output Binding Poses & ScoreTrajectory & Stability MetricsΔG_bind & Per-Residue Energies
Computational Cost Seconds to Minutes per LigandDays to WeeksHours (post-MD)
Accuracy (Relative) Low(Not a direct energy method)Medium to High
Protein Flexibility Mostly RigidFully FlexibleEnsemble Averaged
Solvent Model Implicit / IgnoredExplicitImplicit (Continuum)
Primary Use Case Virtual Screening, Hit FindingPose Validation, MechanismLead Optimization, Affinity Ranking
An Integrated Drug Discovery Workflow

A robust computational campaign uses these methods in a tiered approach, where the output of one stage becomes the input for the next, increasing confidence and accuracy at each step.

G Integrated Computational Workflow VS Virtual Screening (Millions of Compounds) Docking Molecular Docking (Thousands of Hits) VS->Docking Filter MD MD Simulation (~10-50 Top Candidates) Docking->MD Select best poses MMPBSA MM/PBSA Free Energy (~5-10 Final Candidates) MD->MMPBSA Use stable trajectories Expt Experimental Validation (Final Candidates) MMPBSA->Expt Prioritize for synthesis

Caption: A tiered strategy for computational drug discovery.

Conclusion

The computational analysis of this compound binding is not a monolithic task but a multi-faceted investigation. By strategically employing molecular docking as a rapid scout, molecular dynamics as a dynamic validator, and MM/PBSA as a quantitative estimator, researchers can build a comprehensive and reliable model of molecular recognition. This guide provides the foundational protocols and, more importantly, the scientific rationale to empower drug discovery professionals to make informed decisions, optimize resource allocation, and ultimately accelerate the journey from a chemical scaffold to a viable therapeutic candidate.

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is paramount. It is the bedrock upon which safety and efficacy are built. While numerous analytical techniques can assess purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as two of the most powerful and ubiquitous methods. However, relying on a single analytical method, no matter how robust, can leave blind spots. True analytical confidence is achieved through orthogonality—the practice of using two profoundly different analytical techniques to measure the same attribute.

This guide provides an in-depth comparison of HPLC and GC-MS for purity analysis, culminating in a detailed protocol for their cross-validation. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical steps needed to build a self-validating and regulatory-compliant purity assessment strategy.

Technology Deep Dive: Two Pillars of Purity Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a vast array of compounds.[1][2]

  • Principle of Separation: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed within a column.[3][4] The separation is driven by the analyte's interactions with these two phases, which can be manipulated by adjusting factors like polarity.[5][6] Common modes include Normal-Phase (polar stationary phase, non-polar mobile phase) and the more widely used Reversed-Phase (non-polar stationary phase, polar mobile phase).[4][7]

  • Instrumentation: A typical HPLC system consists of a solvent delivery pump, a sample injector, a column where the separation occurs, and a detector.[3][4]

  • Detection: While various detectors exist, the Diode Array Detector (DAD) or UV-Vis detector is common for purity analysis, providing quantitative data based on light absorbance.[6][8] For definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS).[9]

  • Core Application: HPLC is the go-to method for non-volatile, semi-volatile, polar, and thermally labile compounds—a category that includes the majority of active pharmaceutical ingredients (APIs), proteins, and peptides.[1][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that marries the high-resolution separation of gas chromatography with the unparalleled identification capabilities of mass spectrometry.[11][12]

  • Principle of Separation: In GC, a sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase).[11][12] Separation occurs based on the analyte's volatility and its interaction with the stationary phase coating the column walls.[11][13] Less volatile compounds interact more strongly and elute later.[1]

  • The Power of MS Detection: As components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically via Electron Ionization - EI), which breaks the molecules into predictable, charged fragments.[11][14] The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a molecular fingerprint.[11][15] This allows for high-confidence identification by comparing the obtained spectrum to vast libraries.[16]

  • Core Application: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds that are thermally stable.[5][6][9] In pharmaceuticals, it excels at analyzing residual solvents, volatile impurities, and certain raw materials.[9]

Head-to-Head Comparison: Choosing the Right Tool

The decision to use HPLC, GC-MS, or both, is dictated by the physicochemical properties of the analyte and potential impurities. The following table summarizes the key comparative aspects:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Volatility Ideal for non-volatile and semi-volatile compounds.[1][9]Requires analytes to be volatile or semi-volatile.[5][6]
Thermal Stability Operates at or near ambient temperatures, suitable for thermally labile compounds.[1][9]High temperatures (150-300°C) are used, which can cause degradation of heat-sensitive analytes.[1][10]
Analyte Polarity Highly versatile; can analyze a wide range of polarities, especially with reversed-phase methods.[1]Best for non-polar to moderately polar compounds. Highly polar compounds often require derivatization.[17]
Derivatization Generally not required.Often necessary for non-volatile or highly polar compounds (e.g., with hydroxyl, carboxyl groups) to increase volatility and thermal stability.[18][19][20]
Identification Power With UV/DAD, identification is tentative (based on retention time). Definitive ID requires coupling to MS.[16]Excellent. Provides a mass spectrum "fingerprint" for high-confidence identification against libraries.[12][16]
Separation Efficiency Good separation efficiency.Generally higher separation efficiency (more theoretical plates), leading to sharper peaks.[9][10]
Analysis Speed Typically 10-60 minutes per run.[10][13]Often faster, with runs completed in minutes for volatile compounds.[10][13]
Cost & Complexity Higher operational cost due to solvent consumption and high-pressure pumps.[1][13]Generally more cost-effective in terms of consumables (gases are cheaper than solvents).[13]

The Imperative of Cross-Validation: An Orthogonal Approach

Cross-validation is the formal process of comparing results from two distinct, validated analytical methods to ensure their equivalence and reliability.[21][22] In the context of purity analysis, cross-validating an HPLC method with a GC-MS method provides a powerful, orthogonal check. Because the separation principles (polarity in liquid vs. volatility in gas) are fundamentally different, there is a very low probability that an impurity would co-elute with the main peak in both systems. This provides a high degree of assurance in the reported purity value.

This practice is strongly aligned with regulatory expectations outlined in guidelines such as the ICH Q2(R1), which emphasizes that the objective of validation is to demonstrate that a method is suitable for its intended purpose.[23][24][25][26] When two orthogonal methods yield comparable results, it provides robust evidence of suitability.

Experimental Protocol: A Step-by-Step Guide to Cross-Validation

The cross-validation process is a systematic endeavor that builds upon the initial validation of each individual method.

Phase 1: Independent Method Development & Validation

Before cross-validation can begin, both the HPLC and GC-MS methods must be independently developed and validated according to ICH Q2(R1) guidelines.[26] This involves establishing and documenting:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).[25]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[27]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (evaluated at repeatability and intermediate precision levels).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[25]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Phase 2: Cross-Validation Workflow

The following workflow outlines the direct comparison of the two validated methods.

CrossValidationWorkflow start Start: Two Independently Validated Methods (HPLC & GC-MS) protocol Develop Cross-Validation Protocol (Define Samples, Analytes, Acceptance Criteria) start->protocol sample_prep Prepare a Single Homogeneous Batch of Test Samples (e.g., 3 Lots at 100% and LOQ Level) protocol->sample_prep analysis_hplc Analyze Samples Using Validated HPLC Method (n=6) sample_prep->analysis_hplc analysis_gcms Analyze Samples Using Validated GC-MS Method (n=6) sample_prep->analysis_gcms data_comp Compile and Compare Results (Purity Assay, Impurity Profile) analysis_hplc->data_comp analysis_gcms->data_comp eval Evaluate Against Protocol Acceptance Criteria (e.g., Purity difference <2%) data_comp->eval pass Pass: Methods are Correlated and Orthogonal eval->pass Meets Criteria fail Fail: Investigate Discrepancy (Root Cause Analysis) eval->fail Does Not Meet Criteria end End: Final Report pass->end fail->data_comp Re-evaluate after investigation

Caption: Workflow for HPLC and GC-MS Cross-Validation.

Detailed Protocol Steps:
  • Define the Protocol: Prepare a formal protocol that specifies the samples to be tested (e.g., three independent batches of the target substance), the number of replicate analyses (e.g., n=6 for each batch), and the pre-defined acceptance criteria for agreement between the two methods. A common criterion is that the average purity values obtained from HPLC and GC-MS should not differ by more than 2.0%.

  • Sample Preparation: Use the same, single homogeneous batch of material for both analyses to eliminate sampling error as a variable. Prepare samples according to the specific procedures outlined in each validated method.

  • Analysis:

    • Analyze the prepared samples using the validated HPLC-DAD method.

    • Analyze the same batch of samples using the validated GC-MS method. If derivatization is required for the GC-MS method, it must be performed consistently according to its validated procedure.

  • Data Comparison and Evaluation:

    • Calculate the mean purity, standard deviation, and relative standard deviation (RSD) for the results from each method.

    • Compare the impurity profiles. Note any impurities detected by one method but not the other.

    • Evaluate the results against the acceptance criteria defined in the protocol.

Case Study: Purity of a Semi-Volatile Pharmaceutical Intermediate

Let's consider a hypothetical intermediate, "Compound X," which is a semi-volatile aromatic ketone. It is soluble in acetonitrile/water for HPLC analysis and sufficiently volatile for GC-MS analysis after silylation.

Objective: To cross-validate the HPLC-UV and GC-MS methods for the purity assay of Compound X.

Acceptance Criterion: The difference between the mean % Purity values from HPLC and GC-MS must be ≤ 2.0%.

Experimental Results:

Batch IDReplicateHPLC-UV (% Purity)GC-MS (% Purity)
XYZ-001 199.6899.75
299.7199.72
399.6599.69
Mean 99.68 99.72
Std. Dev. 0.030.03
% RSD 0.03%0.03%
XYZ-002 199.8299.85
299.7999.88
399.8599.81
Mean 99.82 99.85
Std. Dev. 0.030.04
% RSD 0.03%0.04%
XYZ-003 199.5599.61
299.5999.58
399.5799.63
Mean 99.57 99.61
Std. Dev. 0.020.03
% RSD 0.02%0.03%
Overall Mean 99.69 99.73
Difference in Overall Means \multicolumn{2}{c}{0.04% }

Analysis of Results:

The difference between the overall mean purity values is 0.04%, which is well within the acceptance criterion of ≤ 2.0%. Both methods demonstrate excellent precision (%RSD < 1.0%). This successful cross-validation provides a high degree of confidence that both methods are accurate and reliable for determining the purity of Compound X. The orthogonal nature of the techniques strongly suggests that no significant impurities are being missed.

Conclusion

The cross-validation of HPLC and GC-MS is more than a procedural checkbox; it is a scientifically rigorous approach to building a self-validating system for purity analysis. By leveraging the distinct separation mechanisms of these two powerful techniques, drug developers can achieve an unparalleled level of confidence in their analytical data. This orthogonal strategy not only ensures the quality and safety of the final product but also creates a robust data package that is well-positioned for regulatory scrutiny, ultimately accelerating the path from laboratory to patient.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the synthesis and handling of novel compounds are daily realities. 2-Bromopyrimidin-5-ol is one such heterocyclic building block, valuable for its role in constructing more complex molecular architectures. However, its utility in synthesis is matched by the critical need for its responsible disposal. Mishandling of this and similar halogenated organic compounds can lead to immediate safety risks, long-term environmental contamination, and significant regulatory non-compliance.

This guide moves beyond simple checklists to provide a deep, procedural framework for the safe disposal of this compound. As your partner in laboratory safety, our goal is to equip you with the causal understanding behind each step, ensuring that safety protocols are not just followed, but are intrinsically self-validating.

Hazard Profile and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent decision, from personal protective equipment (PPE) selection to waste segregation. This compound is classified with several key hazards that dictate its handling and disposal pathway.[1]

Table 1: GHS Hazard Classification for this compound

Hazard StatementGHS ClassificationImplication for Handling and Disposal
H302 Acute toxicity, oral (Category 4)Harmful if swallowed.[1] Accidental ingestion must be prevented through strict hygiene protocols.
H315 Skin corrosion/irritation (Category 2)Causes skin irritation.[1] Requires the use of appropriate chemical-resistant gloves.
H319 Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.[1] Mandates the use of sealed eye protection like goggles.
H335 Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.[1] All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.

Causality Insight: The presence of a bromine atom on the pyrimidine ring classifies this compound as a halogenated organic compound .[2][3] This is the single most important piece of information for its disposal. During incineration, the primary recommended disposal method, halogenated compounds can produce acidic gases such as hydrogen bromide (HBr).[4] Therefore, they must be processed at a licensed hazardous waste facility equipped with specialized scrubbers to neutralize these corrosive byproducts, preventing their release into the atmosphere.

Essential Prerequisites: Personal Protective Equipment (PPE) & Safe Handling

Proper disposal begins before the first gram of waste is generated. It starts with establishing a culture of safety, underscored by the consistent use of appropriate PPE.

Table 2: Required PPE for Handling this compound Waste

PPE ItemSpecificationRationale
Eye/Face Protection Safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]Protects against splashes and airborne dust, directly mitigating the H319 (serious eye irritation) hazard.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[5]Prevents skin contact, addressing the H315 (skin irritation) hazard. Gloves must be inspected before use and disposed of as contaminated waste.
Body Protection Lab coat; for larger quantities, consider a chemically resistant apron or suit.Minimizes the risk of contamination to personal clothing and skin.
Respiratory Protection Not typically required if handled within a certified chemical fume hood. If weighing or transferring powder outside a hood, a NIOSH-approved respirator is necessary.Mitigates the H335 (respiratory irritation) hazard by preventing inhalation of dust particles.

Experience-Driven Insight: Always handle this compound, whether in pure form or in solution, inside a chemical fume hood to ensure adequate ventilation.[6] When dealing with the solid, avoid creating dust. If the compound is in a solvent, be aware of the hazards of the solvent as well, as this may alter the final disposal requirements.

The Core Directive: A Step-by-Step Disposal Protocol

The following protocol provides a systematic, compliant, and safe procedure for managing this compound waste from the point of generation to its final disposition.

Step 1: Waste Characterization and Segregation

This is the most critical control point in the entire process. Improper segregation can lead to dangerous chemical reactions and costly disposal errors.

  • Action: Immediately classify all waste containing this compound (including pure compound, reaction mixtures, and contaminated materials like gloves or weighing paper) as "Hazardous Waste: Halogenated Organic."

  • Causality: As a brominated compound, it falls under the category of halogenated organic wastes.[2] These wastes must be collected in separate containers from non-halogenated organic wastes, aqueous wastes, and solid chemical wastes to comply with federal and local regulations and to ensure safe and efficient incineration.[2][7]

  • Critical Precaution: Check the Safety Data Sheet (SDS) for incompatibilities. For brominated pyrimidines and similar structures, strong oxidizing agents are a common incompatibility.[4][6][8] Ensure that waste containers for this compound are never used for, or mixed with, waste containing strong oxidizers.

Step 2: Container Selection and Labeling

The waste container serves as the primary barrier between the hazardous material and the laboratory environment.

  • Action: Select a chemically compatible container, typically made of high-density polyethylene (HDPE), with a secure, leak-proof screw cap.

  • Action: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste" .[7][9]

    • The full chemical name: "this compound" .

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste is added).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Regulations allow for the temporary collection of hazardous waste in the laboratory at or near the point of generation.

  • Action: Store the labeled waste container in a designated SAA within your laboratory. This area must be under the control of the operator.

  • Action: Keep the container closed at all times except when adding waste.[9]

  • Causality: The SAA provides a controlled and monitored location for waste, preventing it from being mistaken for a benign substance. Keeping the container closed minimizes the release of vapors and prevents spills.

Step 4: Arranging Final Disposal

Hazardous waste must be disposed of through certified channels.

  • Action: Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[9] This is illegal and environmentally irresponsible.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][9]

  • Trustworthiness: The recommended and standard disposal method is high-temperature incineration at a permitted facility capable of handling halogenated organic compounds.[7][10] This ensures the complete destruction of the molecule and the safe management of its byproducts.

Emergency Procedures: Spill and Exposure Response

  • Skin/Eye Exposure: In case of skin contact, wash immediately with soap and plenty of water.[8] For eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[4][6] Seek immediate medical attention.

  • Small Spills: For a small spill, ensure the area is well-ventilated. Wearing your full PPE, cover the spill with a non-combustible absorbent material (e.g., vermiculite or sand). Sweep up the material carefully, place it into a designated hazardous waste container, and label it appropriately for disposal.[4][8]

Visualized Workflow: Disposal Decision Pathway

The following diagram outlines the logical sequence for the proper disposal of this compound waste, providing a clear visual guide for laboratory personnel.

G start Start: Generation of This compound Waste classify Step 1: Classify Waste 'Hazardous: Halogenated Organic' start->classify segregate Step 2: Segregate Keep separate from non-halogenated, oxidizing, and aqueous wastes. classify->segregate container Step 3: Select & Label Container - Compatible Material (HDPE) - 'Hazardous Waste', Full Chemical Name segregate->container store Step 4: Store in SAA - At or near point of generation - Keep container closed container->store contact_ehs Step 5: Arrange Pickup Contact Environmental Health & Safety (EHS) for professional disposal. store->contact_ehs end Final Disposition: High-Temperature Incineration at a Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Bromopyrimidin-5-ol. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building a foundation of deep trust. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe and effective laboratory operations.

Hazard Analysis: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a compound that demands careful respect due to its specific hazard profile as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

According to its classification, this compound presents the following primary hazards[1]:

  • Acute Toxicity, Oral (Category 4 - H302): Harmful if swallowed.

  • Skin Irritation (Category 2 - H315): Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation (Category 2A - H319): Causes serious irritation and potential damage to the eyes.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3 - H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1]

The causality is clear: the compound's reactivity and structure can interfere with biological systems upon exposure. Skin and eye irritation stem from its ability to disrupt cell membranes, while respiratory irritation is a consequence of its deposition on mucosal surfaces. Therefore, the cornerstone of a safe handling protocol is the establishment of robust barriers between the chemical and the researcher. This is achieved through the meticulous use of appropriate Personal Protective Equipment (PPE).

Core PPE Requirements: Your First Line of Defense

Engineering controls, such as chemical fume hoods, are the primary method for exposure control.[2][3] However, PPE is a critical secondary line of defense, particularly during procedures like weighing and transfers where the risk of exposure is highest.

Eye and Face Protection

Given the severe eye irritation hazard (H319), robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all operations.

  • Recommended for High-Risk Tasks: When there is a risk of splashing or significant dust generation (e.g., during bulk transfers or solution preparation), chemical safety goggles should be worn.[4] For maximum protection in these scenarios, a face shield worn over chemical safety goggles is the authoritative standard.[5][6]

Skin and Body Protection

To mitigate the risk of skin irritation (H315), comprehensive skin protection is required.

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[7] For prolonged handling or in the event of a spill, it is crucial to consult the glove manufacturer's resistance guide. Always inspect gloves for tears or punctures before use and remove them promptly and properly if contaminated. Double-gloving is a recommended practice for handling highly hazardous substances.[8]

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, must be worn to protect the skin and personal clothing.[5]

  • Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[5]

Respiratory Protection

The potential for respiratory irritation (H335) makes respiratory protection a critical consideration, especially when handling the compound as a powder.

  • Primary Control: Whenever possible, handle this compound within a certified chemical fume hood to minimize the inhalation of dust.[2]

  • When a Respirator is Required: If engineering controls are insufficient or unavailable, or during spill cleanup of a powder, respiratory protection is necessary.[5] A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95, P95, or P100 filter) is required. Use of a respirator necessitates enrollment in a respiratory protection program, including fit testing and medical evaluation.[5][7]

Operational Plan: PPE Protocols for Laboratory Tasks

The level of PPE should be commensurate with the risk of the specific task being performed. The following table summarizes recommended PPE for various laboratory operations involving this compound.

Laboratory Task Minimum Required PPE Recommended Best Practice
Weighing Powder Lab Coat, Nitrile Gloves, Safety Glasses with Side ShieldsWork in a fume hood or ventilated balance enclosure, Double Nitrile Gloves, Goggles, Face Shield
Preparing Solutions Lab Coat, Nitrile Gloves, Safety Glasses with Side ShieldsWork in a fume hood, Double Nitrile Gloves, Chemical Goggles, Face Shield
Running Reactions Lab Coat, Nitrile Gloves, Safety Glasses with Side ShieldsWork in a fume hood, Double Nitrile Gloves, Chemical Goggles
Work-up & Purification Lab Coat, Nitrile Gloves, Safety Glasses with Side ShieldsWork in a fume hood, Double Nitrile Gloves, Chemical Goggles
Spill Cleanup (Powder) Lab Coat, Goggles, Double Nitrile Gloves, N95 RespiratorFull Face Respirator with P100 Filters, Chemical Resistant Apron/Coveralls, Boot Covers
Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.

PPE_Workflow cluster_prep 1. Pre-Operation Assessment cluster_selection 2. PPE Selection cluster_details 3. Specify Equipment cluster_post 4. Post-Operation A Assess Task: Weighing, Solution Prep, Reaction, or Cleanup? B Review SDS for This compound (H302, H315, H319, H335) A->B Consult Hazards C Check Engineering Controls: Is a Fume Hood Available and Certified? B->C Determine Controls D Select Eye/Face Protection C->D E Select Hand/Body Protection C->E F Select Respiratory Protection C->F F1 Work in Fume Hood (No Respirator Needed) C->F1 Yes F2 NIOSH-Approved Respirator (No Hood or Spill) C->F2 No D1 Goggles + Face Shield (Splash/Dust Risk) D->D1 High D2 Safety Glasses (Low Risk) D->D2 Low E1 Lab Coat + Double Nitrile Gloves E->E1 G Doff PPE Correctly D1->G D2->G E1->G F1->G F2->G H Dispose of Contaminated PPE as Hazardous Waste G->H I Wash Hands Thoroughly H->I

Caption: Decision workflow for selecting and using PPE when handling this compound.

Step-by-Step Protocol: Donning and Doffing PPE

Correctly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Gown: Put on a clean, appropriately sized lab coat and fasten it completely.

  • Respirator (if required): Perform a user seal check.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the first pair of gloves. If double-gloving, pull the cuff of the outer glove over the cuff of the lab coat sleeve.

Doffing (Taking Off) Sequence:

  • Outer Gloves (if double-gloving): Remove the outer pair of gloves without touching the outside with your bare hands. Dispose of them in a designated hazardous waste container.

  • Lab Coat/Gown: Unfasten the lab coat. Remove it by rolling it down from the shoulders, turning it inside out as you go. Avoid letting the outer surface touch your skin or clothing.

  • Eye and Face Protection: Remove goggles or face shield from the back to the front.

  • Respirator (if required): Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves, again without bare-hand contact with the exterior.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9][10]

Emergency Procedures and Disposal Plan

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[9][11] Seek medical attention if irritation persists.[9][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or physician if you feel unwell.[2][9][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9][11] Seek immediate medical attention.

Spill Response:

  • Alert others in the area and evacuate if necessary.

  • Wear the appropriate PPE for cleanup, including respiratory protection for powder spills.[8]

  • Gently cover the spill with an absorbent material to avoid raising dust.

  • Carefully sweep or scoop the material into a labeled hazardous waste container.

  • Clean the spill area with a detergent solution and then water.[8]

Disposal Plan:

  • All contaminated PPE (gloves, disposable lab coats) and spill cleanup materials must be disposed of as hazardous chemical waste.[8][9]

  • Unused or waste this compound must be collected in a clearly labeled, sealed container for disposal via your institution's Environmental Health and Safety (EHS) department.[2][9][12] Do not dispose of it down the drain or in regular trash.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the integrity of your work and the well-being of your team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.